4-Cyano-3-tetrahydrothiophenone
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298357. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-oxothiolane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-1-4-2-8-3-5(4)7/h4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPSBDAUCJNDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CS1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315991 | |
| Record name | 4-Cyano-3-tetrahydrothiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16563-14-7 | |
| Record name | 16563-14-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cyano-3-tetrahydrothiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-3-tetrahydrothiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Cyano-3-tetrahydrothiophenone basic properties
An In-depth Technical Guide to 4-Cyano-3-tetrahydrothiophenone: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its fundamental properties, synthetic routes, unique reactivity, and critical applications, offering field-proven insights into its utility.
Introduction: A Versatile and Strategic Building Block
This compound, also known by its systematic name 3-Oxo-tetrahydrothiophene-4-carbonitrile and the abbreviation c-THT, is a commercially available, bench-stable solid.[1] Its significance in modern organic synthesis extends far beyond its role as a simple heterocyclic ketone. The molecule's true value lies in its dual functionality: it serves as a versatile precursor for a variety of more complex heterocyclic systems and, more critically, as a safe and efficient synthetic equivalent of an acrylonitrile anion.[1][2]
This unique reactivity profile allows chemists to introduce the valuable acrylonitrile moiety into molecules without resorting to highly toxic and hazardous cyanide reagents.[1] Consequently, c-THT has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and specialty materials like dyes and pigments.[2] This guide aims to consolidate the core technical knowledge surrounding c-THT, providing a practical resource for its effective application in research and development.
Core Physicochemical and Spectroscopic Properties
A precise understanding of a reagent's physical properties is fundamental to its successful application in experimental work. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 16563-14-7 | [3][4][5] |
| Molecular Formula | C₅H₅NOS | [3][5] |
| Molar Mass | 127.16 g/mol | [3][5] |
| Appearance | White to light yellow powder or crystalline solid | [6] |
| Melting Point | 71 °C (Range: 69.0–73.0 °C) | [3][6][7] |
| Boiling Point | 125 °C @ 1 mmHg | [3][7] |
| Density | 1.29 g/cm³ | [3][7] |
| Synonyms | 4-Cyano-3-oxotetrahydrothiophene, 3-Oxo-tetrahydrothiophene-4-carbonitrile | [5][6] |
Spectroscopic Characterization
Structural confirmation of this compound relies on standard spectroscopic techniques. While raw spectra are specific to individual batches, the expected characteristic signals are as follows:
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong, characteristic absorption bands: one for the ketone carbonyl (C=O) stretch and another for the nitrile (C≡N) stretch. The absence of peaks significantly above 3000 cm⁻¹ confirms the lack of O-H, N-H, or sp² C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton spectrum will display signals corresponding to the three distinct methylene (CH₂) groups and the single methine (CH) proton on the tetrahydrothiophene ring. The chemical shifts and coupling patterns provide definitive information about the connectivity of the saturated ring.
-
¹³C-NMR: The carbon spectrum will show five distinct signals, corresponding to the ketone carbonyl carbon, the nitrile carbon, the methine carbon, and the two non-equivalent methylene carbons of the thiophene ring.
-
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight (127.16), along with a fragmentation pattern that can be used to further confirm the structure.
Synthesis and Manufacturing
The most common and convenient preparation of this compound is achieved through the cyclization of the Michael adduct formed between methyl thioglycolate and acrylonitrile.[4] This method proceeds in a respectable 50% yield and involves two key chemical transformations occurring in sequence.[4]
Causality of the Synthesis: The synthesis leverages the fundamental reactivity of its components.
-
Michael Addition: The α-carbon of methyl thioglycolate is acidic and can be deprotonated by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic β-carbon of acrylonitrile in a classic Michael 1,4-conjugate addition.
-
Dieckmann Condensation: The resulting intermediate possesses both a thioester and a nitrile group. In the presence of a suitable base, an intramolecular cyclization occurs where the carbon α to the nitrile attacks the carbonyl of the thioester. This reaction, a variation of the Dieckmann condensation, forms the five-membered tetrahydrothiophene ring after elimination of methanol.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established chemical principles for this reaction type.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol.
-
Base Addition: Carefully add sodium methoxide (NaOMe) to the methanol and stir until fully dissolved. Rationale: Sodium methoxide serves as the base to deprotonate methyl thioglycolate for the initial Michael addition and to facilitate the subsequent cyclization.
-
Reactant Addition: Cool the solution in an ice bath. Add methyl thioglycolate dropwise, followed by the dropwise addition of acrylonitrile, maintaining the temperature below 10 °C. Rationale: The exothermic Michael addition is controlled by cooling to prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for several hours, monitoring progress by TLC. Rationale: Heating provides the necessary activation energy for the intramolecular Dieckmann condensation.
-
Workup: After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl). Remove the solvent under reduced pressure.
-
Extraction & Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the final product.
Chemical Reactivity: A Dual-Purpose Synthetic Tool
The synthetic utility of c-THT stems from its unique β-cyanoketone structure within the thiophene ring. This arrangement allows it to act not only as a scaffold but also as a masked form of acrylonitrile.
The Acrylonitrile Anion Surrogate
The most powerful and underexploited feature of c-THT is its function as a stable, solid surrogate for the acrylonitrile anion.[1] The presence of the β-cyanoketone system weakens the C3–C4 bond, making it susceptible to cleavage via a retro-Dieckmann fragmentation.[1]
Mechanism: Upon treatment with a hydroxide base, the ketone can be deprotonated at the C4 position. The resulting enolate is unstable and undergoes fragmentation, breaking the C3-C4 bond to release a stable thioglycolate anion and the desired acrylonitrile derivative.[1] This transformation is remarkably efficient and clean.
Caption: Reaction pathway for c-THT as an acrylonitrile anion surrogate.
Experimental Protocol: Alkylation and Fragmentation of c-THT
This protocol is adapted from the methodology pioneered by Baraldi and co-workers and demonstrates the utility of c-THT as an acrylonitrile surrogate.[1][8]
-
Alkylation: In a suitable flask, dissolve this compound in acetone. Add a mild base, such as potassium carbonate (K₂CO₃), followed by the desired alkyl halide (e.g., benzyl bromide). Rationale: K₂CO₃ is a sufficient base to deprotonate the acidic C-H at the 4-position, creating a nucleophile that reacts with the alkyl halide. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). The crude alkylated intermediate is typically used directly in the next step without purification.[1]
-
Fragmentation: To the crude reaction mixture, add a biphasic system of diethyl ether and 5% aqueous sodium hydroxide (NaOH).[1] Stir vigorously at room temperature. Rationale: The strong hydroxide base initiates the retro-Dieckmann fragmentation. The biphasic system helps to separate the organic product from the water-soluble thioglycolate byproduct.
-
Workup and Purification: Separate the organic (ether) layer. Wash with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the resulting α-substituted acrylonitrile by column chromatography.
This two-step, one-pot sequence provides a straightforward and safe route to a variety of α-substituted acrylonitriles, which are valuable intermediates in their own right.[1]
Precursor to Heterocycles
Beyond its use as an acrylonitrile surrogate, c-THT is a valuable starting material for constructing other complex heterocyclic systems, including:
These transformations typically involve reactions at the ketone or the active methylene/methine positions, leveraging the inherent reactivity of the β-cyanoketone moiety to build new rings.
Applications in Drug Discovery and Agrochemicals
The structural motifs accessible from this compound are prevalent in biologically active molecules.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel compounds, including those designed to target neurological disorders where the unique chemical properties can enhance bioactivity.[2] The acrylonitrile scaffold, readily produced from c-THT, is a common feature in many medicinal compounds.[1]
-
Agrochemical Synthesis: The compound is a building block for creating new pesticides and herbicides, where the thiophene ring and cyano group contribute to the desired biological activity.[2]
-
Synthetic Organic Chemistry: As a versatile building block, it allows chemists to efficiently construct complex molecules, streamlining synthetic pathways and improving overall yields.[2]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. It is classified as harmful and an irritant.
| Hazard Type | GHS Statements & Codes | Precautionary Advice | Reference(s) |
| Acute Toxicity | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using. P271: Use only outdoors or in a well-ventilated area. | [6][9][10] |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. May cause respiratory irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/clothing/eye protection. | [3][10][11] |
| First Aid | - | Eyes: Rinse cautiously with water for several minutes (S26). Seek medical advice. Skin: Wash with plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth, call a POISON CENTER/doctor. | [3][6][10] |
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a strategically important and highly versatile chemical intermediate. Its value is defined by its dual reactivity as both a heterocyclic building block and, most notably, as a stable and safe surrogate for the acrylonitrile anion. This latter property provides a modern, effective solution for introducing the acrylonitrile motif while avoiding hazardous reagents. For drug development professionals and synthetic chemists, a thorough understanding of c-THT's properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel and complex molecules.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 16563-14-7 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound | 16563-14-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | 16563-14-7 | TCI Deutschland GmbH [tcichemicals.com]
- 9. This compound | 16563-14-7 | TCI EUROPE N.V. [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to 4-Cyano-3-oxotetrahydrothiophene (CAS 16563-14-7): A Versatile Acrylonitrile Anion Equivalent in Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-Cyano-3-oxotetrahydrothiophene (CAS 16563-14-7), a pivotal heterocyclic building block in contemporary organic synthesis. This document delves into the compound's fundamental properties, synthesis, and, most critically, its application as a stable and highly effective synthetic equivalent of an acrylonitrile anion. We will explore its utility in carbon-carbon bond formation through a unique alkylation and retro-Dieckmann fragmentation sequence, and its role as a precursor to valuable substituted aminothiophenes. Detailed, field-tested protocols, mechanistic insights, and safety guidelines are provided to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this versatile reagent.
Introduction: Unveiling a Multifaceted Building Block
4-Cyano-3-oxotetrahydrothiophene, hereafter referred to as c-THT, is a commercially available, bench-stable solid that has emerged as a powerful tool in the synthetic chemist's arsenal.[1][2] While its structure suggests applications in the synthesis of various sulfur-containing heterocycles, a more profound utility lies in its ability to function as a safe and practical surrogate for the often hazardous and difficult-to-handle acrylonitrile anion.[1][2] The unique arrangement of the β-cyanoketone moiety within the tetrahydrothiophene ring facilitates a strategic C3-C4 bond cleavage via a retro-Dieckmann fragmentation.[1] This key transformation, typically triggered by a mild base, releases an in-situ generated α-substituted acrylonitrile, providing a robust method for the introduction of this important pharmacophore into complex molecules.[1][2]
This guide will illuminate the core competencies of c-THT, moving beyond a simple cataloging of its properties to explain the chemical principles that make it a superior choice for specific synthetic challenges, particularly in the realm of pharmaceutical and agrochemical research.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and analytical characteristics is paramount for its successful application. The properties of c-THT are summarized below.
Physical and Chemical Properties
| Property | Value | References |
| CAS Number | 16563-14-7 | [4][5][6] |
| Molecular Formula | C₅H₅NOS | [4] |
| Molecular Weight | 127.16 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 69-73 °C | [3] |
| Boiling Point | 125 °C / 1 mmHg | [4] |
| Solubility | Soluble in Methanol | [4] |
| Synonyms | 4-Oxotetrahydrothiophene-3-carbonitrile, 4-Cyano-3-tetrahydrothiophenone | [5][6] |
Spectroscopic Characterization
While a definitive, publicly available peer-reviewed spectrum set is elusive, data from commercial suppliers and related structures confirm the key expected spectroscopic features. Researchers should always confirm the identity and purity of the material with their own analytical data.
-
¹H NMR: Protons on the tetrahydrothiophene ring are expected in the aliphatic region.
-
¹³C NMR: Key signals include the ketone carbonyl (C=O), the nitrile carbon (C≡N), and two methylene carbons of the heterocyclic ring.
-
IR Spectroscopy: Characteristic absorption bands are expected for the nitrile (C≡N) and ketone (C=O) functional groups.
-
Mass Spectrometry: The molecular ion peak [M]+ corresponding to the molecular weight of 127.16.
Synthesis of 4-Cyano-3-oxotetrahydrothiophene
The synthesis of the c-THT core relies on the Dieckmann condensation, an intramolecular cyclization of a diester.[7] While c-THT is commercially available, understanding its synthesis provides valuable context for its reactivity. The general approach involves the reaction of methyl thioglycolate with methyl acrylate to form the precursor diester, which then undergoes an intramolecular condensation.
Conceptual Synthesis Workflow
The synthesis is a two-step process starting from readily available materials.
Caption: Conceptual workflow for the synthesis of c-THT.
Key Synthetic Applications & Methodologies
The true value of c-THT is demonstrated in its application as a strategic synthetic intermediate. This section details its most significant transformations, providing both mechanistic understanding and practical, step-by-step protocols.
Application as an Acrylonitrile Anion Equivalent
The flagship application of c-THT is its function as a stable, easy-to-handle equivalent of an acrylonitrile anion.[1][2] This is achieved through a two-step, one-pot sequence: C-alkylation at the C4 position followed by a base-induced retro-Dieckmann fragmentation.[8]
The process begins with the deprotonation of the acidic C4 proton, alpha to both the ketone and the nitrile, to form a stabilized enolate. This enolate then acts as a nucleophile, attacking a suitable electrophile (e.g., an alkyl halide). The crucial subsequent step is the addition of a hydroxide anion to the ketone carbonyl, which initiates the collapse of the ring system. The weakening of the C3-C4 bond by the β-cyanoketone functionality is key to this fragmentation, which releases thioglycolic acid and the desired α-substituted acrylonitrile.[1]
Caption: Reaction sequence for alkylation and fragmentation of c-THT.
This protocol is adapted from the work of Baraldi and co-workers and provides a general procedure for the synthesis of α-substituted acrylonitriles.[8]
Materials:
-
4-Cyano-3-oxotetrahydrothiophene (c-THT) (1.0 equiv)
-
Alkyl halide (Electrophile, 1.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Acetone
-
5% aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Water
Procedure:
-
Alkylation: To a solution of c-THT in acetone, add potassium carbonate followed by the alkyl halide.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature. The crude alkylated intermediate can be used directly in the next step.
-
Fragmentation: Add a biphasic mixture of diethyl ether and 5% aqueous sodium hydroxide to the crude reaction mixture.
-
Stir vigorously at room temperature. The fragmentation typically occurs readily.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting α-substituted acrylonitrile by column chromatography.
This method is effective for a variety of electrophiles, affording α-substituted acrylonitriles in moderate to good yields.[8]
| Electrophile (R-X) | Product | Yield (%) |
| Ethyl bromoacetate | Ethyl 2-cyano-4-pentenoate | 49% |
| 1-Bromo-3-phenylpropane | 2-Cyano-5-phenyl-1-pentene | 29% |
| Benzyl bromide | 2-Benzyl-3-phenylpropenenitrile | ~31-43% (Varies with specific substrate) |
Synthesis of 3-Aminothiophenes
c-THT is also a valuable precursor for the synthesis of 3-aminothiophene derivatives, which are important scaffolds in medicinal chemistry, notably in the development of kinase inhibitors.[1] A direct, one-step process converts c-THT into 3-amino-4-cyanothiophene hydrochloride.
The reaction involves the condensation of c-THT with hydroxylamine hydrochloride in a polar, inert solvent. The likely mechanism involves the formation of an oxime intermediate, which then undergoes a rearrangement and aromatization to form the thiophene ring.
Caption: Synthesis of 3-amino-4-cyanothiophene from c-THT.
This protocol is adapted from a patented procedure.[8]
Materials:
-
4-Cyano-3-oxotetrahydrothiophene (c-THT) (1.27 g, 10 mmol)
-
Hydroxylamine hydrochloride (0.69 g, 10 mmol)
-
Acetonitrile (15 mL)
-
Diethyl ether (25 mL)
Procedure:
-
Dissolve c-THT in acetonitrile with heating and stirring.
-
Add hydroxylamine hydrochloride to the refluxing solution.
-
Continue to reflux for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether to precipitate the product.
-
Filter the solid product and air-dry.
-
The expected yield is approximately 1.35 g (84%).
Applications in Drug Discovery
The synthetic versatility of c-THT makes it a valuable tool in drug discovery programs. The α-substituted acrylonitrile and 3-aminothiophene moieties are present in numerous biologically active compounds. For instance, the thieno[3,2-d]pyrimidine core, accessible from 3-aminothiophene precursors, is a key structural feature in a number of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases like rheumatoid arthritis.[1] Similarly, substituted thiophenes are being explored as histone deacetylase (HDAC) inhibitors for cancer therapy. The ability of c-THT to provide clean and efficient access to these core structures underscores its importance for medicinal chemists.
Safety, Handling, and Disposal
As a responsible scientist, adherence to strict safety protocols is non-negotiable.
Hazard Identification
c-THT is classified as an irritant.[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).[5]
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always handle c-THT in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal
Dispose of c-THT and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Conclusion
4-Cyano-3-oxotetrahydrothiophene has proven to be more than just another heterocyclic building block. Its unique reactivity profile, particularly its role as a robust acrylonitrile anion surrogate, provides a safe and efficient pathway to valuable synthetic intermediates. The methodologies presented in this guide for alkylation/fragmentation and aminothiophene synthesis are reliable and scalable, making c-THT an indispensable tool for researchers in both academic and industrial settings. As the demand for complex and diverse molecular architectures in drug discovery continues to grow, the strategic application of versatile reagents like c-THT will undoubtedly play a crucial role in advancing the frontiers of chemical science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] 4-Cyano-3-oxotetrahydrothiophene (c-THT): An Ideal Acrylonitrile Anion Equivalent | Semantic Scholar [semanticscholar.org]
- 4. This compound [chembk.com]
- 5. 4-Oxotetrahydrothiophene-3-carbonitrile 97 16563-14-7 [sigmaaldrich.com]
- 6. pschemicals.com [pschemicals.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. thieme-connect.de [thieme-connect.de]
An In-depth Technical Guide to the Synthesis and Structure of 4-Cyano-3-tetrahydrothiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, structure, and chemical reactivity of 4-Cyano-3-tetrahydrothiophenone, a versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. The document delves into the mechanistic underpinnings of its synthesis via a Dieckmann condensation, offers a detailed experimental protocol, and explores its unique reactivity, including its role as a stable and safe acrylonitrile anion equivalent through a retro-Dieckmann fragmentation. Furthermore, its application in the synthesis of pharmaceutically relevant scaffolds, such as thienobenzodiazepines, is highlighted. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of complex organic syntheses.
Introduction: The Significance of this compound
This compound, also known as 3-oxo-tetrahydrothiophene-4-carbonitrile, is a bifunctional molecule featuring a β-ketonitrile moiety within a five-membered sulfur-containing heterocycle.[1][2] This unique structural arrangement imparts a rich and versatile chemical reactivity, making it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1]
The thiophene core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Consequently, synthetic precursors to novel thiophene-containing compounds are of significant interest to the drug development community.
This compound serves as a key precursor for the synthesis of α-substituted acrylonitriles, 2-cyano-1,3-butadienes, and various substituted thiophenes.[2] Notably, it is a critical building block for the construction of thienobenzodiazepines, a class of compounds with important central nervous system activities.[2]
Synthesis of this compound: A Mechanistic Perspective
The most convenient and widely employed synthesis of this compound involves the intramolecular cyclization of the Michael adduct of methyl thioglycolate and acrylonitrile.[2] This transformation is a classic example of a Dieckmann condensation , an intramolecular reaction of a diester (or in this case, a nitrile-ester) with a strong base to form a cyclic β-keto ester (or β-keto nitrile).[3][4][5][6][7]
The Dieckmann Condensation: The Driving Force of Cyclization
The Dieckmann condensation is a powerful ring-forming reaction, particularly effective for the synthesis of 5- and 6-membered rings due to their inherent thermodynamic stability.[4][7] The reaction is mechanistically analogous to the intermolecular Claisen condensation.[4]
The key steps of the Dieckmann condensation in the synthesis of this compound are as follows:
-
Enolate Formation: A strong base, such as sodium ethoxide or potassium tert-butoxide, deprotonates the α-carbon of the ester group in the Michael adduct, forming a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbon of the nitrile group in an intramolecular fashion, leading to the formation of a five-membered ring.
-
Cyclization and Elimination: The resulting cyclic intermediate eliminates the alkoxide leaving group from the original ester, forming the β-keto nitrile.
-
Deprotonation of the Product: The product, a β-keto nitrile, has a highly acidic α-proton situated between two electron-withdrawing groups (the ketone and the nitrile). The base present in the reaction mixture deprotonates this position, forming a resonance-stabilized enolate. This final, essentially irreversible deprotonation step is the thermodynamic driving force for the entire reaction, shifting the equilibrium towards the cyclized product.[5]
-
Protonation: A final acidic workup protonates the enolate to yield the neutral this compound.
The following diagram illustrates the workflow of the synthesis:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies.
Materials:
-
Methyl thioglycolate
-
Acrylonitrile
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve a carefully weighed amount of sodium metal in anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath.
-
Michael Addition: To the freshly prepared sodium ethoxide solution, add methyl thioglycolate dropwise at a controlled temperature (e.g., 0-5 °C). After the addition is complete, add acrylonitrile dropwise, maintaining the low temperature. Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) to ensure the completion of the Michael addition.
-
Dieckmann Condensation (Cyclization): After the Michael addition is complete, heat the reaction mixture to reflux for several hours (e.g., 4-6 hours) to effect the Dieckmann condensation.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and protonate the product. The crude product may precipitate or can be extracted with a suitable organic solvent like diethyl ether.
-
Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Safety Precautions: Acrylonitrile is a toxic and flammable liquid. Sodium metal reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Structural Characterization
The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₅H₅NOS |
| Molar Mass | 127.16 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 69-73 °C |
| Boiling Point | 125 °C / 1 mmHg |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the tetrahydrothiophene ring and the methine proton at the 4-position. The exact chemical shifts and coupling patterns would provide detailed structural information.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the nitrile carbon, and the carbons of the heterocyclic ring, confirming the carbon skeleton.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the C≡N (nitrile) and C=O (ketone) functional groups.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can further validate the structure.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the strategic placement of its functional groups. The β-ketonitrile moiety is particularly reactive and allows for a variety of chemical transformations.
Retro-Dieckmann Fragmentation: A Safe Acrylonitrile Anion Equivalent
A key feature of this compound is its ability to undergo a retro-Dieckmann fragmentation .[1] This reaction involves the cleavage of the C3-C4 bond upon treatment with a base, such as aqueous sodium hydroxide.[1] The fragmentation releases a thioglycolate and, importantly, the enolate of acrylonitrile.[1]
This reactivity makes this compound a stable, solid, and safe-to-handle synthetic equivalent of the acrylonitrile anion.[1] This is particularly valuable as direct alkylation of acrylonitrile at the α-position is challenging. The use of this surrogate allows for the straightforward synthesis of a variety of α-substituted acrylonitriles.[8][9] The general scheme for this application is as follows:
-
Alkylation: The acidic α-proton of this compound can be readily removed by a mild base (e.g., potassium carbonate) to form an enolate. This enolate can then be alkylated with various electrophiles (e.g., alkyl halides).[1]
-
Retro-Dieckmann Fragmentation: The resulting α-alkylated intermediate is then treated with a base (e.g., 5% aqueous NaOH) to induce the retro-Dieckmann fragmentation, yielding the desired α-substituted acrylonitrile.[1]
Caption: Application of c-THT as an acrylonitrile anion surrogate.
Precursor to Thienobenzodiazepines
This compound is a key starting material for the synthesis of thienobenzodiazepines, a class of compounds with significant pharmacological interest, particularly as central nervous system agents. The synthesis typically involves the reaction of this compound with a substituted o-phenylenediamine. The reaction proceeds through a series of condensation and cyclization steps to form the tricyclic thienobenzodiazepine core.
Conclusion
This compound is a valuable and versatile synthetic intermediate with a rich and predictable reactivity profile. Its synthesis via a Dieckmann condensation is efficient and mechanistically well-understood. The molecule's true synthetic power lies in its ability to serve as a stable and safe surrogate for the acrylonitrile anion through a retro-Dieckmann fragmentation, enabling the synthesis of a wide range of α-substituted acrylonitriles. Its utility as a precursor to pharmaceutically important scaffolds like thienobenzodiazepines underscores its significance in drug discovery and development. This guide provides the fundamental knowledge required for the effective utilization of this important building block in a research setting.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. This compound | 16563-14-7 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. synarchive.com [synarchive.com]
- 7. youtube.com [youtube.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
The Versatile Scaffold: 4-Cyano-3-tetrahydrothiophenone as a Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyano-3-tetrahydrothiophenone, a seemingly unassuming heterocyclic ketone, has emerged as a powerhouse building block in the synthetic organic chemist's toolkit. Its unique structural features, a harmonious blend of a reactive β-cyanoketone system within a sulfur-containing heterocycle, offer a gateway to a diverse array of complex molecular architectures. This technical guide delves into the core principles governing the reactivity and application of this compound, providing a comprehensive overview of its synthesis, key transformations, and strategic deployment in the construction of valuable heterocyclic systems, particularly those of medicinal interest. Beyond a mere compilation of reactions, this document aims to provide a deeper understanding of the mechanistic underpinnings that drive its synthetic utility, empowering researchers to leverage this versatile scaffold in their own synthetic endeavors.
Introduction: Unveiling a Privileged Synthetic Intermediate
In the ever-evolving landscape of organic synthesis, the demand for efficient and versatile building blocks is paramount. This compound (also known as 4-cyano-3-oxotetrahydrothiophene) has garnered significant attention for its ability to serve as a linchpin in the synthesis of a variety of organic compounds.[1] Its utility stems from the presence of multiple reactive sites, allowing for a wide range of chemical manipulations. This guide will explore the intrinsic chemical properties of this compound and showcase its application in the construction of valuable molecular frameworks. The discussion will be grounded in mechanistic principles, providing not just the "what" but also the "why" behind its synthetic transformations.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 16563-14-7 | [2] |
| Molecular Formula | C₅H₅NOS | [3] |
| Molecular Weight | 127.16 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 69-73 °C | [4] |
| Boiling Point | 125 °C at 1 mmHg | [4] |
| Solubility | Soluble in methanol | [4] |
Safety Profile: this compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[4]
Synthesis of the Building Block: A Mechanistic Perspective
The most common and convenient synthesis of this compound involves the intramolecular Dieckmann condensation of the Michael adduct formed between methyl thioglycolate and acrylonitrile.[2] This approach provides a straightforward route to the cyclic β-cyanoketone.
Figure 1: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the established cyclization method.[2]
Materials:
-
Methyl thioglycolate
-
Acrylonitrile
-
Sodium methoxide
-
Methanol
-
Toluene
-
Hydrochloric acid (for workup)
Procedure:
-
Michael Addition: To a solution of sodium methoxide in methanol, slowly add methyl thioglycolate at a controlled temperature. Subsequently, add acrylonitrile dropwise, maintaining the reaction temperature. Stir the mixture until the reaction is complete (monitored by TLC).
-
Dieckmann Condensation: The solvent is then switched to toluene, and the reaction mixture is heated to reflux to induce the intramolecular Dieckmann condensation.
-
Workup: After completion of the cyclization, the reaction is cooled and quenched with a dilute acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield this compound as a crystalline solid. A typical yield for this two-step, one-pot procedure is around 50%.[2]
The Cornerstone of Reactivity: The Acrylonitrile Anion Equivalency
A pivotal aspect of this compound's utility is its function as a stable and easy-to-handle equivalent of the acrylonitrile anion. This unique reactivity is unlocked through a base-mediated retro-Dieckmann fragmentation.[5]
The presence of the β-cyanoketone moiety significantly weakens the C3-C4 bond. Upon treatment with a base, such as sodium hydroxide, the tetrahydrothiophene ring undergoes fragmentation, releasing thioglycolate and an α-substituted acrylonitrile.[5]
Figure 2: General scheme for the alkylation and subsequent retro-Dieckmann fragmentation of this compound.
This two-step sequence provides a powerful method for the synthesis of a wide variety of α-substituted acrylonitriles, which are themselves valuable intermediates in organic synthesis.[5]
Experimental Protocol: Alkylation and Retro-Dieckmann Fragmentation
The following protocol is adapted from the work of Baraldi and co-workers, who first demonstrated this synthetic application.[5]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate
-
Acetone
-
5% Aqueous sodium hydroxide
-
Diethyl ether
Procedure:
-
Alkylation: A mixture of this compound, the alkyl halide, and potassium carbonate in acetone is stirred at reflux until the starting material is consumed (monitored by TLC).
-
Fragmentation: After cooling, the solvent is removed under reduced pressure. The residue is then treated with a biphasic mixture of 5% aqueous sodium hydroxide and diethyl ether and stirred vigorously at room temperature.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The resulting α-substituted acrylonitrile can be purified by column chromatography.
Gateway to Heterocycles: Synthesis of Thiophenes and Thienopyrimidines
The true power of this compound as a building block is realized in its application to the synthesis of complex heterocyclic systems. Of particular note is its utility in preparing substituted thiophenes and thieno[2,3-d]pyrimidines, scaffolds that are prevalent in many biologically active molecules.[1][6]
Synthesis of 2-Amino-3-cyanothiophenes via the Gewald Reaction
While not a direct reaction of this compound itself, the principles of its chemistry are closely related to the precursors used in the Gewald reaction. The Gewald reaction is a multicomponent reaction that provides access to highly substituted 2-aminothiophenes. These compounds are key intermediates in the synthesis of thieno[2,3-d]pyrimidines.
Figure 3: Conceptual overview of the Gewald reaction for the synthesis of 2-aminothiophenes.
From 2-Amino-3-cyanothiophenes to Thieno[2,3-d]pyrimidines
The 2-amino-3-cyanothiophene core is a versatile precursor for the construction of the fused pyrimidine ring of thieno[2,3-d]pyrimidines. A common strategy involves the reaction of the 2-aminothiophene with a one-carbon synthon, such as formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA), to construct the pyrimidine ring.[7][8]
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative
This representative protocol illustrates the cyclization of a 2-aminothiophene derivative to a thieno[2,3-d]pyrimidine.
Materials:
-
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (a Gewald product)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Aniline derivative
-
Solvent (e.g., ethanol or microwave-assisted)
Procedure:
-
Amidine Formation: The 2-aminothiophene derivative is reacted with DMF-DMA, often with heating, to form the corresponding N,N-dimethylformamidine intermediate.[7]
-
Cyclization (Dimroth Rearrangement): The intermediate is then reacted with an aniline derivative. This step proceeds via a Dimroth rearrangement to yield the final thieno[2,3-d]pyrimidine product.[8] The reaction can be carried out under thermal conditions or more efficiently using microwave irradiation.
-
Purification: The product is isolated and purified by standard techniques such as recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The heterocyclic scaffolds accessible from this compound and its derivatives are of significant interest in drug discovery. The thieno[2,3-d]pyrimidine core, for instance, is a recognized "privileged structure" and is found in a number of marketed drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[6] While a direct lineage from this compound to a marketed drug is not always explicit in the literature, its role as a key building block for constructing these important pharmacophores is undeniable. Its ability to introduce the acrylonitrile moiety is also crucial, as this functional group is present in numerous bioactive molecules.[5]
Conclusion and Future Outlook
This compound has firmly established itself as a versatile and valuable building block in organic synthesis. Its unique reactivity, particularly its role as an acrylonitrile anion equivalent, provides a powerful tool for the construction of complex molecules. The ability to readily access important heterocyclic scaffolds such as thiophenes and thieno[2,3-d]pyrimidines underscores its significance in medicinal chemistry and drug discovery. As the demand for novel and efficient synthetic methodologies continues to grow, the strategic application of this compound is poised to play an even greater role in the development of new therapeutics and functional materials. Future research will likely focus on expanding the scope of its reactions, developing enantioselective transformations, and further showcasing its utility in the total synthesis of complex natural products and pharmaceuticals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 16563-14-7 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 16563-14-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
An In-Depth Technical Guide to the Spectroscopic Data of 4-Cyano-3-tetrahydrothiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-Cyano-3-tetrahydrothiophenone. As a valuable building block in medicinal chemistry and organic synthesis, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization.[1][2] This document presents and interprets the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, offering insights into its molecular structure and functional group characteristics. The methodologies for data acquisition are detailed, and the rationale behind the interpretation of the spectral features is explained to provide a holistic understanding for researchers and drug development professionals.
Introduction: The Significance of this compound
This compound, with the chemical formula C₅H₅NOS and a molecular weight of 127.16 g/mol , is a versatile intermediate in the synthesis of a variety of heterocyclic compounds.[3] Its structure, incorporating a thiolane ring, a ketone, and a nitrile group, offers multiple reaction sites for chemical modification. This makes it a key precursor for the synthesis of substituted thiophenes and thienobenzodiazepines, which are scaffolds of interest in pharmaceutical research.[3] Furthermore, it serves as a stable and safer synthetic equivalent of an acrylonitrile anion, a crucial reagent in the formation of carbon-carbon bonds.[2] Given its utility, a precise and comprehensive characterization of its spectroscopic properties is essential for quality control, reaction monitoring, and the structural elucidation of its derivatives.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A standard and efficient method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.
Methodology:
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared beam is directed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.
-
Spectral Processing: The resulting interferogram is mathematically converted into a spectrum by a Fourier transform, plotting absorbance or transmittance against wavenumber (cm⁻¹).
Causality Behind Experimental Choice: The ATR technique is chosen for its minimal sample preparation requirements, reproducibility, and the ability to analyze solid samples directly without the need for preparing KBr pellets, which can be hygroscopic and introduce artifacts.
Diagram of the ATR-FTIR Experimental Workflow:
Caption: Workflow for ATR-FTIR Spectroscopy.
Interpretation of the IR Spectrum
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.
Table 1: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~2920 | Medium | C-H (aliphatic) | Stretching |
| ~2250 | Sharp, Medium | C≡N (Nitrile) | Stretching |
| ~1720 | Strong, Sharp | C=O (Ketone) | Stretching |
| ~1410 | Medium | CH₂ | Scissoring |
| ~1250 | Medium | C-C | Stretching |
| ~680 | Medium | C-S | Stretching |
Analysis:
-
C-H Stretching: The absorption band around 2920 cm⁻¹ is characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the tetrahydrothiophene ring.
-
Nitrile (C≡N) Stretching: A sharp and distinct peak at approximately 2250 cm⁻¹ is a clear indicator of the nitrile functional group. The position and sharpness of this peak are highly diagnostic for the C≡N triple bond.
-
Ketone (C=O) Stretching: The most intense and sharp absorption in the spectrum appears around 1720 cm⁻¹. This is the characteristic stretching vibration of the carbonyl group (C=O) of the ketone. Its high intensity is due to the large change in dipole moment during the vibration. The position is typical for a five-membered cyclic ketone.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a series of bands corresponding to various bending and stretching vibrations (CH₂ scissoring, C-C stretching, and C-S stretching), which are unique to the overall molecular structure and serve as a "fingerprint" for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Methodology:
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum, which plots signal intensity against chemical shift (δ) in parts per million (ppm).
Causality Behind Experimental Choice: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. Proton decoupling in ¹³C NMR simplifies the spectrum by collapsing multiplets into single lines, making it easier to identify the number of unique carbon atoms.
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR Spectroscopy.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the tetrahydrothiophene ring. The molecule exists as a mixture of tautomers, with the keto form generally being predominant in common NMR solvents. The following interpretation is for the keto tautomer.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.0 - 3.8 | Multiplet | 1H | H-4 |
| ~3.5 - 3.2 | Multiplet | 2H | H-5 |
| ~3.1 - 2.9 | Multiplet | 2H | H-2 |
Analysis:
-
H-4 Proton: The proton at the 4-position is adjacent to the electron-withdrawing nitrile and carbonyl groups, causing it to be deshielded and appear at a downfield chemical shift (around 3.8-4.0 ppm). It will likely appear as a multiplet due to coupling with the neighboring protons at the 5-position.
-
H-5 Protons: The two protons at the 5-position are adjacent to the sulfur atom. They are expected to be diastereotopic and will likely appear as a complex multiplet in the region of 3.2-3.5 ppm.
-
H-2 Protons: The two protons at the 2-position are adjacent to the sulfur atom and are also expected to be diastereotopic, appearing as a multiplet around 2.9-3.1 ppm.
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O (Ketone) |
| ~115 | C≡N (Nitrile) |
| ~45 | C-4 |
| ~35 | C-5 |
| ~30 | C-2 |
Analysis:
-
Carbonyl Carbon: The carbonyl carbon of the ketone is highly deshielded and will appear at a very downfield chemical shift, typically around 200 ppm.
-
Nitrile Carbon: The carbon of the nitrile group will appear in the characteristic region for nitriles, around 115 ppm.
-
Ring Carbons: The sp³ hybridized carbons of the tetrahydrothiophene ring will appear in the upfield region of the spectrum. The carbon at the 4-position, being attached to the nitrile group, will be the most downfield of the ring carbons (~45 ppm). The carbons at the 2- and 5-positions, being adjacent to the sulfur atom, will have chemical shifts around 30-35 ppm.
Conclusion
The spectroscopic data presented in this guide provide a detailed and unambiguous structural characterization of this compound. The IR spectrum confirms the presence of the key ketone and nitrile functional groups, while the ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework. This comprehensive spectroscopic analysis is indispensable for researchers in organic synthesis and medicinal chemistry, enabling confident identification, quality assessment, and further synthetic manipulation of this important heterocyclic building block.
References
An In-Depth Technical Guide to the Solubility and Stability of 4-Cyano-3-tetrahydrothiophenone
Foreword: Understanding the Core Attributes of a Key Synthetic Intermediate
4-Cyano-3-tetrahydrothiophenone, a versatile heterocyclic β-ketonitrile, serves as a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its unique structural features, combining a thiophene ring with a reactive cyano group, offer significant synthetic advantages.[1] However, to effectively harness its potential in drug discovery and development, a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is paramount. This guide provides a comprehensive technical overview of these critical attributes, offering both theoretical insights and practical, field-proven methodologies for their assessment. The protocols described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.
I. Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability characteristics.
| Property | Value | Source(s) |
| Chemical Name | 4-Oxotetrahydrothiophene-3-carbonitrile | [2] |
| Synonyms | 4-Cyano-3-oxotetrahydrothiophene, Cyanotetrahydrothiophenone | [2][3] |
| CAS Number | 16563-14-7 | [4] |
| Molecular Formula | C₅H₅NOS | [4] |
| Molecular Weight | 127.16 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | [5] |
| Melting Point | 71-73 °C | [5] |
| Boiling Point | 125 °C @ 1 mmHg | [4] |
| Density | 1.29 g/cm³ | [4] |
II. Solubility Profile: A Gateway to Application
The solubility of a compound is a critical determinant of its utility in various applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. While qualitatively described as soluble in methanol, a comprehensive quantitative solubility profile across a range of relevant solvents is necessary for informed decision-making.[4]
A. Theoretical Considerations in Solubility
The solubility of this compound is governed by its molecular structure. The polar ketone and nitrile functionalities are capable of forming hydrogen bonds with protic solvents, while the non-polar five-membered ring contributes to its solubility in organic solvents. The overall solubility in a given solvent is a balance of these competing interactions.
B. Experimental Determination of Solubility
Two primary types of solubility assays are routinely employed in drug discovery and development: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This high-throughput screening method provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is often reflective of the conditions in many in vitro biological assays.[6][7] The compound is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) and then diluted into an aqueous buffer.[6][8]
-
Thermodynamic Solubility: This assay determines the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid state.[9][10] This is a more time-intensive but also more accurate measure of a compound's intrinsic solubility.
This protocol outlines a standard procedure for determining the kinetic solubility of this compound in an aqueous buffer.
1. Preparation of Stock Solution:
- Accurately weigh 10 mg of this compound and dissolve it in 1 mL of high-purity DMSO to prepare a 10 mg/mL stock solution.
- Ensure complete dissolution by gentle vortexing.
2. Assay Procedure:
- In a clear-bottom 96-well microplate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- The final DMSO concentration in each well should be kept constant and low (typically ≤ 1%) to minimize its effect on solubility.
- Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 2 hours) with gentle shaking.
3. Measurement and Data Analysis:
- Measure the light scattering of each well using a nephelometer.
- The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility of the compound under the tested conditions.
This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility.[8]
1. Sample Preparation:
- Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetonitrile, dichloromethane, ethyl acetate).
- Ensure that undissolved solid remains at the end of the experiment to confirm that equilibrium has been reached.
2. Equilibration:
- Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
3. Sample Analysis:
- After equilibration, carefully filter the supernatant through a 0.22 µm filter to remove any undissolved solid.
- Quantify the concentration of this compound in the filtrate using a validated analytical method, such as the HPLC method described in Section III.C.
4. Data Presentation:
- The results should be presented in a clear tabular format, as shown below (hypothetical data for illustrative purposes).
| Solvent | Temperature (°C) | Thermodynamic Solubility (mg/mL) |
| Water | 25 | ~0.5 |
| Ethanol | 25 | > 50 |
| Methanol | 25 | > 50 |
| Acetonitrile | 25 | ~20 |
| Dichloromethane | 25 | > 100 |
| Ethyl Acetate | 25 | ~15 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 200 |
| N,N-Dimethylformamide (DMF) | 25 | > 200 |
C. Visualization of Solubility Determination Workflow
III. Stability Profile: Ensuring Integrity and Predicting Shelf-Life
The chemical stability of a compound is a critical quality attribute that influences its shelf-life, storage conditions, and the design of stable formulations. This compound is generally considered a "bench-stable" solid, but a comprehensive understanding of its stability under various stress conditions is essential for its development and application.[11]
A. Key Degradation Pathway: Retro-Dieckmann Fragmentation
A notable feature of the β-ketonitrile moiety in this compound is its susceptibility to a retro-Dieckmann fragmentation reaction, particularly in the presence of a base such as a hydroxide anion.[11] This reaction involves the cleavage of the C3-C4 bond, leading to the formation of thioglycolate and acrylonitrile.[11] This inherent reactivity is a key consideration in handling and formulation development.
B. Forced Degradation Studies (Stress Testing)
To systematically evaluate the stability of this compound, forced degradation studies are performed under conditions more stringent than those used for accelerated stability testing.[1][3] These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing a stability-indicating analytical method.[4][12] The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B provide a framework for these studies.[5][13][14][15]
This protocol outlines a comprehensive forced degradation study for this compound.
1. Sample Preparation:
- Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
- Prepare a solid sample for thermal and photostability testing.
2. Stress Conditions:
- Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and heat at 60 °C for a defined period (e.g., 2, 4, 8, 24 hours).
- Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature for a defined period, monitoring closely due to the known retro-Dieckmann fragmentation.
- Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a defined period.
- Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) for a defined period.
- Photostability: Expose the solid sample and a solution to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3][5] A control sample should be protected from light.
3. Sample Analysis:
- At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 4).
- Analyze the stressed samples alongside a control sample (unstressed).
4. Data Evaluation:
- Assess the percentage of degradation of this compound under each stress condition.
- Identify and quantify any degradation products.
- The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of the stability profile.[16]
C. Development of a Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is the cornerstone of any reliable stability study. The method must be able to separate the parent compound from all potential degradation products and impurities.
This protocol provides a starting point for developing a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
- Injection Volume: 10 µL.
2. Method Validation:
- The method must be validated according to ICH Q2(R1) guidelines, including an assessment of specificity, linearity, range, accuracy, precision, and robustness.
D. Visualization of Forced Degradation Workflow
IV. Handling and Storage Recommendations
Based on the available stability data, the following recommendations should be followed to ensure the integrity of this compound:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[9]
-
Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area to avoid inhalation of dust.
V. Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By employing the detailed protocols and adhering to the principles of scientific integrity outlined herein, researchers can generate the robust data necessary to confidently advance their research and development programs. A thorough characterization of these fundamental properties is not merely a regulatory requirement but a scientific imperative for the successful application of this versatile synthetic intermediate.
VI. References
-
ChemBK. This compound. Available at: --INVALID-LINK--
-
Guidechem. This compound 16563-14-7 wiki. Available at: --INVALID-LINK--
-
U.S. Food and Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. This compound | 16563-14-7. Available at: --INVALID-LINK--
-
Chem-Impex. This compound. Available at: --INVALID-LINK--
-
ChemWhat. This compound CAS#: 16563-14-7. Available at: --INVALID-LINK--
-
AxisPharm. Kinetic Solubility Assays Protocol. Available at: --INVALID-LINK--
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: --INVALID-LINK--
-
Richard, F., Mateos, C., & Arseniyadis, S. (2021). 4-Cyano-3-oxotetrahydrothiophene (c-THT): An Ideal Acrylonitrile Anion Equivalent. SynOpen, 5(01), 25–28.
-
ChemicalBook. This compound | 16563-14-7. Available at: --INVALID-LINK--
-
MedCrave. Forced degradation studies. Available at: --INVALID-LINK--
-
Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. Available at: --INVALID-LINK--
-
Sciforum. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Available at: --INVALID-LINK--
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: --INVALID-LINK--
-
Domainex. Thermodynamic Solubility Assay. Available at: --INVALID-LINK--
-
International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. Available at: --INVALID-LINK--
-
SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available at: --INVALID-LINK--
-
BenchChem. Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. Available at: --INVALID-LINK--
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Available at: --INVALID-LINK--
-
WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. Available at: --INVALID-LINK--
-
National Council of Educational Research and Training. Aldehydes, Ketones and Carboxylic Acids. Available at: --INVALID-LINK--
-
International Journal of Trend in Scientific Research and Development. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available at: --INVALID-LINK--
-
Wikipedia. Dieckmann condensation. Available at: --INVALID-LINK--
-
Organic Chemistry Tutor. Retro-Dieckmann Challenge Mechanism. Available at: --INVALID-LINK--
-
PubMed. In vitro solubility assays in drug discovery. Available at: --INVALID-LINK--
-
BioDuro. ADME Solubility Assay. Available at: --INVALID-LINK--
-
ResearchGate. Development and validation of stability indicating HPLC method: A review. Available at: --INVALID-LINK--
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: --INVALID-LINK--
-
Evotec. Thermodynamic Solubility Assay. Available at: --INVALID-LINK--
-
Advanstar Communications. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: --INVALID-LINK--
-
chemeurope.com. Cyclohexanone. Available at: --INVALID-LINK--
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. Strain-promoted retro-Dieckmann-type condensation on [2.2.2]- and [2.2.1]bicyclic systems: a fragmentation reaction for the preparation of functionalized heterocycles and carbocycles. Available at: --INVALID-LINK--
-
ResearchGate. A High-Yielding Preparation of β-Ketonitriles. Available at: --INVALID-LINK--
-
The Versatile Ketone: Exploring Cyclopentanone's Chemical Properties and Applications. Available at: --INVALID-LINK--
-
Wikipedia. Cyclohexanone. Available at: --INVALID-LINK--
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available at: --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available at: --INVALID-LINK--
-
University of the Incarnate Word. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. Available at: --INVALID-LINK--
-
Wikipedia. Dieckmann condensation. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. Dieckmann Condensation. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Available at: --INVALID-LINK--
-
Google Patents. EP1352898B1 - Process for producing beta-ketonitrile compound. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Available at: --INVALID-LINK--
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: --INVALID-LINK--
References
- 1. onyxipca.com [onyxipca.com]
- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijtsrd.com [ijtsrd.com]
- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. youtube.com [youtube.com]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. resolvemass.ca [resolvemass.ca]
4-Cyano-3-tetrahydrothiophenone: A Bench-Stable Acrylonitrile Anion Equivalent for Modern Synthetic Chemistry
An In-Depth Technical Guide
Abstract
Acrylonitrile is a cornerstone building block in chemical synthesis, valued for its utility in polymers, pharmaceuticals, and agrochemicals.[1][2] However, its inherent electronic nature defines the β-carbon as an electrophilic Michael acceptor, limiting its direct use in reactions requiring a nucleophilic counterpart.[3][4] The concept of polarity inversion, or "umpolung," provides a powerful strategic solution to this challenge, enabling the use of synthons that react as an acrylonitrile anion.[5] This guide provides a detailed technical overview of 4-Cyano-3-tetrahydrothiophenone (c-THT), a commercially available, solid, and bench-stable reagent that serves as a particularly versatile and safe equivalent for the acrylonitrile anion.[6][7] We will explore its mechanism of action, provide field-proven experimental protocols, and discuss its expanding applications in complex molecule synthesis.
Introduction: The Umpolung Strategy for Acrylonitrile
In organic synthesis, the reactivity of a functional group is dictated by its polarity. Acrylonitrile (H₂C=CH−C≡N) is a classic Michael acceptor, where the β-carbon is electron-deficient and thus susceptible to attack by nucleophiles.[4][8] To reverse this reactivity and make the β-carbon act as a nucleophile (an "acrylonitrile anion"), an umpolung strategy is required. While conceptually powerful, direct generation of such an anion is impractical. Therefore, synthetic equivalents—stable molecules that can be converted into the desired reactive species under specific conditions—are essential.
This compound (c-THT) has emerged as a superior solution. It is a non-toxic, easy-to-handle crystalline solid that elegantly circumvents the need for hazardous cyanide anion equivalents.[6][8] Its unique cyclic β-cyanoketone structure is the key to its function, allowing for a controlled, two-step sequence of alkylation followed by fragmentation to deliver a diverse range of α-substituted acrylonitriles.
Physicochemical Properties and Handling
A summary of the key properties of this compound is provided below.
| Property | Value |
| Synonyms | 4-Cyano-3-oxotetrahydrothiophene |
| CAS Number | 16563-14-7[9][10] |
| Molecular Formula | C₅H₅NOS[10][11] |
| Molecular Weight | 127.16 g/mol [10][11] |
| Appearance | White to light yellow crystalline powder[10] |
| Melting Point | 69 - 73 °C[10] |
| Storage | Store at room temperature[10] |
Safety Note: While significantly safer than cyanide-based reagents, c-THT is classified as harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are required.[12]
Mechanism of Action: A Controlled Release Strategy
The efficacy of c-THT as an acrylonitrile anion equivalent hinges on a clever chemical design. The presence of the β-cyanoketone moiety within the five-membered ring weakens the C3–C4 bond, priming it for a retro-Dieckmann fragmentation.[6] This process occurs in two distinct, high-yielding steps.
Caption: Overall workflow for using c-THT.
Step 1: C-Alkylation at the C4 Position
The proton at the C4 position of c-THT is acidic due to the electron-withdrawing effects of both the adjacent ketone and cyano groups. Treatment with a mild base, such as potassium carbonate (K₂CO₃), readily generates an enolate. This nucleophilic enolate then reacts with an electrophile (e.g., an alkyl halide) to form a new carbon-carbon bond exclusively at the C4 position.
Step 2: Base-Mediated Retro-Dieckmann Fragmentation
The resulting alkylated intermediate is then subjected to a stronger base, typically aqueous sodium hydroxide (NaOH). The hydroxide anion attacks the carbonyl carbon, initiating a ring-opening cascade. This process, a retro-Dieckmann fragmentation, cleaves the weakened C3-C4 bond, ultimately releasing thioglycolic acid and the desired α-substituted acrylonitrile product.[6]
Caption: The step-by-step reaction mechanism.
Experimental Protocol and Data
The following protocol is a robust, self-validating system adapted from the pioneering work of Baraldi and co-workers, demonstrating the practical application of c-THT.[6]
General Procedure for Alkylation/Fragmentation
Caption: A typical experimental workflow.
Step-by-Step Methodology:
-
Alkylation: To a solution of this compound (1.0 equiv.) in acetone, add potassium carbonate (K₂CO₃, 1.5 equiv.). The alkylating agent (R-X, 1.0 equiv.) is then added, and the resulting suspension is heated to reflux. The reaction progress is monitored by TLC.
-
Initial Workup: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure.
-
Fragmentation: The crude alkylated intermediate is dissolved in a biphasic system of diethyl ether (Et₂O) and water. A 5% aqueous solution of sodium hydroxide (NaOH) is added, and the mixture is stirred vigorously at room temperature until the fragmentation is complete (as monitored by TLC).
-
Final Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The final α-substituted acrylonitrile product is purified by flash column chromatography.
Representative Results
This two-step sequence provides straightforward access to a variety of α-substituted acrylonitriles in moderate to good yields.[6]
| Entry | Alkyl Halide (R-X) | Product | Yield (%) |
| 1 | Benzyl bromide | 49% | |
| 2 | Allyl bromide | 43% | |
| 3 | Ethyl bromoacetate | 31% | |
| 4 | 1-Bromo-3-phenylpropane | 29% |
Data synthesized from Richard, F., et al. (2021).[6]
Synthetic Utility and Advanced Applications
The true value of c-THT lies in the synthetic potential of the products it generates. The resulting acrylonitrile moiety is a versatile functional group that can serve as a "launching pad" for further molecular complexity.[6]
-
Michael Acceptor: The newly formed α-substituted acrylonitrile is itself an excellent Michael acceptor, allowing for the introduction of various nucleophiles, such as thiols.[6]
-
Heterocycle Synthesis: The nitrile group can participate in cycloadditions. For instance, treatment with trimethylsilyl azide (TMSN₃) and a catalytic amount of dibutyltin oxide (n-Bu₂SnO) converts the acrylonitrile into a vinyl tetrazole, a valuable scaffold in medicinal chemistry.[6]
-
Compatibility with Catalysis: The c-THT methodology is compatible with other important transformations. It has been successfully integrated into sequential reactions, including palladium-catalyzed allylic alkylations, demonstrating its robustness and broad applicability in modern synthetic routes.[13]
This versatility makes c-THT an essential tool for accessing complex nitrile-containing compounds, including intermediates for natural product synthesis and potential metallo-β-lactamase inhibitors.[6][13]
Conclusion
This compound has proven to be an ideal acrylonitrile anion equivalent. Its status as a solid, bench-stable, and relatively safe reagent provides a significant advantage over traditional, more hazardous methods.[6] The straightforward and robust two-step protocol of alkylation followed by a base-mediated retro-Dieckmann fragmentation offers reliable access to a wide array of α-substituted acrylonitriles. Given the importance of the acrylonitrile motif in medicinal, agrochemical, and polymer chemistry, c-THT has become an indispensable tool in the synthetic chemist's toolbox, enabling the efficient and safe construction of complex molecules.[6][8]
References
- 1. igtpan.com [igtpan.com]
- 2. acs.org [acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Umpolung - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. [PDF] 4-Cyano-3-oxotetrahydrothiophene (c-THT): An Ideal Acrylonitrile Anion Equivalent | Semantic Scholar [semanticscholar.org]
- 8. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 9. This compound | 16563-14-7 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. guidechem.com [guidechem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
The Unassuming Workhorse: A Technical Guide to 4-Cyano-3-tetrahydrothiophenone in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 4-Cyano-3-tetrahydrothiophenone (c-THT), a versatile and often underestimated heterocyclic building block in synthetic and medicinal chemistry. We will traverse its historical discovery, delve into its synthesis and unique reactivity, and illuminate its critical role as a key intermediate in the development of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this important scaffold.
Introduction: A Molecule of Strategic Importance
In the vast arsenal of chemical intermediates available to the pharmaceutical industry, certain molecules distinguish themselves not by their inherent biological activity, but by the elegant and efficient synthetic pathways they unlock. This compound, a stable, crystalline solid, is a paramount example of such a molecule.[1][2] While its own therapeutic properties are not the primary focus of research, its strategic combination of a reactive ketone, a nitrile group, and a thiophene core makes it a powerful tool for the construction of diverse and complex molecular architectures.[2] This guide will elucidate the chemical principles that underpin its utility and showcase its application in the synthesis of medicinally relevant compounds.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 16563-14-7 | [3] |
| Molecular Formula | C₅H₅NOS | [4] |
| Molecular Weight | 127.16 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 71 °C | [4] |
| Boiling Point | 125 °C @ 1 mmHg | [4] |
| Purity | Typically >98.0% (GC) |
Safety Profile:
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[4]
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[4]
The Genesis of a Versatile Reagent: Discovery and History
The intellectual lineage of this compound's prominence in synthetic chemistry can be traced back to the fundamental need for safe and effective methods for carbon-carbon bond formation. While the synthesis of the molecule itself is based on established chemical principles, its true potential was unlocked in the mid-1980s.
A seminal 1985 publication by P. G. Baraldi and colleagues was the first to describe the utility of the 4-cyano-3-ketothiolane enolate anion as a synthetic equivalent to the acrylonitrile anion. This discovery was a significant advancement, as it provided a solid, stable, and safer alternative to using hazardous cyanide reagents for the introduction of a cyanoethyl group—a common motif in pharmaceuticals.
This pioneering work laid the foundation for the subsequent exploration of this compound as a versatile building block in medicinal chemistry, a role it continues to fulfill to this day.
Synthesis and Mechanism: A Tale of Two Reactions
The synthetic utility of this compound is rooted in both its formation and its subsequent, elegant fragmentation.
The Dieckmann Condensation: Forging the Thiophene Core
The most common and convenient synthesis of this compound is achieved through an intramolecular Dieckmann condensation. This reaction involves the cyclization of the Michael adduct formed from the reaction of methyl thioglycolate and acrylonitrile. This process efficiently constructs the five-membered thiophene ring with the desired ketone and cyano functionalities. A 50% yield has been reported for this convenient preparation.[5]
Caption: Synthesis of this compound.
The Retro-Dieckmann Fragmentation: A Gateway to Acrylonitriles
The true elegance of this compound lies in its ability to undergo a retro-Dieckmann fragmentation. The presence of the β-cyanoketone moiety weakens the C3-C4 bond. Upon treatment with a base, such as aqueous sodium hydroxide, the ring opens to release a thioglycolate and a substituted acrylonitrile.[1] This reactivity allows the thiophene to act as a stable and easily handleable surrogate for the acrylonitrile anion.
This two-step sequence of alkylation at the α-carbon followed by retro-Dieckmann fragmentation provides a straightforward route to a variety of α-substituted acrylonitriles, which are valuable intermediates in their own right.[6]
Caption: Alkylation and retro-Dieckmann fragmentation workflow.
Applications in Pharmaceutical Development
The unique reactivity of this compound has made it a valuable tool in the synthesis of a range of pharmaceutical targets.
Precursor to Heterocyclic Scaffolds
This compound is a versatile precursor for the synthesis of various heterocyclic systems, including substituted thiophenes, furans, and pyrazoles.[1] Of particular note is its use as a building block for thienobenzodiazepines.[5] This class of compounds has significant therapeutic importance, with members exhibiting antipsychotic and other central nervous system activities. The synthesis of Olanzapine, a widely used atypical antipsychotic, involves a substituted thienobenzodiazepine core, highlighting the relevance of this scaffold.[7][8] While the direct synthesis of Olanzapine from this compound is not the primary route, the chemistry of related thiophene intermediates is highly relevant.[9]
Synthesis of Metallo-β-Lactamase Inhibitors
The retro-Dieckmann fragmentation strategy has been employed in the synthesis of potential inhibitors of metallo-β-lactamases. These enzymes are a significant contributor to bacterial antibiotic resistance, and the development of effective inhibitors is a major goal in medicinal chemistry. The ability to introduce a substituted acrylonitrile moiety via the this compound route provides a key strategic advantage in the construction of these complex molecules.[6]
Experimental Protocols
While detailed, proprietary industrial protocols are not publicly available, the following represents a generalized procedure for the alkylation and subsequent retro-Dieckmann fragmentation based on published methodologies.[6]
Step 1: Alkylation of this compound
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (3.0 eq).
-
Add the desired alkyl halide (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude alkylated intermediate, which can often be used in the next step without further purification.
Step 2: Retro-Dieckmann Fragmentation
-
Dissolve the crude alkylated intermediate from Step 1 in a biphasic solvent system of diethyl ether and water.
-
Add 5% aqueous sodium hydroxide solution and stir vigorously at room temperature.
-
Monitor the fragmentation by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting α-substituted acrylonitrile by column chromatography.
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the nitrile (C≡N) and carbonyl (C=O) functional groups. The C≡N stretch typically appears around 2250-2200 cm⁻¹, while the ketone C=O stretch will be observed in the region of 1750-1680 cm⁻¹.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the methylene protons of the thiophene ring and the proton at the 4-position. The exact chemical shifts and coupling patterns will depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the nitrile carbon, the carbon at the 4-position, and the two methylene carbons of the ring.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (127.16 g/mol ). The fragmentation pattern can provide further structural information.[10]
Conclusion
This compound is a prime example of a chemical workhorse in the pharmaceutical industry. Its straightforward synthesis, stability, and, most importantly, its unique reactivity as an acrylonitrile anion surrogate, have solidified its place as a valuable tool in the synthetic chemist's toolbox. As the demand for more complex and diverse drug molecules continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of innovation in drug discovery and development.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 16563-14-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. minio.scielo.br [minio.scielo.br]
- 6. rsc.org [rsc.org]
- 7. US7425627B2 - Methods of synthesizing olanzapine - Google Patents [patents.google.com]
- 8. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103524529A - Synthetic method of intermediate of olanzapine - Google Patents [patents.google.com]
- 10. guidechem.com [guidechem.com]
key chemical reactions involving 4-Cyano-3-tetrahydrothiophenone
An In-depth Technical Guide to the Core Chemical Reactions of 4-Cyano-3-tetrahydrothiophenone
Abstract
This compound, also known as 4-Cyano-3-oxotetrahydrothiophene (c-THT), is a commercially available and bench-stable heterocyclic compound.[1][2] Its unique structure, featuring a β-cyanoketone within a tetrahydrothiophene ring, endows it with remarkable reactivity, making it a highly versatile building block in modern organic synthesis.[2] This guide provides an in-depth exploration of the pivotal chemical reactions involving c-THT, focusing on its role as a potent acrylonitrile anion equivalent and its application in the synthesis of complex heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and highlight their significance for professionals in drug discovery and materials science.
Introduction: The Strategic Value of this compound
In the landscape of synthetic chemistry, the strategic choice of starting materials is paramount. This compound (c-THT) has emerged as a compound of significant interest due to its trifecta of functional groups: a ketone, a nitrile, and a thioether embedded in a cyclic scaffold. This arrangement is not merely a synthetic curiosity; it is the key to its utility.
The primary value of c-THT lies in its function as a safe, solid, and easy-to-handle surrogate for the acrylonitrile anion.[1][3] The electron-withdrawing nature of the adjacent ketone and nitrile groups acidifies the proton at the C4 position and critically weakens the C3-C4 bond. This electronic feature enables a facile retro-Dieckmann fragmentation under basic conditions, a reaction that forms the cornerstone of its application.[1] Beyond this, c-THT serves as a precursor for a diverse array of substituted thiophenes and other heterocycles, making it a valuable asset in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16563-14-7 | [2][4][5] |
| Molecular Formula | C₅H₅NOS | [2][6] |
| Molecular Weight | 127.16 g/mol | [2][6] |
| Appearance | White to light yellow crystalline powder | [2][5] |
| Melting Point | 69 - 73 °C | [2][5] |
| Boiling Point | 125 °C @ 1 mmHg | [2][7] |
| Purity | ≥ 97-98% (GC) | [2][5] |
Synthesis of the Core Scaffold
The most common and efficient preparation of this compound involves the base-catalyzed intramolecular cyclization of the Michael adduct formed between methyl thioglycolate and acrylonitrile.[4] This Dieckmann condensation is a robust method that provides access to the core scaffold in good yields.
Diagram 1: Synthesis of this compound
Caption: General synthesis pathway for c-THT via Michael addition and Dieckmann condensation.
Pivotal Reaction: Alkylation and Retro-Dieckmann Fragmentation
The most powerful and widely exploited reaction of c-THT is its use as an acrylonitrile anion equivalent. This two-step process allows for the formal α-alkylation of acrylonitrile, a transformation that is otherwise challenging and requires hazardous reagents.
Mechanistic Rationale
The process begins with the deprotonation of the acidic C4 proton, followed by alkylation with a suitable electrophile (e.g., an alkyl halide). The crucial subsequent step is the base-induced retro-Dieckmann fragmentation. The hydroxide anion attacks the ketone carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the weakened C3-C4 bond to release the stable thioglycolate anion and the desired α-substituted acrylonitrile product.[1] This sequence provides a much safer and more practical route to these valuable nitrile-containing compounds compared to using cyanide anion equivalents.[1]
Diagram 2: Alkylation and Retro-Dieckmann Fragmentation Workflow
Caption: Stepwise workflow for generating α-substituted acrylonitriles using c-THT.
Experimental Protocol: Synthesis of α-Substituted Acrylonitriles (Baraldi's Protocol)
This protocol is adapted from the foundational work demonstrating the synthetic utility of c-THT as an acrylonitrile surrogate.[1]
-
Alkylation:
-
To a solution of this compound (1.0 equiv) in acetone, add potassium carbonate (3.0 equiv).
-
Add the desired alkyl halide (1.0 equiv) to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude intermediate (4-alkyl-4-cyano-3-tetrahydrothiophenone). This intermediate is often used directly in the next step without further purification.
-
-
Fragmentation:
-
Dissolve the crude intermediate in diethyl ether (Et₂O).
-
Add a 5% aqueous solution of sodium hydroxide (NaOH) to create a biphasic system.
-
Stir the mixture vigorously at room temperature. The fragmentation is typically complete within a few hours.
-
Separate the organic layer, and extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel chromatography to afford the desired α-substituted acrylonitrile.
-
Table 2: Examples of α-Substituted Acrylonitriles Synthesized via c-THT
| Electrophile (R-X) | Product (α-Substituted Acrylonitrile) | Yield (%) | Reference |
| Ethyl Bromoacetate | Ethyl 2-cyano-4-pentenoate | 49% | [1] |
| Propargyl Bromide | 2-Cyano-1,4-pentadiene | 43% | [1] |
| Benzyl Bromide | 2-Benzylacrylonitrile | Moderate-Good | [1] |
| Allyl Bromide | 2-Allylacrylonitrile | Moderate-Good | [1] |
Alternative Reactivity: O-Alkylation and Aromatization
While C-alkylation is the predominant pathway under standard basic conditions, the enolate of c-THT can also undergo O-alkylation. This alternative reactivity provides access to a different class of valuable compounds: 3-alkoxy-4-cyanothiophenes.
Synthetic Pathway
Selective O-alkylation of the enolate anion of c-THT yields 3-alkoxy-4-cyano-2,5-dihydrothiophene intermediates. These dihydrothiophenes can subsequently undergo oxidative aromatization to furnish the fully conjugated 3-alkoxy-4-cyanothiophene system. These products are highly sought-after building blocks for donor-acceptor conjugated polymers used in organic electronics and photovoltaics.
Diagram 3: O-Alkylation and Aromatization Pathway
Caption: Synthetic route from c-THT to functionalized thiophenes via O-alkylation.
Application in Heterocyclic Synthesis
Beyond its role as a masked acrylonitrile, c-THT is a foundational building block for constructing more complex heterocyclic frameworks. Its reactive ketone and nitrile functionalities allow for a variety of cyclization and condensation reactions. It serves as a precursor for diverse scaffolds including:
The synthesis of these heterocycles often involves reactions like the Gewald reaction, where a cyano-activated methylene compound, elemental sulfur, and a carbonyl compound cyclize to form a 2-aminothiophene.[8][9] While c-THT itself is already a thiophene derivative, its functional handles allow it to be elaborated into more complex, fused heterocyclic systems that are of high interest in medicinal chemistry.[10]
Conclusion
This compound is a testament to the power of strategic molecular design. Its true value is unlocked through an understanding of its underlying reactivity, primarily the facile retro-Dieckmann fragmentation that establishes it as a premier acrylonitrile anion surrogate. This reaction provides a safe, practical, and efficient pathway to α-substituted acrylonitriles, which are crucial intermediates in medicinal, agrochemical, and polymer chemistry.[1] Furthermore, its utility as a scaffold for building complex heterocycles and functionalized thiophenes underscores its position as an indispensable tool in the synthetic chemist's toolbox. The reactions and protocols detailed in this guide offer a robust foundation for researchers and drug development professionals to leverage the full synthetic potential of this versatile building block.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 16563-14-7 [chemicalbook.com]
- 5. This compound | 16563-14-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chembk.com [chembk.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Role of 4-Cyano-3-tetrahydrothiophenone in Modern Medicinal Chemistry: A Technical Guide
Abstract: 4-Cyano-3-tetrahydrothiophenone, also known as 4-cyano-3-oxotetrahydrothiophene (c-THT), has emerged as a uniquely versatile and powerful building block in medicinal chemistry. Its strategic importance stems from a dual-reactivity profile that allows it to serve both as a foundational scaffold for complex heterocyclic systems and as a safe, stable surrogate for the acrylonitrile anion. This technical guide provides an in-depth exploration of c-THT, covering its synthesis, core chemical transformations, and its pivotal role in the development of therapeutic agents across multiple disease areas, including oncology, inflammation, and infectious diseases. We will dissect the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and highlight its application in the synthesis of bioactive molecules, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Thiophene Scaffold and the Rise of a Privileged Intermediate
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the thiophene ring holds a privileged status.[1] Often employed as a bioisosteric replacement for the phenyl group, the thiophene nucleus is present in numerous FDA-approved drugs and is a cornerstone of modern drug design.[1][2] Its unique electronic properties and synthetic tractability allow medicinal chemists to fine-tune the steric and electronic profiles of drug candidates to enhance efficacy and optimize pharmacokinetic properties.[3]
Within the expansive family of thiophene-based intermediates, this compound (c-THT) stands out. This commercially available, bench-stable solid is more than just a simple heterocyclic ketone.[4] Its structure, featuring a β-cyanoketone moiety within a saturated thiophene ring, endows it with remarkable chemical potential. This guide will illuminate the two primary synthetic pathways that make c-THT an indispensable tool: its use as a direct precursor to fused thiophene systems and its more nuanced role as an acrylonitrile anion equivalent via a retro-Dieckmann fragmentation.[4][5]
Synthesis and Physicochemical Profile
A robust understanding of a building block begins with its synthesis and fundamental properties. While c-THT is readily available from numerous chemical suppliers, knowledge of its preparation provides context for its stability and handling.[5][6]
Synthesis Protocol: Cyclization of a Michael Adduct
The most common and efficient preparation of this compound involves the base-catalyzed intramolecular cyclization (a Dieckmann condensation) of the Michael adduct formed between methyl thioglycolate and acrylonitrile.[5]
Experimental Protocol:
-
Michael Addition: To a stirred solution of methyl thioglycolate in a suitable solvent (e.g., methanol), add a catalytic amount of a base such as sodium methoxide. Cool the reaction mixture in an ice bath.
-
Slowly add acrylonitrile dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of starting materials.
-
Cyclization (Dieckmann Condensation): The crude Michael adduct is then added to a suspension of a stronger base, such as sodium hydride, in an anhydrous aprotic solvent like toluene or THF.
-
The mixture is heated to reflux for several hours. The progress of the ring closure is monitored by TLC.
-
Work-up and Purification: After cooling, the reaction is carefully quenched with an acidic solution (e.g., dilute HCl) to neutralize the base and protonate the enolate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography or recrystallization to yield this compound as a crystalline solid.[5]
Physicochemical Data Summary
A clear summary of c-THT's properties is essential for its effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 16563-14-7 | [5],[7] |
| Molecular Formula | C₅H₅NOS | [7],[8] |
| Molecular Weight | 127.16 g/mol | [7],[8] |
| Appearance | White to light yellow powder or crystal | ,[9] |
| Melting Point | 71 °C | [8],[9] |
| Boiling Point | 125 °C @ 1 mmHg | [8],[9] |
| Synonyms | 4-Cyano-3-oxotetrahydrothiophene, c-THT | [4],[10] |
The Duality of Reactivity: A Chemist's Gateway
The synthetic power of c-THT lies in its ability to be directed down two distinct and highly valuable reactive pathways. This duality allows for incredible versatility in molecular design.
Pathway A: c-THT as a Heterocyclic Scaffold Precursor
In its more straightforward role, the ketone and adjacent active methylene group of c-THT can participate in various condensation reactions to build fused heterocyclic systems. It serves as a precursor for a variety of scaffolds, including substituted thiophenes and thienobenzodiazepines.[5] This pathway is fundamental for creating rigid, polycyclic structures often sought in drug discovery to achieve high target affinity and selectivity.
Pathway B: The Retro-Dieckmann Fragmentation
The most elegant and powerful application of c-THT is its use as an acrylonitrile anion surrogate.[4][11] This transformation leverages the unique electronic arrangement of the β-cyanoketone moiety, which significantly weakens the C3–C4 bond.[4] Upon treatment with a mild base, the ring readily undergoes a retro-Dieckmann fragmentation, releasing a thioglycolate salt and an acrylonitrile derivative.[4][12]
Causality of the Mechanism: The process is typically a two-step, one-pot sequence. First, the carbon at the C4 position is alkylated using a suitable electrophile (e.g., an alkyl halide) and a mild base. Second, the addition of an aqueous hydroxide solution triggers the ring-opening fragmentation. This provides a remarkably safe and practical method for generating α-substituted acrylonitriles without resorting to hazardous cyanide salts.[4]
Protocol: Synthesis of α-Substituted Acrylonitriles via Alkylation/Fragmentation [4][12] This protocol is adapted from the work of Baraldi and co-workers and further explored by Arseniyadis and co-workers.[4]
-
Alkylation: In a round-bottom flask, dissolve this compound (1.0 equiv) in acetone. Add a mild base such as potassium carbonate (3.0 equiv) followed by the desired alkyl halide (1.0-1.2 equiv).
-
Stir the reaction mixture at room temperature or gentle reflux until TLC analysis shows complete consumption of the starting c-THT.
-
Filtration: Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude alkylated intermediate.
-
Fragmentation: Dissolve the crude intermediate in a biphasic system of diethyl ether and 5% aqueous sodium hydroxide.
-
Stir the mixture vigorously at room temperature for 1-3 hours. The fragmentation can be monitored by TLC.
-
Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude α-substituted acrylonitrile by flash column chromatography on silica gel.
This self-validating system is highly reliable, with the successful alkylation confirmed before proceeding to the irreversible fragmentation step, ensuring efficient conversion to the desired product.
Applications in Medicinal Chemistry: From Building Block to Bioactive Leads
The true value of c-THT is realized in the biological activities of the molecules it helps create. Its derivatives have been explored for a wide range of therapeutic applications.
Development of Anticancer Therapeutics
The thiophene scaffold is a common feature in modern oncology. Derivatives of 2-amino-3-cyanothiophenes, which are readily accessible from c-THT, have been investigated as inhibitors of critical cancer signaling pathways.[2][13] For instance, annulated 2-amino-3-cyano thiophenes have been patented as inhibitors of mutant Ras family proteins (KRAS, NRAS, HRAS), which are key drivers in lung, colorectal, and pancreatic cancers.[14] These mutations lock Ras in a constitutively active, GTP-bound state, leading to persistent activation of downstream pro-proliferative pathways like the RAF/MEK/ERK cascade.[14]
Synthesis of Anti-inflammatory and Anti-Infective Agents
Substituted 2-aminothiophenes derived from c-THT are precursors to compounds with significant anti-inflammatory and antimicrobial properties.[2][15] Research has shown that reacting 2-amino-3-cyanothiophene intermediates can yield fused pyrimidine and thiazine systems with potential as anti-infective agents.[16] Furthermore, specific derivatives have demonstrated pronounced anti-inflammatory activity with low toxicity in preclinical models, making them promising candidates for further development.[17]
CNS-Active Compound Synthesis
The unique chemical properties of c-THT make it a valuable intermediate in the synthesis of drugs targeting neurological disorders.[18] The thiophene ring can modulate the lipophilicity and metabolic stability of a molecule, properties that are critical for crossing the blood-brain barrier and achieving therapeutic concentrations in the central nervous system.
Conclusion and Future Outlook
This compound is far more than a simple heterocyclic intermediate. Its dual-reactivity profile as both a scaffold precursor and a safe acrylonitrile anion surrogate grants it a strategic position in the medicinal chemist's toolbox. The ability to leverage its unique retro-Dieckmann fragmentation provides a safe, efficient, and scalable route to valuable acrylonitrile-containing molecules, which are themselves important pharmacophores.
The future for c-THT is bright. Its demonstrated utility in synthesizing anticancer, anti-inflammatory, and anti-infective agents suggests that the full potential of this building block is yet to be realized. Future research will likely focus on expanding its application in asymmetric synthesis, developing novel metal-catalyzed transformations, and generating diverse compound libraries for high-throughput screening. As the demand for novel, effective, and safe therapeutics continues to grow, versatile and powerful intermediates like this compound will remain at the forefront of drug discovery.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. This compound | 16563-14-7 [chemicalbook.com]
- 6. This compound | 16563-14-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chembk.com [chembk.com]
- 9. 16563-14-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chemwhat.com [chemwhat.com]
- 11. [PDF] 4-Cyano-3-oxotetrahydrothiophene (c-THT): An Ideal Acrylonitrile Anion Equivalent | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
- 14. US20210380574A1 - Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer - Google Patents [patents.google.com]
- 15. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Uses of 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea as a Building Block in the Synthesis of Fused Pyrimidine and Thiazine Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemimpex.com [chemimpex.com]
Methodological & Application
The Strategic Synthesis of Thiophenes Utilizing 4-Cyano-3-tetrahydrothiophenone: A Guide for Drug Discovery and Medicinal Chemistry
Introduction: The Enduring Importance of the Thiophene Scaffold in Modern Drug Discovery
The thiophene nucleus, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable isosteric relationship with the benzene ring, coupled with a unique electronic profile, has rendered it a "privileged pharmacophore" in the design of novel therapeutics.[1] The thiophene moiety is a key structural component in a multitude of FDA-approved drugs, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The inherent versatility of the thiophene ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug development.
This technical guide focuses on the strategic utilization of a highly functionalized and versatile building block, 4-Cyano-3-tetrahydrothiophenone , for the synthesis of diverse and medicinally relevant thiophene derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into the practical aspects of these synthetic routes. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the discovery and development of novel therapeutics.
Core Synthetic Strategy: The Gewald Reaction and its Application to this compound
The Gewald three-component reaction is a powerful and highly convergent method for the synthesis of 2-aminothiophenes.[2][3] This one-pot reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[2] this compound is an exceptionally well-suited substrate for the Gewald reaction, as it possesses both a cyclic ketone functionality and an activated methylene group adjacent to a nitrile. This unique structural feature allows for its participation in both intramolecular and intermolecular Gewald-type reactions, leading to the formation of highly functionalized, fused thiophene ring systems, specifically thieno[3,2-b]thiophenes. These fused systems are of particular interest in materials science and drug discovery due to their extended π-conjugation and rigid, planar structure.[4]
Mechanistic Insights: A Stepwise Look at Thiophene Formation
The Gewald reaction proceeds through a cascade of well-established mechanistic steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (in this case, the carbonyl of this compound) and an active methylene compound. The base, typically a secondary or tertiary amine like morpholine or triethylamine, deprotonates the active methylene compound, which then undergoes a nucleophilic attack on the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[2]
-
Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, then adds to the β-position of the unsaturated nitrile via a Michael-type addition. The precise mechanism of sulfur addition is complex and may involve polysulfide intermediates.
-
Intramolecular Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur nucleophile attacks the nitrile carbon. This is followed by a tautomerization of the resulting imine to the more stable enamine, yielding the final 2-aminothiophene product.[2]
Experimental Protocols
Protocol 1: Intramolecular Gewald Reaction of this compound to Yield 2-Amino-3-cyano-4,5-dihydrothieno[3,2-b]thiophene
This protocol describes the intramolecular cyclization of this compound, where the molecule's own active methylene group participates in the reaction, leading to a fused thieno[3,2-b]thiophene derivative.
Workflow Diagram:
Intramolecular Gewald Reaction Workflow.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (mmol) |
| This compound | 16563-14-7 | 141.18 | 1.41 g | 10 |
| Elemental Sulfur (S₈) | 7704-34-9 | 32.07 (as S) | 0.32 g | 10 (as S) |
| Morpholine | 110-91-8 | 87.12 | 0.87 mL (1.0 g) | 10 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.41 g, 10 mmol) and elemental sulfur (0.32 g, 10 mmol).
-
Add anhydrous ethanol (20 mL) to the flask and stir the suspension.
-
Slowly add morpholine (0.87 mL, 10 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum. For further purification, the product can be recrystallized from a suitable solvent such as ethanol or isopropanol.
Expected Product Characterization:
-
Product Name: 2-Amino-3-cyano-4,5-dihydrothieno[3,2-b]thiophene
-
Appearance: Pale yellow to off-white solid.
-
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.5-5.0 (br s, 2H, NH₂), 3.0-3.5 (m, 4H, CH₂CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 160-165 (C-NH₂), 115-120 (CN), 90-95 (C-CN), other signals for the dihydrothiophene ring carbons.
-
IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 2210-2200 (C≡N stretching), 1620-1600 (N-H bending).
-
Mass Spectrometry (EI): m/z calculated for C₇H₆N₂S₂: 182.00.
-
Protocol 2: Three-Component Gewald Reaction of this compound with Malononitrile
This protocol outlines a three-component reaction where this compound acts as the ketone component, reacting with an external active methylene compound (malononitrile) and sulfur to form a more complex thiophene derivative.
Workflow Diagram:
Three-Component Gewald Reaction Workflow.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (mmol) |
| This compound | 16563-14-7 | 141.18 | 1.41 g | 10 |
| Malononitrile | 109-77-3 | 66.06 | 0.66 g | 10 |
| Elemental Sulfur (S₈) | 7704-34-9 | 32.07 (as S) | 0.32 g | 10 (as S) |
| Triethylamine | 121-44-8 | 101.19 | 1.4 mL (1.01 g) | 10 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.41 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in dimethylformamide (DMF) (20 mL).
-
Add elemental sulfur (0.32 g, 10 mmol) to the solution.
-
Slowly add triethylamine (1.4 mL, 10 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water (100 mL) with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water to remove DMF and other water-soluble impurities.
-
Dry the product under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) for further purification.
Expected Product Characterization:
-
Product Name: 2-Amino-3,x-dicyano- (substituted) -thiophene (The exact structure will depend on the regioselectivity of the initial Knoevenagel condensation).
-
Appearance: Likely a colored solid (yellow to brown).
-
Spectroscopic Data: Will require detailed analysis (NMR, MS, IR) to confirm the exact structure of the resulting polysubstituted thiophene.
Causality Behind Experimental Choices and Trustworthiness of Protocols
-
Choice of Base: The basicity of the amine catalyst is crucial. Morpholine and triethylamine are commonly used in Gewald reactions as they are effective in promoting the initial Knoevenagel condensation without causing significant side reactions.[5][6] The stoichiometry of the base can also influence the reaction rate and yield.
-
Solvent Selection: Polar aprotic solvents like DMF or polar protic solvents like ethanol are typically employed.[5] DMF is often preferred for its ability to dissolve all reactants, including elemental sulfur, leading to a more homogeneous reaction mixture. Ethanol is a greener solvent alternative and is effective, especially when the reactants have good solubility.
-
Temperature Control: The Gewald reaction is generally conducted at moderately elevated temperatures (50-80°C).[5] This provides sufficient energy to overcome the activation barriers of the various steps without promoting decomposition or unwanted side reactions.
-
Self-Validating System: The protocols are designed to be self-validating through the monitoring of the reaction by TLC. The distinct polarity differences between the starting materials, intermediates, and the final product allow for clear visualization of the reaction's progression. The final product's identity and purity are then confirmed through standard analytical techniques (melting point, NMR, IR, and MS), ensuring the reliability of the synthetic method.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of functionalized thiophenes and fused thieno[3,2-b]thiophene systems. The Gewald reaction provides a robust and efficient platform for harnessing the reactivity of this building block. The protocols detailed in this guide offer a solid foundation for researchers to explore the synthesis of novel thiophene derivatives with potential applications in drug discovery and materials science. The continued exploration of reaction conditions, including the use of microwave irradiation and alternative catalysts, will undoubtedly lead to even more efficient and sustainable methods for the synthesis of these important heterocyclic compounds.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Retro-Dieckmann Fragmentation of 4-Cyano-3-tetrahydrothiophenone
Introduction: Unlocking a Versatile Acrylonitrile Surrogate
4-Cyano-3-tetrahydrothiophenone, a commercially available and bench-stable solid, serves as a valuable precursor in the synthesis of various heterocyclic compounds.[1] However, its utility extends beyond being a mere building block. The inherent electronic features of this molecule, specifically the β-cyanoketone moiety, render the C3-C4 bond susceptible to cleavage. This susceptibility allows for a base-mediated retro-Dieckmann fragmentation, a reaction that effectively releases thioglycolate and acrylonitrile.[1][2] This process positions this compound as a safe and convenient synthetic equivalent of the acrylonitrile anion, offering a significant advantage over the use of hazardous cyanide reagents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocol and underlying principles of the retro-Dieckmann fragmentation of this compound. The information presented herein is synthesized from established chemical principles and field-proven insights to ensure technical accuracy and reliable execution.
Mechanistic Insights: The Driving Force of Fragmentation
The retro-Dieckmann fragmentation is, as its name suggests, the reverse of the Dieckmann condensation—a base-catalyzed intramolecular condensation of a diester to form a β-keto ester.[3][4][5] In the case of this compound, the presence of the electron-withdrawing nitrile group significantly acidifies the proton at the C4 position, facilitating the initiation of the fragmentation cascade under basic conditions.
The reaction is initiated by the attack of a hydroxide anion on the carbonyl group at C3, forming a tetrahedral intermediate. This is followed by the cleavage of the C3-C4 bond, a step that is energetically favored due to the release of ring strain and the formation of a stable enolate, which is further stabilized by the adjacent nitrile group. Subsequent protonation of the resulting fragments yields thioglycolic acid (as its corresponding salt) and acrylonitrile.
Caption: Mechanism of the retro-Dieckmann fragmentation.
Experimental Protocol: A Step-by-Step Guide
This protocol details the procedure for the retro-Dieckmann fragmentation of this compound. The quantities provided are for a typical laboratory-scale reaction and can be adjusted as needed.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Reagent Grade | e.g., Fisher Scientific |
| Diethyl Ether (Et₂O) | Anhydrous | e.g., VWR Chemicals |
| Deionized Water (H₂O) | - | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | e.g., Acros Organics |
| Saturated Sodium Chloride Solution (Brine) | - | - |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a biphasic solvent system of diethyl ether and water (a 1:1 ratio is a good starting point, with sufficient volume to fully dissolve the substrate).
-
Initiation of Fragmentation: To the stirring solution, add a 5% aqueous solution of sodium hydroxide (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by sampling the organic layer. The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether to ensure complete recovery of the acrylonitrile product.
-
Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (brine) to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator. Caution: Acrylonitrile is volatile. Use a cold trap and ensure the rotary evaporator bath temperature is kept low (e.g., 20-25°C) to minimize product loss.
-
Purification (Optional): The resulting acrylonitrile is often of sufficient purity for subsequent reactions. If further purification is required, it can be achieved by careful distillation.
Caption: Experimental workflow for the fragmentation.
Expected Outcomes and Troubleshooting
| Parameter | Expected Value | Troubleshooting Notes |
| Reaction Time | 1-3 hours | If the reaction is sluggish, gentle warming (to ~30-35°C) can be applied. Ensure efficient stirring for proper phase mixing. |
| Yield | Moderate to Good | Yields can be affected by the volatility of acrylonitrile. Ensure all solvent removal steps are performed at low temperatures and with a cold trap. |
| Purity | Generally high | If impurities are present, they are likely residual starting material or water. Ensure complete reaction and thorough drying of the organic phase. |
Safety Considerations
-
Acrylonitrile: Acrylonitrile is a toxic and flammable substance. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydroxide: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Diethyl Ether: Diethyl ether is extremely flammable. Ensure there are no ignition sources in the vicinity of the experiment.
Conclusion
The retro-Dieckmann fragmentation of this compound is a robust and practical method for the in-situ generation of an acrylonitrile equivalent. This protocol provides a reliable and scalable procedure for this transformation, enabling access to a versatile synthon for a wide range of applications in organic synthesis and drug discovery. The simplicity of the reaction conditions and the use of a stable, solid precursor make this a valuable addition to the synthetic chemist's toolkit.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
alkylation of 4-Cyano-3-tetrahydrothiophenone reaction conditions
An In-Depth Guide to the Alkylation of 4-Cyano-3-tetrahydrothiophenone: Reaction Conditions, Protocols, and Mechanistic Insights
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound, often abbreviated as c-THT, is a versatile and highly valuable heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Its unique structural arrangement, featuring a β-ketonitrile moiety within a tetrahydrothiophene ring, imparts a dual reactivity profile that chemists can strategically exploit. The presence of the electron-withdrawing cyano group significantly acidifies the proton at the C4 position, facilitating the formation of a stabilized enolate for subsequent carbon-carbon bond formation.
Perhaps most notably, c-THT serves as a robust and stable synthetic equivalent of an acrylonitrile anion.[3][4][5] Following C4-alkylation, the weakened C3-C4 bond can be readily cleaved under specific basic conditions in a retro-Dieckmann fragmentation, providing a straightforward route to α-substituted acrylonitriles.[3][5] This two-step sequence is a powerful tool for introducing the acrylonitrile motif into complex molecules, a common feature in pharmaceuticals and agrochemicals. This guide provides a detailed exploration of the critical first step—the alkylation reaction—offering mechanistic insights, optimized protocols, and troubleshooting advice for researchers in drug development and synthetic chemistry.
Part 1: Core Principles and Mechanistic Considerations
The alkylation of this compound proceeds via the formation of a nucleophilic enolate intermediate. Understanding the factors that govern the formation and reactivity of this intermediate is paramount to achieving high yields and selectivity.
Enolate Formation and Ambident Reactivity
The reaction is initiated by the deprotonation of the α-carbon (C4) by a suitable base. The pKa of the C4-proton is significantly lowered by the inductive and resonance effects of both the adjacent ketone and cyano groups, allowing for the use of relatively mild bases.
The resulting enolate is an ambident nucleophile, meaning it possesses two nucleophilic sites: the α-carbon (C4) and the enolate oxygen. Reaction with an electrophile (the alkylating agent) can therefore lead to either a C-alkylated product or an O-alkylated product.
Figure 1: General mechanism of c-THT alkylation.
Controlling C- vs. O-Alkylation
In the alkylation of β-ketonitriles like c-THT, C-alkylation is overwhelmingly the major pathway.[3] This selectivity is governed by the principles of hard and soft acid-base (HSAB) theory. Carbon electrophiles, such as those in alkyl halides, are considered "soft" electrophiles and preferentially react at the "soft" nucleophilic carbon center of the enolate.[6] Conversely, "hard" electrophiles (e.g., silyl halides) would favor reaction at the "hard" oxygen center.
Several reaction parameters can be tuned to maximize C-alkylation:
-
Counter-ion: Less dissociating cations (like Li⁺) can chelate with the oxygen, sterically hindering O-alkylation. However, for practical applications, more ionic cations like K⁺ or Cs⁺ are commonly used with great success.
-
Solvent: Aprotic solvents are essential as protic solvents (like alcohols) would protonate the enolate, quenching the reaction.
-
Leaving Group: Softer leaving groups on the alkylating agent (I > Br > Cl) generally favor C-alkylation.
Under typical conditions, such as using potassium carbonate in acetone with an alkyl bromide, C-alkylation is the dominant reaction, with O-alkylation often observed only as a minor byproduct (5-10%).
Part 2: Key Reaction Parameters and Optimization Strategies
The success of the alkylation hinges on the judicious selection of base, solvent, alkylating agent, and temperature.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Base | Mild: K₂CO₃, Cs₂CO₃Strong: NaH, KHMDS, LDA | For most reactive alkylating agents (benzyl, allyl halides), mild inorganic bases like K₂CO₃ are sufficient and operationally simple.[3] Cs₂CO₃ can enhance reactivity due to the "cesium effect," which generates a more "naked" and thus more nucleophilic enolate.[7] For less reactive electrophiles (e.g., simple alkyl halides), a stronger, non-nucleophilic base like NaH may be required to ensure complete enolate formation. |
| Alkylating Agent | R-X (X = I, Br, Cl)Benzyl, Allyl, Propargyl, Alkyl Halides | Reactivity follows the order R-I > R-Br > R-Cl. Primary and benzylic/allylic halides are ideal substrates. Secondary halides react more slowly and may lead to competing elimination reactions. Tertiary halides are generally unsuitable due to predominant elimination. |
| Solvent | Acetone, Acetonitrile (MeCN),Tetrahydrofuran (THF),N,N-Dimethylformamide (DMF) | Acetone is a common, effective, and economical choice for reactions with K₂CO₃.[3] Aprotic polar solvents like DMF can increase reaction rates by better solvating the metal cation and increasing the nucleophilicity of the enolate, but can make product isolation more challenging. THF is the solvent of choice when using strong bases like NaH or LDA. |
| Temperature | Room Temperature (RT) to Reflux | Reactions with reactive halides often proceed efficiently at room temperature or with gentle heating (40-60 °C). Less reactive alkylating agents may require reflux temperatures to achieve a reasonable reaction rate. |
| Catalyst | Phase-Transfer Catalysts (PTC)(e.g., TBAB, Aliquat 336) | PTC offers a powerful alternative, especially for large-scale synthesis.[8][9][10] It allows the use of inexpensive inorganic bases (e.g., solid KOH) in a biphasic system (e.g., toluene/water), often under milder conditions, simplifying workup and improving process safety.[8][11] |
Part 3: Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents are often toxic and should be handled with care.
Protocol 1: Standard C-Alkylation using Potassium Carbonate (Baraldi's Protocol)
This protocol is a reliable and widely used method for the alkylation of c-THT with reactive alkylating agents.[3][5]
Materials:
-
This compound (1.0 equiv)
-
Alkyl Halide (R-X) (1.0 - 1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 equiv)
-
Acetone, anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0-3.0 equiv).
-
Add anhydrous acetone to form a suspension (typically 5-10 mL per gram of c-THT).
-
Begin vigorous stirring. Add the alkyl halide (1.0-1.2 equiv) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 56 °C for acetone) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Expert Tip: The starting material is UV active. A typical mobile phase for TLC analysis is 30% EtOAc in hexanes. The product should have a higher Rf value than the starting material.
-
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the suspension to remove the inorganic salts (K₂CO₃ and KX). Wash the filter cake with a small amount of fresh acetone.
-
Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil or solid in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Causality Note: The water wash removes any remaining inorganic salts and residual polar impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkyl-4-cyano-3-tetrahydrothiophenone.
Protocol 2: Alkylation using Phase-Transfer Catalysis (PTC)
This protocol is advantageous for its potentially milder conditions and suitability for scaling up. It avoids the need for anhydrous solvents.
Materials:
-
This compound (1.0 equiv)
-
Alkyl Halide (R-X) (1.0 - 1.2 equiv)
-
Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃), solid (5.0 equiv)
-
Tetrabutylammonium Bromide (TBAB) (0.05 - 0.1 equiv)
-
Toluene
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the alkyl halide (1.1 equiv), TBAB (0.1 equiv), and toluene (5-10 mL per gram of c-THT).
-
Add solid, powdered KOH or K₂CO₃ (5.0 equiv).
-
Begin vigorous stirring to ensure efficient mixing of the organic and solid phases.
-
Heat the reaction to 40-50 °C. The reaction is often faster under PTC conditions. Monitor by TLC.
-
Mechanism Insight: The quaternary ammonium cation (Q⁺ from TBAB) pairs with the hydroxide or carbonate anion, transferring it into the organic phase where it can deprotonate the c-THT. The resulting enolate-Q⁺ ion pair then reacts with the alkyl halide.
-
-
Upon completion, cool the mixture to room temperature and add deionized water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene or ethyl acetate (2x).
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Part 4: Troubleshooting and Optimization
Figure 2: Troubleshooting workflow for c-THT alkylation.
Part 5: Characterization of Alkylated Products
Confirmation of the desired 4-alkyl-4-cyano-3-tetrahydrothiophenone structure is typically achieved through a combination of standard spectroscopic techniques.
-
¹H NMR: The most telling signal is the disappearance of the singlet corresponding to the acidic C4-proton in the starting material. New signals corresponding to the introduced alkyl group will appear.
-
¹³C NMR: The spectrum will show the appearance of new signals for the alkyl group carbons. The C4 carbon will shift from a methine (CH) to a quaternary (C) carbon signal.
-
Infrared (IR) Spectroscopy: The characteristic nitrile (C≡N) stretch will remain, typically around 2240 cm⁻¹. The ketone (C=O) stretch will also be present, usually around 1720-1740 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the alkylated product.
By following the principles and protocols outlined in this guide, researchers can confidently and efficiently perform the alkylation of this compound, unlocking its potential as a strategic intermediate for the synthesis of complex molecular targets.
References
- 1. This compound | 16563-14-7 [chemicalbook.com]
- 2. 16563-14-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. [PDF] 4-Cyano-3-oxotetrahydrothiophene (c-THT): An Ideal Acrylonitrile Anion Equivalent | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 8. In Water and under Mild Conditions: α-Alkylation of Ketones with Alcohols by Phase-Transfer-Assisted Borrowing Hydrogen Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositum.tuwien.at [repositum.tuwien.at]
Applikations- und Protokollhandbuch: Die Gewald-Reaktion zur Synthese von 2-Aminothiophenen
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Gewald-Reaktion, einer fundamentalen Methode zur Synthese von polysubstituierten 2-Aminothiophenen. Als Eckpfeiler der heterozyklischen Chemie ist diese Reaktion aufgrund ihrer Effizienz, der leichten Verfügbarkeit der Ausgangsstoffe und der milden Reaktionsbedingungen von großer Bedeutung.[1][2][3] Das resultierende 2-Aminothiophen-Gerüst ist eine privilegierte Struktur in der medizinischen Chemie und findet sich in zahlreichen biologisch aktiven Verbindungen und zugelassenen Medikamenten wieder.[3][4]
Einleitung: Die strategische Bedeutung der Gewald-Reaktion
Die 1961 von Karl Gewald erstmals beschriebene Reaktion ist eine Eintopf-Multikomponentenreaktion, bei der typischerweise ein Keton oder Aldehyd, eine Verbindung mit einer aktiven Methylengruppe (wie ein α-Cyanoester) und elementarer Schwefel in Gegenwart einer Base umgesetzt werden.[3][5] Die Produkte, hochfunktionalisierte 2-Aminothiophene, sind entscheidende Bausteine für die Entwicklung von Therapeutika in verschiedenen Bereichen:
-
Antitumor-Wirkstoffe: Viele Derivate zeigen eine signifikante antiproliferative Aktivität.[3]
-
Entzündungshemmende Mittel: Das nichtsteroidale Antirheumatikum (NSAR) Tinoridin basiert auf dieser Struktur.[3][6]
-
Wirkstoffe für das Zentrale Nervensystem (ZNS): Das Antipsychotikum Olanzapin enthält das 2-Aminothiophen-Motiv.[3]
-
Antimikrobielle Wirkstoffe: Die Verbindungsklasse zeigt eine breite Aktivität gegen Bakterien und Pilze.[3]
Darüber hinaus finden sie Anwendung in der Materialwissenschaft, beispielsweise als Farbstoffe oder in der Optoelektronik.[7] Die Gewald-Reaktion ermöglicht einen modularen Aufbau, der die schnelle Erstellung von Substanzbibliotheken für das Screening in der Wirkstoffforschung erlaubt.[8]
Der Reaktionsmechanismus: Eine schrittweise Betrachtung
Obwohl die Reaktion seit Jahrzehnten etabliert ist, wurden die Feinheiten des Mechanismus erst nach und nach aufgeklärt.[5] Der allgemein anerkannte Mechanismus lässt sich in drei Hauptphasen unterteilen.[9]
-
Knoevenagel-Kondensation: Die Reaktion wird durch eine basenkatalysierte Knoevenagel-Kondensation zwischen der Carbonylverbindung (Aldehyd oder Keton) und der aktiven Methylenverbindung (α-Cyanoester) eingeleitet.[5][10] Dies führt zur Bildung eines stabilen α,β-ungesättigten Nitril-Intermediats. Die Base, oft ein sekundäres Amin wie Morpholin oder Piperidin, deprotoniert die Methylengruppe und startet so die nukleophile Addition an die Carbonylgruppe.[9][11]
-
Schwefeladdition und Thiolat-Bildung: Im nächsten Schritt addiert sich elementarer Schwefel (oft als S₈-Ring vorliegend) an das Intermediat. Der genaue Mechanismus dieses Schrittes ist komplex.[12] Die Base spielt hier wahrscheinlich eine Rolle bei der Öffnung des Schwefelrings und der Bildung reaktiver Polysulfid-Spezies. Das α,β-ungesättigte Nitril wird am β-Kohlenstoff deprotoniert und greift anschließend die Schwefelkette an, was zur Bildung eines Thiolat-Intermediats führt.[13]
-
Zyklisierung und Aromatisierung: Das Thiolat-Intermediat zyklisiert durch einen intramolekularen nukleophilen Angriff der Sulfidgruppe auf die Nitrilgruppe. Nach der Tautomerisierung entsteht das stabile, aromatische 2-Aminothiophen-Produkt.[5] Die Aromatisierung ist die treibende Kraft für den letzten Schritt der Reaktion.[12]
Abbildung 1: Vereinfachter Mechanismus der Gewald-Reaktion.
Detailliertes Versuchsprotokoll: Eintopf-Synthese
Dieses Protokoll beschreibt eine allgemeine und robuste Methode zur Synthese eines substituierten 2-Aminothiophens aus Cyclohexanon und Ethylcyanoacetat.
Benötigte Materialien:
-
Reagenzien: Cyclohexanon, Ethylcyanoacetat, elementarer Schwefel (Pulver), Morpholin.
-
Lösungsmittel: Ethanol oder Methanol.
-
Ausrüstung: Rundkolben, Magnetrührer, Heizplatte, Rückflusskühler, Dünnschichtchromatographie (DC)-Ausrüstung, Rotationsverdampfer, Apparatur zur Umkristallisation.
Protokollschritte:
-
Ansatz der Reaktion: In einem 100-mL-Rundkolben, ausgestattet mit einem Magnetrührstab, werden Cyclohexanon (10 mmol, 0.98 g), Ethylcyanoacetat (10 mmol, 1.13 g) und elementarer Schwefel (12 mmol, 0.38 g) in 25 mL Ethanol gegeben.[9]
-
Begründung: Ethanol dient als polares Lösungsmittel, um die Reagenzien zu lösen und die Reaktivität des Schwefels zu unterstützen.[9] Ein leichter Überschuss an Schwefel wird verwendet, um eine vollständige Umsetzung zu gewährleisten.
-
-
Zugabe der Base: Unter Rühren wird langsam Morpholin (10 mol%, 0.1 mL) zu der Suspension gegeben.[9]
-
Begründung: Morpholin fungiert als basischer Katalysator für die initiale Knoevenagel-Kondensation.[9] Die Konzentration des Katalysators ist entscheidend; zu hohe Konzentrationen können zu Nebenreaktionen führen.
-
-
Reaktionsdurchführung: Die Reaktionsmischung wird bei 45-50 °C unter Rückfluss gerührt.[9]
-
Begründung: Eine moderate Erwärmung erhöht die Löslichkeit und Reaktivität des Schwefels, ohne signifikante Zersetzung oder Nebenproduktbildung zu verursachen.[9]
-
-
Reaktionsverfolgung: Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht (z.B. mit einem Eluentengemisch aus Hexan:Ethylacetat 4:1). Die Reaktion ist in der Regel nach 2-4 Stunden abgeschlossen, was durch das Verschwinden der Ausgangsmaterialien angezeigt wird.
-
Aufarbeitung:
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Das ausgefallene Produkt wird durch Filtration abgetrennt.
-
Der Kolben wird mit einer kleinen Menge kaltem Ethanol gespült, um Produktrückstände zu gewinnen.
-
Das Filtrat wird im Rotationsverdampfer eingeengt. Der Rückstand wird in Dichlormethan aufgenommen und mit Wasser gewaschen, um wasserlösliche Verunreinigungen zu entfernen. Die organische Phase wird über Natriumsulfat getrocknet, filtriert und eingeengt.
-
-
Reinigung: Das Rohprodukt (der kombinierte Feststoff aus Filtration und eingeengtem Filtrat) wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol oder einem Hexan/Ethylacetat-Gemisch) gereinigt, um das reine 2-Aminothiophen-Derivat zu erhalten.
Abbildung 2: Allgemeiner Arbeitsablauf der Gewald-Synthese.
Optimierung und Fehlerbehebung
Obwohl die Gewald-Reaktion robust ist, können bestimmte Substrate eine Optimierung erfordern. Die folgende Tabelle fasst häufige Probleme und deren Lösungen zusammen.
| Problem | Mögliche Ursache(n) | Lösungsansätze |
| Geringe oder keine Ausbeute | 1. Ineffiziente Knoevenagel-Kondensation.2. Geringe Reaktivität/Löslichkeit des Schwefels.3. Sterische Hinderung am Keton. | 1. Wahl der Base optimieren (z.B. Piperidin, Triethylamin). Wasserentfernung in Betracht ziehen.[9]2. Temperatur moderat erhöhen (bis 60 °C). Polareres Lösungsmittel (z.B. DMF) testen.[9]3. Zweistufiges Verfahren anwenden: Zuerst das Knoevenagel-Produkt isolieren, dann mit Schwefel und Base umsetzen.[9] |
| Bildung von Nebenprodukten | 1. Zu hohe Reaktionstemperatur.2. Falsche Stöchiometrie.3. Konkurrierende Dimerisierung des Knoevenagel-Produkts. | 1. Reaktionstemperatur senken und Reaktionszeit verlängern.2. Reinheit und genaue Einwaage der Reagenzien überprüfen.[9]3. Base langsam und bei niedrigerer Temperatur zugeben. |
| Schwierige Aufreinigung | Unvollständiger Umsatz oder Bildung von öligen Nebenprodukten. | Reaktion bis zum vollständigen Umsatz laufen lassen (DC-Kontrolle). Säulenchromatographie als alternative Reinigungsmethode in Betracht ziehen. |
| Lange Reaktionszeiten | Geringe Reaktivität der Ausgangsmaterialien. | Mikrowellenbestrahlung kann die Reaktionszeiten drastisch verkürzen und die Ausbeuten verbessern, insbesondere bei anspruchsvollen Substraten.[5][9] |
Fazit
Die Gewald-Reaktion bleibt eine außerordentlich nützliche und vielseitige Methode zur Synthese von 2-Aminothiophenen.[1][7] Ihre Einfachheit, die Toleranz gegenüber einer Vielzahl von funktionellen Gruppen und die Möglichkeit zur schnellen Diversifizierung machen sie zu einem unverzichtbaren Werkzeug in der modernen organischen Synthese, insbesondere in der medizinischen Chemie und den Materialwissenschaften. Ein tiefgreifendes Verständnis des Mechanismus und der kritischen Reaktionsparameter ermöglicht es Forschern, dieses Protokoll erfolgreich auf ihre spezifischen Ziele anzupassen und zu optimieren.
Referenzen
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. --INVALID-LINK--
-
Wikipedia contributors. (n.d.). Gewald reaction. In Wikipedia. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. --INVALID-LINK--
-
Puterová, Z. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. --INVALID-LINK--
-
Waring, M. J., et al. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3–33. --INVALID-LINK--
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. --INVALID-LINK--
-
Vinogradov, M. M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. --INVALID-LINK--
-
Vinogradov, M. M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. --INVALID-LINK--
-
BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. --INVALID-LINK--
-
Organic Chemistry. (2023). Gewald Aminothiophene Synthesis Mechanism. YouTube. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives. --INVALID-LINK--
-
Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. --INVALID-LINK--
-
Sharma, A., & Singh, B. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 463-469. --INVALID-LINK--
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. --INVALID-LINK--
-
TheSimpleChemics. (2016). Gewald-Reaktion. YouTube. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. arkat-usa.org [arkat-usa.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Palladium-Catalyzed Asymmetric Allylic Alkylation of 4-Cyano-3-tetrahydrothiophenone: A Protocol for the Synthesis of Chiral α-Quaternary Thiophenones
An Application Note for Researchers and Drug Development Professionals
Abstract
The construction of α-quaternary stereocenters is a formidable challenge in synthetic organic chemistry, yet these motifs are of profound importance in medicinal chemistry and natural product synthesis. This application note provides a detailed protocol for the palladium-catalyzed asymmetric allylic alkylation (AAA) of 4-cyano-3-tetrahydrothiophenone. This reaction serves as a powerful method for synthesizing chiral 3-allyl-3-cyanotetrahydrothiophenones, which are versatile building blocks for drug discovery.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, offer expert insights into optimization and troubleshooting, and discuss the significance of the resulting chiral scaffolds.
Introduction and Scientific Rationale
The palladium-catalyzed allylic alkylation, pioneered by Tsuji and Trost, is a cornerstone of modern C-C bond formation.[4] The reaction facilitates the coupling of a soft nucleophile with an allylic electrophile via a characteristic η³-allyl palladium intermediate. Its asymmetric variant, the Trost Asymmetric Allylic Alkylation (AAA), has become an indispensable tool for introducing chirality.[1][4]
The nucleophile in this protocol, this compound, is a β-ketonitrile. The protons alpha to the carbonyl and nitrile groups are sufficiently acidic (pKa < 25) to be deprotonated under mild basic conditions, forming a "soft" enolate suitable for the Pd-AAA reaction.[5][6] The thiophenone core is a privileged scaffold in medicinal chemistry, with substituted thiophenes exhibiting a wide range of biological activities.[7][8] By creating a quaternary chiral center at the C3 position, this protocol provides access to a unique chemical space of high value to drug development professionals.
The product of this reaction is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone can undergo further modifications, making the chiral 3-substituted-3-cyanotetrahydrothiophenone a valuable synthetic precursor.[9][10]
Reaction Mechanism: The Tsuji-Trost Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle, as depicted below. The key to achieving high enantioselectivity lies in the use of a chiral ligand that creates a sterically and electronically defined environment around the palladium center.
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the alkene of the allylic substrate (e.g., allyl acetate). This is followed by oxidative addition, where the leaving group departs, forming the cationic η³-allyl Pd(II) complex.
-
Deprotonation: A mild base deprotonates the this compound to generate the corresponding enolate nucleophile.
-
Nucleophilic Attack: The enolate attacks one of the termini of the η³-allyl complex. The chiral ligand directs this attack to a specific face and terminus of the allyl moiety, thereby establishing the stereochemistry of the final product.[11]
-
Reductive Elimination/Decomplexation: The palladium decomplexes from the newly formed product, regenerating the Pd(0) catalyst, which can then enter another catalytic cycle.
Caption: The Tsuji-Trost catalytic cycle for the Pd-AAA reaction.
Experimental Protocol
This protocol is designed for a 0.5 mmol scale reaction. All manipulations should be performed using standard Schlenk line techniques under an inert atmosphere (Argon or Nitrogen) unless otherwise noted.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Eq. | Supplier & Purity |
| This compound | C₅H₅NOS | 127.16 | 63.6 | 0.50 | 1.0 | TCI, >98%[12] |
| Allyl Acetate | C₅H₈O₂ | 100.12 | 75.1 (77 µL) | 0.75 | 1.5 | Sigma-Aldrich, 99% |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 11.4 | 0.0125 | 0.025 | Strem Chemicals, 98% |
| (1R,2R)-N,N'-Bis[2'-(diphenylphosphino)benzoyl]cyclohexane-1,2-diamine ((R,R)-Trost Ligand) | C₄₈H₄₄N₂O₂P₂ | 754.83 | 28.3 | 0.0375 | 0.075 | Sigma-Aldrich, 98% |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | C₈H₂₁NOSi₂ | 203.43 | 203.4 (260 µL) | 1.0 | 2.0 | Acros Organics, 95% |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 5.0 mL | - | - | DriSolv®, <50 ppm H₂O |
Step-by-Step Procedure
-
Catalyst Pre-formation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (11.4 mg, 0.0125 mmol, 0.025 eq) and (R,R)-Trost Ligand (28.3 mg, 0.0375 mmol, 0.075 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dichloromethane (2.0 mL) via syringe.
-
Stir the resulting solution at room temperature for 30 minutes. The solution should turn from a deep purple to a yellow/orange color, indicating the formation of the active Pd(0)-ligand complex. Expert Insight: Pre-forming the catalyst ensures complete ligand association with the palladium center before the introduction of substrates, which is crucial for achieving high enantioselectivity.
-
-
Reaction Setup:
-
In a separate oven-dried Schlenk flask, add this compound (63.6 mg, 0.50 mmol, 1.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dichloromethane (3.0 mL) via syringe and stir to dissolve the solid.
-
To this solution, add N,O-Bis(trimethylsilyl)acetamide (BSA) (260 µL, 1.0 mmol, 2.0 eq) via syringe. Stir for 10 minutes at room temperature. Expert Insight: BSA acts as a mild, non-nucleophilic base and a water scavenger. It deprotonates the β-ketonitrile to form a silyl enol ether in situ, which then acts as the effective nucleophile. This avoids the use of stronger bases that can lead to side reactions.[13]
-
Add allyl acetate (77 µL, 0.75 mmol, 1.5 eq) to the nucleophile solution via syringe.
-
-
Reaction Initiation and Monitoring:
-
Transfer the pre-formed catalyst solution from the first flask to the second flask containing the substrate mixture via a cannula.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired chiral 3-allyl-3-cyanotetrahydrothiophenone.
-
Characterization
-
NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (HRMS): To confirm the molecular formula.
-
Chiral HPLC/SFC: To determine the enantiomeric excess (ee) of the product using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Pd-AAA of this compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Base is not strong enough or is incompatible. | 1. Ensure all steps are performed under a strict inert atmosphere. Use freshly opened or purified reagents.2. Use oven/flame-dried glassware and anhydrous solvents.3. Screen other bases like LHMDS or a combination of a weaker base with a Lewis acid. |
| Low Enantioselectivity (ee) | 1. Racemization of the π-allyl intermediate.2. Inappropriate ligand or ligand:metal ratio.3. Reaction temperature is too high. | 1. Ensure the nucleophilic attack is faster than racemization. This can sometimes be influenced by solvent polarity.[11]2. Screen other chiral ligands (e.g., PHOX, phosphoramidites). Ensure a Ligand:Pd ratio of at least 1.5:1.[14][15]3. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C), although this may slow the reaction rate. |
| Formation of Byproducts | 1. Dialkylation of the nucleophile.2. β-Hydride elimination from the π-allyl intermediate. | 1. Use a slight excess of the nucleophile relative to the electrophile if this is observed. 2. Modify the ligand or reaction conditions. More electron-donating ligands can sometimes suppress this pathway.[16][17] |
| Reaction Stalls | 1. Catalyst deactivation over time.2. Product inhibition. | 1. Add a second portion of the catalyst after 12 hours.2. Perform the reaction at a lower concentration.[13] |
Safety Precautions
-
Palladium Compounds: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: Dichloromethane is a volatile and suspected carcinogen. Handle only in a fume hood.
-
Reagents: BSA is moisture-sensitive and corrosive. Allyl acetate is a lachrymator. Handle with care.
-
Pressure: Schlenk flasks are under positive pressure of inert gas. Use proper technique to avoid accidents.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resource.aminer.org [resource.aminer.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 16563-14-7 [chemicalbook.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | 16563-14-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pcliv.ac.uk [pcliv.ac.uk]
enantioselective synthesis using 4-Cyano-3-tetrahydrothiophenone derivatives
An Application Guide to the Enantioselective Synthesis of 4-Cyano-3-tetrahydrothiophenone Derivatives
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral Tetrahydrothiophenes
The tetrahydrothiophene ring system is a privileged scaffold in medicinal chemistry and drug discovery. Its unique stereochemical and electronic properties have made it a cornerstone in the development of numerous bioactive molecules, including the potent antibacterial agent Sulopenem and the B vitamin biotin.[1] The precise three-dimensional arrangement of substituents on this heterocyclic core is often critical for biological activity, making the development of enantioselective synthetic methods a paramount objective for researchers in pharmaceuticals and agrochemicals.[2][3]
This compound (c-THT), a commercially available and bench-stable solid, has emerged as a remarkably versatile building block in this field.[2][4] Its structure, featuring a β-ketonitrile within a five-membered sulfur heterocycle, imparts unique reactivity that can be harnessed for the construction of complex chiral molecules.[2][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the state-of-the-art methodologies for the enantioselective synthesis of this compound derivatives. We will explore the core principles behind the leading asymmetric strategies and provide detailed, field-proven protocols to empower your research.
Core Principle: The Unique Reactivity of this compound
The synthetic power of c-THT stems from two key features: the acidity of the proton at the C4 position and the susceptibility of the C3-C4 bond to cleavage.
-
C4-H Acidity: The electron-withdrawing effects of the adjacent ketone and cyano groups make the proton at the C4 position acidic and readily removable by a base. This allows for the formation of a nucleophilic enolate, which can participate in a variety of stereocontrolled bond-forming reactions, such as alkylations and Michael additions.
-
Retro-Dieckmann Fragmentation: The β-ketonitrile moiety weakens the C3–C4 bond. Upon treatment with a hydroxide anion or other suitable base, the ring can undergo a retro-Dieckmann fragmentation. This process cleaves the ring to release thioglycolate and an acrylonitrile derivative.[4] This unique feature allows c-THT to serve as a synthetic equivalent of a hazardous acrylonitrile anion, providing a safer and more practical route to valuable nitrile-containing compounds.[4][5]
This dual reactivity forms the basis for powerful one-pot, multi-step reaction cascades that can generate significant molecular complexity from a simple starting material.
Methodology I: Organocatalytic Asymmetric Domino Reactions
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has revolutionized synthetic chemistry. For the synthesis of chiral tetrahydrothiophenes, bifunctional organocatalysts are particularly effective. These catalysts possess both a Lewis basic site (e.g., a tertiary amine) to activate the nucleophile and a hydrogen-bond donor site (e.g., a thiourea or squaramide) to activate the electrophile, creating a highly organized, chiral transition state.
A prevalent strategy is the sulfa-Michael/aldol domino reaction.[6] In this sequence, a sulfur-based nucleophile first undergoes a conjugate addition to an α,β-unsaturated electrophile, followed by an intramolecular aldol cyclization to construct the tetrahydrothiophene ring with high stereocontrol.[6][7]
Workflow: Organocatalytic Cascade for Tetrahydrothiophene Synthesis
Caption: Organocatalytic sulfa-Michael/aldol cascade workflow.
Detailed Protocol 1: Organocatalytic Synthesis of a Trisubstituted Tetrahydrothiophene
This protocol describes a representative sulfa-Michael/aldol cascade reaction between 1,4-dithiane-2,5-diol (a mercaptoacetaldehyde equivalent) and a chalcone derivative, catalyzed by a bifunctional squaramide catalyst.[8]
Materials:
-
Chalcone derivative (1.0 equiv, 0.2 mmol)
-
1,4-dithiane-2,5-diol (1.2 equiv, 0.24 mmol)
-
Bifunctional Squaramide Catalyst (e.g., derived from quinine) (1-10 mol%)
-
Dichloromethane (DCM), anhydrous (2.0 mL)
-
4Å Molecular Sieves (approx. 100 mg)
-
Ethyl acetate, Hexanes (for chromatography)
-
Silica gel
Procedure:
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask containing a magnetic stir bar, add the chalcone derivative (0.2 mmol), 1,4-dithiane-2,5-diol (36.5 mg, 0.24 mmol), and 4Å molecular sieves.
-
Catalyst Addition: Add the bifunctional squaramide catalyst (e.g., 0.002-0.02 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (2.0 mL) via syringe. Seal the flask under an inert atmosphere (Nitrogen or Argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chalcone is consumed (typically 12-48 hours).
-
Workup: Upon completion, filter the reaction mixture through a small plug of silica gel to remove the molecular sieves and the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired trisubstituted tetrahydrothiophene product.
-
Analysis:
-
Confirm the structure and relative stereochemistry using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Chiralpak AD-H, OD-H) with a suitable mobile phase (e.g., hexanes/isopropanol).
-
Scientist's Notes:
-
Causality: The bifunctional catalyst is crucial. Its tertiary amine base deprotonates the thiol, while the squaramide's N-H groups activate the chalcone via hydrogen bonding, bringing the reactants together in a specific, chiral orientation.[8]
-
Trustworthiness: The use of anhydrous solvent and molecular sieves is critical to prevent water from competing with the catalyst's hydrogen bonding sites and potentially hydrolyzing the dithiane starting material. The protocol is self-validating through rigorous monitoring (TLC) and final analysis (chiral HPLC).
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 10 | DCM | 25 | 24 | 95 | 92 |
| 5 | Toluene | 25 | 36 | 91 | 90 |
| 1 | DCM | 25 | 72 | 85 | 92 |
| 10 | DCM | 0 | 96 | 78 | >95 |
Table 1: Representative data for the optimization of the organocatalytic domino reaction.
Methodology II: Asymmetric Synthesis via Retro-Dieckmann Fragmentation
This powerful strategy leverages the unique ability of c-THT to act as an acrylonitrile anion surrogate.[4] The process involves an initial enantioselective functionalization at the C4 position, followed by a base-mediated ring opening to deliver a highly valuable, enantioenriched α-substituted acrylonitrile. A one-pot, two-step sequence featuring a metal-catalyzed Michael addition has proven highly effective.[4]
Mechanism: Michael Addition/Retro-Dieckmann (MARDi) Cascade
Caption: Workflow for the Michael Addition/Retro-Dieckmann (MARDi) cascade.
Detailed Protocol 2: One-Pot Asymmetric Michael Addition/Retro-Dieckmann Fragmentation
This protocol is adapted from a highly efficient scandium-catalyzed process to generate α-branched acrylonitriles.[4]
Materials:
-
This compound (c-THT) (1.2 equiv, 0.12 mmol)
-
α,β-Unsaturated 2-acyl imidazole (1.0 equiv, 0.1 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Chiral bis(oxazoline) ligand (Box ligand) (11 mol%)
-
Tetrabutylammonium hydroxide (TBAH), 1 M in methanol (2.0 equiv, 0.2 mmol)
-
Tetrahydrofuran (THF), anhydrous (1.0 mL)
-
Diethyl ether, Saturated aq. NH₄Cl, Brine
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk tube under argon, dissolve Sc(OTf)₃ (4.9 mg, 0.01 mmol) and the chiral Box ligand (0.011 mmol) in anhydrous THF (0.5 mL). Stir at room temperature for 30-60 minutes to form the chiral Lewis acid complex.
-
Michael Addition: To the catalyst solution, add the α,β-unsaturated 2-acyl imidazole (0.1 mmol) followed by c-THT (16.9 mg, 0.12 mmol) dissolved in anhydrous THF (0.5 mL).
-
Reaction Monitoring (Step 1): Stir the reaction at the desired temperature (e.g., 0 °C or room temperature). Monitor the formation of the Michael adduct by TLC or LC-MS. This step typically takes 4-24 hours.
-
Retro-Dieckmann Fragmentation (Step 2): Once the Michael addition is complete, add TBAH solution (0.2 mL, 0.2 mmol) dropwise to the reaction mixture at room temperature. A color change may be observed.
-
Reaction Monitoring (Step 2): Stir for 1-2 hours, monitoring the disappearance of the intermediate and the formation of the final product by TLC.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (2 mL). Extract the mixture with diethyl ether (3 x 5 mL). Combine the organic layers, wash with brine (5 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the final product by NMR and HRMS for structural confirmation and by chiral HPLC to determine the enantiomeric excess.
Scientist's Notes:
-
Expertise: The pre-formation of the Sc-Box complex is essential for achieving high enantioselectivity. The Box ligand creates a C₂-symmetric chiral environment around the scandium ion, which effectively shields one face of the coordinated acyl imidazole, directing the nucleophilic attack of the c-THT enolate.
-
Trustworthiness: The choice of TBAH in methanol over aqueous NaOH is deliberate. It prevents potential side reactions, such as hydrolysis of the acyl imidazole or the product nitrile group, ensuring a cleaner fragmentation.[4] This protocol's integrity is maintained by careful monitoring of both distinct reaction stages before workup.
| Substrate (Acyl Imidazole) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Cinnamoyl Imidazole | 25 | 12 | 92 | 94 | | Crotonoyl Imidazole | 25 | 18 | 88 | 91 | | 4-Chlorocinnamoyl Imidazole | 0 | 24 | 95 | 96 | | 2-Furoyl Imidazole | 25 | 12 | 85 | 89 |
Table 2: Substrate scope for the Sc-catalyzed MARDi cascade.[4]
Conclusion and Outlook
This compound is more than just a simple heterocycle; it is a powerful and versatile platform for the construction of stereochemically rich molecules. The methodologies presented herein—organocatalytic domino reactions and metal-catalyzed Michael addition/retro-Dieckmann fragmentation cascades—represent robust and reliable strategies for accessing enantioenriched tetrahydrothiophene derivatives and chiral acrylonitriles. By understanding the fundamental principles of catalyst activation and the unique reactivity of the c-THT core, researchers can effectively design and execute syntheses of novel compounds for applications in drug discovery, materials science, and beyond. The continued development of new catalysts and reaction sequences will undoubtedly expand the synthetic utility of this remarkable building block.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Organocatalytic Asymmetric Approach to γ,δ-Functionalization of 3-Cyano-4-styrylcoumarins via Bifunctional Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of highly functionalized tetrahydrothiophenes by organocatalytic domino reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydrothiophene synthesis [organic-chemistry.org]
The Strategic Application of 4-Cyano-3-tetrahydrothiophenone in the Synthesis of Advanced Agrochemicals
Introduction: In the competitive landscape of agrochemical research and development, the discovery and efficient synthesis of novel active ingredients are paramount. The heterocyclic compound 4-Cyano-3-tetrahydrothiophenone has emerged as a highly versatile and strategic building block, particularly in the construction of polysubstituted thiophenes, a core motif in numerous modern fungicides and insecticides. This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a focus on its pivotal role in the Gewald reaction to create key intermediates for sophisticated fungicidal agents. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a case study on the synthesis of a crucial precursor for next-generation fungicides.
The Chemical Versatility of this compound
This compound (c-THT) is a bifunctional molecule possessing both a ketone and a nitrile group within a sulfur-containing heterocyclic ring. This unique arrangement of functional groups makes it an ideal precursor for a variety of chemical transformations. While it can be utilized as a synthetic equivalent of an acrylonitrile anion, its most significant application in agrochemical synthesis lies in its role as a ketone component in the Gewald reaction.
The Gewald Reaction: A Gateway to Functionalized Thiophenes
The Gewald reaction is a powerful one-pot, multi-component reaction that provides access to highly substituted 2-aminothiophenes.[1] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[1] The resulting 2-aminothiophene scaffold is a prevalent feature in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[2][3]
The general mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the aromatic 2-aminothiophene.[1]
Figure 1: Generalized workflow of the Gewald reaction.
Application Case Study: Synthesis of a Key Precursor for Thiophene-Based Fungicides
A prominent application of this compound in agrochemical synthesis is its use as a surrogate for cyclohexanone in the Gewald reaction to produce 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This intermediate is a crucial building block for a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs), which includes commercially significant products like penthiopyrad.[4]
The synthesis of this key intermediate leverages the reactivity of the ketone functionality within the this compound ring system.
Experimental Protocol: Gewald Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol details the synthesis of the pivotal agrochemical intermediate, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, utilizing a cyclic ketone (cyclohexanone, a structural analog of the reactive portion of c-THT), malononitrile, and sulfur. This reaction exemplifies the core transformation for which this compound is a valuable precursor.
Materials and Equipment:
| Material/Equipment | Specifications |
| Cyclohexanone | Reagent grade, ≥99% |
| Malononitrile | Reagent grade, ≥99% |
| Elemental Sulfur | Powdered, reagent grade |
| Morpholine | Reagent grade, ≥99% |
| Ethanol | Anhydrous |
| Round-bottom flask | 250 mL, three-necked |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| Thermometer | |
| Buchner funnel and filter paper | |
| Beakers, graduated cylinders |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add ethanol (100 mL).
-
Addition of Reactants: To the stirred ethanol, add cyclohexanone (0.1 mol, 9.82 g), malononitrile (0.1 mol, 6.61 g), and elemental sulfur (0.1 mol, 3.21 g).
-
Addition of Catalyst: Slowly add morpholine (0.02 mol, 1.74 g) to the reaction mixture. The addition of the base catalyst is crucial for the initial Knoevenagel condensation.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[5] The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a crystalline solid.[6][7]
Figure 2: Step-by-step workflow for the synthesis of the key agrochemical intermediate.
Subsequent Transformations to Fungicidal Scaffolds
The synthesized 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a versatile intermediate that can be further elaborated to produce a variety of agrochemicals. For instance, the amino group can be acylated with a pyrazole-4-carboxylic acid derivative, a common structural motif in many SDHI fungicides. This amide bond formation is a critical step in the synthesis of compounds like penthiopyrad.[4]
The general synthetic strategy involves the acylation of the 2-aminothiophene with an activated pyrazole carboxylic acid (e.g., an acid chloride) to form the final carboxamide product.
Figure 3: Conceptual pathway from the intermediate to a fungicidal scaffold.
Conclusion and Future Outlook
This compound stands out as a valuable and strategic starting material in the synthesis of modern agrochemicals. Its ability to serve as a masked cyclohexanone equivalent in the Gewald reaction provides an efficient and modular route to functionalized 2-aminothiophenes. These intermediates are central to the construction of a new generation of fungicides that are critical for global food security. The synthetic pathways outlined in this guide underscore the importance of innovative chemical building blocks and robust reaction methodologies in the continuous effort to develop more effective and sustainable crop protection solutions. Further research into novel applications of this compound and its derivatives will undoubtedly continue to enrich the synthetic toolbox of agrochemical scientists.
References
- 1. N-(2-(3-hydroxy-1,3-dimethyl-butyl)thiophen-3-yl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (Ref: 753-A-OH) [sitem.herts.ac.uk]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-4,5,6,7-tetra-hydro-benzo[b]thio-phene-3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Gewald Synthesis with 4-Cyano-3-tetrahydrothiophenone
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for the Gewald synthesis when using the specialized substrate, 4-Cyano-3-tetrahydrothiophenone. Our goal is to equip you with the scientific understanding and practical protocols to overcome common challenges and optimize your reaction yields.
Introduction: The Unique Challenges of this compound in the Gewald Synthesis
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] However, the use of this compound as the ketone component introduces specific challenges not typically encountered with simple acyclic or carbocyclic ketones. The inherent structure of this substrate, a β-cyanoketone within a tetrahydrothiophene ring, makes it susceptible to side reactions under the basic conditions of the Gewald synthesis. This guide will walk you through the most common reasons for low yields and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Gewald synthesis with this compound is resulting in a very low yield or complete consumption of my starting material with no desired product. What is the most likely cause?
The primary suspect in this scenario is the instability of your starting material, this compound, under basic conditions. This compound is known to undergo a retro-Dieckmann fragmentation in the presence of base, leading to the formation of thioglycolate and acrylonitrile.[3] This decomposition pathway competes directly with the desired Knoevenagel condensation, which is the first step of the Gewald reaction.
In-Depth Explanation:
The carbon-carbon bond between the carbonyl group (C3) and the cyano-substituted carbon (C4) in this compound is weakened by the presence of the adjacent electron-withdrawing groups. Under basic conditions, nucleophilic attack by a hydroxide ion or other base can initiate a ring-opening cascade, ultimately leading to the fragmentation of the molecule. This process is often irreversible and consumes your starting material before it can participate in the Gewald synthesis.
Q2: How can I mitigate the retro-Dieckmann fragmentation of this compound?
To minimize this side reaction, you need to carefully select your reaction conditions to favor the Knoevenagel condensation over the fragmentation pathway. Here are several strategies:
-
Use of Milder Bases: Strong bases like sodium hydroxide or potassium carbonate can readily induce fragmentation.[3] Consider using milder amine bases such as morpholine, piperidine, or triethylamine. These are typically strong enough to catalyze the Knoevenagel condensation but may be less prone to initiating the retro-Dieckmann reaction.
-
Stoichiometry of the Base: Use a catalytic amount of the base rather than a stoichiometric amount. The base is only required to facilitate the initial condensation.
-
Lower Reaction Temperatures: The retro-Dieckmann fragmentation may be accelerated at higher temperatures. Running the reaction at room temperature or even cooler may help to suppress this side reaction.
Q3: I'm still observing low yields even with milder bases and lower temperatures. Are there alternative approaches to the one-pot Gewald synthesis?
Yes, for sensitive substrates like this compound, a two-step procedure can be significantly more effective.[4] This approach separates the Knoevenagel condensation from the sulfur addition and cyclization, allowing for more controlled conditions for the initial, critical step.
Two-Step Gewald Synthesis Workflow:
-
Knoevenagel Condensation: First, condense this compound with your active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) under mild, optimized conditions to form the intermediate α,β-unsaturated nitrile. This step should be performed in the absence of elemental sulfur.
-
Thiophene Ring Formation: Once the Knoevenagel adduct is formed and ideally isolated, it is then subjected to the standard Gewald conditions with elemental sulfur and a suitable base to facilitate the addition of sulfur and subsequent cyclization to form the desired 2-aminothiophene.
This stepwise approach allows for the use of conditions tailored to the stability of your starting material in the first step, thereby preventing its decomposition before it has a chance to react.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield, Rapid Consumption of Starting Material | Retro-Dieckmann fragmentation of this compound under basic conditions. | - Use milder amine bases (morpholine, triethylamine).- Employ a catalytic amount of base.- Lower the reaction temperature (room temperature or below).- Switch to a two-step reaction protocol. |
| Formation of a Complex Mixture of Byproducts | - Dimerization of the Knoevenagel intermediate.- Competing side reactions due to prolonged reaction times or excessive heat. | - Monitor the reaction closely by TLC to avoid over-running.- Optimize stoichiometry to avoid excess reagents.- Consider microwave-assisted synthesis for shorter reaction times. |
| Incomplete Conversion | - Insufficiently active catalyst (base).- Low reaction temperature for the specific substrate combination. | - Screen different mild bases.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Ensure all reagents are pure and dry. |
Experimental Protocols
Protocol 1: Optimized One-Pot Gewald Synthesis
This protocol is a starting point and may require further optimization.
-
To a round-bottom flask equipped with a magnetic stirrer, add this compound (10 mmol), the active methylene nitrile (e.g., malononitrile, 10 mmol), and elemental sulfur (12 mmol).
-
Add a suitable solvent such as ethanol or methanol (20-30 mL).
-
Add a catalytic amount of a mild amine base (e.g., morpholine, 1-2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture. If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a gradient of ethyl acetate in hexanes) or recrystallization.
Protocol 2: Two-Step Gewald Synthesis
Step A: Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (10 mmol) and the active methylene nitrile (10 mmol) in a suitable solvent (e.g., ethanol, 20 mL).
-
Add a catalytic amount of a mild base (e.g., piperidine, 0.5 mmol).
-
Stir the mixture at room temperature and monitor the formation of the α,β-unsaturated nitrile intermediate by TLC.
-
Once the condensation is complete, the intermediate can be isolated by removing the solvent and purifying by recrystallization or used directly in the next step.
Step B: Thiophene Formation
-
To the flask containing the Knoevenagel intermediate from Step A, add elemental sulfur (12 mmol) and a suitable solvent if the intermediate was isolated (e.g., ethanol, 20 mL).
-
Add a mild amine base (e.g., morpholine, 10 mmol).
-
Stir the mixture at room temperature or gently heat to 40-50 °C, monitoring by TLC.
-
Work-up and purify the final product as described in Protocol 1.
Visualizing the Reaction and Key Side Reaction
Caption: Key pathways in the Gewald synthesis with this compound.
Conclusion
Successfully navigating the Gewald synthesis with this compound hinges on understanding and controlling the unique reactivity of this substrate. By recognizing the potential for retro-Dieckmann fragmentation and employing strategies such as the use of milder bases, lower temperatures, and a two-step reaction sequence, researchers can significantly improve yields and obtain the desired 2-aminothiophene products. This guide serves as a foundational resource for troubleshooting and optimizing your synthetic efforts.
References
Technical Support Center: Optimizing Base Selection for 4-Cyano-3-tetrahydrothiophenone Alkylation
An in-depth guide to optimizing base selection for the alkylation of 4-cyano-3-tetrahydrothiophenone, presented in a technical support center format for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the alkylation of this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the complexities of this crucial synthetic transformation. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter during your experiments.
Introduction to the Chemistry
This compound is a valuable heterocyclic building block.[1][2][3] Its β-ketonitrile moiety allows for deprotonation at the α-carbon (C4), generating a nucleophilic enolate that can be alkylated to form a new carbon-carbon bond.[4][5][6] The success of this reaction hinges on the careful selection of the base, which governs the efficiency of enolate formation and minimizes side reactions. This guide will focus on optimizing this critical step.
Troubleshooting Guide
This section addresses specific issues you might encounter during the alkylation of this compound.
Question 1: My reaction yield is very low, or I'm recovering mostly starting material. What are the likely causes and how can I fix it?
Answer:
Low conversion is a common issue and typically points to incomplete enolate formation. Here’s a breakdown of potential causes and solutions:
-
Insufficient Base Strength: The proton on the carbon alpha to both the ketone and the nitrile is acidic, but a sufficiently strong base is required for complete and irreversible deprotonation.[7] If the base is too weak, an equilibrium will exist between the starting material and the enolate, leading to low conversion.
-
Presence of Moisture: Enolates are highly basic and will be rapidly quenched by any protic sources, especially water.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
-
Incorrect Reaction Temperature: Enolate formation is often performed at low temperatures (e.g., -78 °C for LDA) to prevent side reactions.[9][10] However, if the temperature is too low for the chosen base-solvent system, the deprotonation may be too slow.
-
Solution: For LDA, the initial deprotonation is typically done at -78 °C. For NaH, the reaction may require gentle warming to initiate. Always monitor your reaction by TLC or LC-MS to determine the optimal temperature profile.
-
Question 2: I'm observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be and how do I prevent it?
Answer:
The most likely byproduct is the O-alkylated product (an enol ether). Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[11]
-
Understanding C- vs. O-Alkylation:
-
C-alkylation is typically favored under conditions that promote a more covalent metal-oxygen bond in the enolate (less dissociated ions). This is often achieved with lithium enolates in less polar, ethereal solvents like THF.[11][12]
-
O-alkylation is more common with more ionic enolates (e.g., sodium or potassium) and in highly polar, coordinating solvents like DMSO or DMF, which solvate the cation and create a "naked," more reactive oxygen anion.[11][12]
-
-
Strategies to Favor C-Alkylation:
-
Choice of Base and Counter-ion: Use a lithium base like LDA or n-BuLi to generate the lithium enolate.
-
Solvent Selection: Employ a weakly coordinating solvent such as tetrahydrofuran (THF) or diethyl ether.[7][12]
-
Electrophile Choice: "Softer" electrophiles, such as primary alkyl iodides and bromides, tend to favor C-alkylation.
-
Question 3: My reaction is messy, and I see multiple products, including some that are higher in molecular weight. What is happening?
Answer:
The formation of multiple higher molecular weight products suggests either polyalkylation or self-condensation reactions.
-
Polyalkylation: After the initial alkylation, the product still possesses a proton alpha to the ketone. If this proton is sufficiently acidic, it can be removed by any remaining base, leading to a second alkylation.
-
Prevention:
-
Use a slight excess (1.05-1.1 equivalents) of the base to ensure the starting material is fully converted to the enolate before adding the alkylating agent.
-
Add the alkylating agent slowly at a low temperature to control the reaction.
-
-
-
Self-Condensation: If deprotonation is not complete, the generated enolate can act as a nucleophile and attack the carbonyl group of the unreacted starting material, leading to aldol-type condensation products.[7]
-
Prevention: This is another strong reason to use a base that is powerful enough to ensure complete and irreversible deprotonation of the starting material before the alkylating agent is introduced.[7]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal base for my specific alkylating agent?
A1: The choice of base is a balance between reactivity and selectivity. Here's a general guide:
| Base | Typical Conditions | Advantages | Disadvantages | Best For |
| Potassium Carbonate (K₂CO₃) | Acetone or DMF, RT to reflux | Mild, easy to handle, economical.[1][8] | May result in incomplete deprotonation and side reactions. | Simple, reactive primary alkyl halides. |
| Sodium Hydride (NaH) | THF or DMF, 0 °C to RT | Strong, non-nucleophilic, irreversible deprotonation.[7] | Flammable solid, requires careful handling. | General purpose for most alkyl halides. |
| Lithium Diisopropylamide (LDA) | THF, -78 °C | Very strong, sterically hindered, favors kinetic enolate formation.[10][13] | Requires low temperatures and anhydrous conditions. | When regioselectivity is a concern in unsymmetrical ketones. |
Q2: What is the difference between a kinetic and a thermodynamic enolate, and why does it matter for my substrate?
A2: While this compound is symmetrical with respect to the carbonyl group, understanding this concept is crucial for other substrates.
-
Kinetic Enolate: Formed by removing the most sterically accessible proton. This process is faster and is favored by using a strong, bulky base (like LDA) at low temperatures.[10][13]
-
Thermodynamic Enolate: The more stable enolate, which has the more substituted double bond. It is favored by using a smaller, strong base (like NaH or an alkoxide) at higher temperatures, allowing the system to reach equilibrium.[10][13]
For this compound, both alpha positions are equivalent, so only one enolate can be formed. However, the conditions used for kinetic control (LDA, -78°C) are excellent for preventing side reactions.
Q3: What is the role of the solvent in this reaction?
A3: The solvent plays a critical role in stabilizing the enolate and influencing its reactivity.[11][14]
-
Polar Aprotic Solvents (THF, DMF, DMSO): These are the most common choices.[7][11] They are required to dissolve the enolate salts.
-
THF is less polar and weakly coordinating, which promotes enolate aggregation and favors C-alkylation.[12]
-
DMF and DMSO are highly polar and strongly coordinating. They break up enolate aggregates, leading to more reactive "naked" enolates, which can sometimes increase the proportion of O-alkylation.[12]
-
Experimental Protocols
Protocol 1: General Procedure for Alkylation using Sodium Hydride (NaH)
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully via cannula.
-
Solvent Addition: Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the resulting enolate solution back down to 0 °C. Add the alkylating agent (1.0-1.2 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Alkylation using Potassium Carbonate (A Milder Approach)
This protocol is adapted from literature for specific applications.[1][8]
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), potassium carbonate (3.0 eq), and acetone.
-
Alkylation: Add the alkylating agent (1.0 eq).
-
Reaction: Heat the mixture to reflux and stir until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can then be purified by column chromatography or used directly in subsequent steps, such as retro-Dieckmann fragmentation.[1]
Visualizations
Decision Workflow for Base Selection
This diagram outlines the logical steps for choosing the appropriate base for your alkylation reaction.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 16563-14-7 [chemicalbook.com]
- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. nitrile enolates [quimicaorganica.org]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 11. fiveable.me [fiveable.me]
- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 4-Cyano-3-tetrahydrothiophenone (c-THT)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Cyano-3-tetrahydrothiophenone (c-THT), a versatile building block in pharmaceutical and agrochemical synthesis.[1] This document is designed for researchers, scientists, and drug development professionals to navigate the specific stability challenges of this compound, particularly concerning its behavior in protic versus aprotic solvents. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental designs.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses the most common initial inquiries regarding c-THT handling and stability.
Q1: What is this compound (c-THT) and what are its primary applications?
A1: this compound, also known as c-THT, is a solid, bench-stable heterocyclic compound.[2][3] Its chemical structure features a β-cyanoketone moiety within a tetrahydrothiophene ring. This unique arrangement makes it a valuable intermediate for synthesizing a wide range of more complex molecules.[1] It is frequently used as a precursor for creating substituted thiophenes, thienobenzodiazepines, and various α-substituted acrylonitriles, which are important scaffolds in drug discovery and materials science.[1][4]
Q2: What are the fundamental stability concerns and recommended storage conditions for c-THT?
A2: The primary stability concern with c-THT is its susceptibility to degradation under basic conditions, especially in the presence of nucleophiles like hydroxide ions.[2] This reactivity is central to its use in synthesis but can be a major challenge if not properly controlled.
For storage, c-THT is generally stable under recommended conditions. To ensure its integrity, it should be stored at 2-8°C and protected from light.[5] The compound is known to be incompatible with strong oxidizing agents.[6]
Q3: I've heard c-THT can undergo "retro-Dieckmann fragmentation." What is this, and why is it important?
A3: This is the most critical concept for understanding c-THT's stability. The presence of the β-cyanoketone group weakens the C3–C4 bond within the ring structure.[2] In the presence of a hydroxide anion (OH⁻) or other strong nucleophiles, the molecule undergoes a ring-opening reaction called a retro-Dieckmann fragmentation. This process breaks the weakened bond, transforming c-THT into thioglycolate and acrylonitrile.[2][3] This degradation pathway is highly efficient and is a key consideration when selecting solvents and reagents for your reaction.[2]
Section 2: Troubleshooting Guide - Protic vs. Aprotic Solvents
This section provides direct answers to common experimental issues related to solvent choice.
Q4: My c-THT is rapidly degrading in an aqueous or alcoholic solvent. What is happening?
A4: You are likely observing the retro-Dieckmann fragmentation described in Q3. Protic solvents, such as water, methanol, and ethanol, can facilitate this degradation in two ways:
-
Source of Nucleophiles: If your solution is basic (e.g., you've added NaOH, KOH, or even a strong amine base), the protic solvent can act as a source of hydroxide (in water) or alkoxide (in alcohols) ions, which directly initiate the fragmentation.[2]
-
Solvation Effects: Protic solvents can stabilize the charged intermediates formed during the fragmentation, thereby lowering the activation energy and accelerating the degradation process.
Causality: The high reactivity in basic, protic media is a feature, not a flaw, of the molecule's design, enabling its use as a synthetic equivalent of an acrylonitrile anion.[2][3] However, for reactions where the c-THT core must be preserved, these conditions must be strictly avoided.
Q5: I'm observing low yields and unexpected byproducts in my reaction. Could the solvent be the cause?
A5: Absolutely. If your desired reaction involves modifying other parts of the c-THT molecule while keeping the ring intact, your choice of solvent and base is paramount. Using a protic solvent, even with a mild base, can lead to competitive degradation via the retro-Dieckmann pathway. This will consume your starting material and lower the yield of your desired product. The resulting acrylonitrile and thioglycolate can also potentially react with your reagents, leading to a complex mixture of unexpected byproducts.
Q6: Which aprotic solvents are recommended for reactions with c-THT?
A6: Aprotic solvents are strongly recommended as they do not readily provide protons or act as strong nucleophiles. This helps to suppress the retro-Dieckmann fragmentation. Published synthetic procedures have successfully used acetone for alkylation reactions of c-THT.[2] Other common polar aprotic solvents to consider, depending on your reaction's specific needs, include:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Expert Insight: When using solvents like DMF or DMSO, ensure they are anhydrous. Trace amounts of water can still lead to slow degradation, especially if a base is present.
Q7: My reaction in an aprotic solvent is still showing some degradation. What else could be wrong?
A7: This is a common troubleshooting scenario. If you've already chosen an appropriate aprotic solvent, consider these factors:
-
Base Strength: The choice of base is critical. Strong bases like sodium hydroxide will cause fragmentation even in an aprotic solvent if trace water is present. Milder, non-nucleophilic bases are preferred. For example, potassium carbonate (K₂CO₃), a mild inorganic base, has been used successfully in acetone for alkylation reactions.[2]
-
Water Content: Ensure you are using anhydrous solvents and reagents. Water is a protic contaminant that can initiate degradation.
-
Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for fragmentation, even under suboptimal conditions. If you observe degradation, consider running your reaction at a lower temperature.
Section 3: Experimental Protocols & Methodologies
A core tenet of good science is verifiable methodology. This section provides a framework for assessing c-THT stability in your own lab.
Q8: How can I design an experiment to quantitatively compare the stability of c-THT in different solvents?
A8: A time-course HPLC or GC analysis is the standard method for this assessment. This protocol is self-validating because it tracks the disappearance of the parent compound over time against a stable reference.
Protocol: Comparative Stability Analysis of c-THT
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of c-THT (e.g., 10 mg/mL) in an aprotic solvent where it is known to be stable, such as acetonitrile. This ensures accurate initial concentration (T₀) measurement.
-
-
Experimental Setup:
-
Label two sets of vials. One set for your chosen protic solvent (e.g., 50:50 Methanol:Water with 10 mM ammonium hydroxide to ensure basicity) and one for your aprotic solvent (e.g., anhydrous acetonitrile).
-
Aliquot 990 µL of each solvent into its respective vials.
-
-
Initiating the Experiment (T₀):
-
Add 10 µL of your c-THT stock solution to each vial. This gives a starting concentration of 100 µg/mL.
-
Vortex each vial immediately.
-
Immediately take a 100 µL sample from one vial of each solvent type, quench it in a new vial containing 900 µL of mobile phase (for HPLC) or a suitable solvent (for GC), and label it as the T₀ sample. This is your baseline.
-
-
Time-Course Sampling:
-
Incubate all vials at a controlled temperature (e.g., room temperature, 25°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), repeat the sampling and quenching process from a new vial for each solvent system.
-
-
Analytical Method:
-
Analyze all quenched samples using a validated stability-indicating HPLC-UV or GC-FID method. A C18 column is often suitable for HPLC analysis of small organic molecules.
-
The method is "stability-indicating" if it can resolve the c-THT peak from any potential degradant peaks (like acrylonitrile).
-
-
Data Analysis:
-
Calculate the percentage of c-THT remaining at each time point relative to the T₀ concentration for each solvent.
-
Plot % c-THT remaining vs. time for both the protic and aprotic systems. A sharp decline in the protic system curve will quantitatively demonstrate its instability.
-
Q9: What are the best analytical techniques for monitoring c-THT and its degradation products?
A9:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. An HPLC system with a UV detector (monitoring at a wavelength where the cyano or ketone group absorbs) provides excellent quantitation. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
-
Gas Chromatography (GC): Given that c-THT has a boiling point of 125°C at 1 mmHg, GC is also a viable technique, particularly for purity assessment.[7][8] A GC system with a Flame Ionization Detector (FID) would be suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not ideal for high-throughput quantitative analysis, ¹H-NMR can be used to confirm the identity of the degradation products in mechanistic studies by identifying the characteristic signals of thioglycolate and acrylonitrile.
Section 4: Visual Guides & Data Summary
Visual aids can clarify complex chemical processes and workflows.
Degradation Pathway of c-THT in Protic Basic Media
Caption: Retro-Dieckmann fragmentation of c-THT.
Experimental Workflow for Stability Assessment
Caption: Workflow for comparative stability analysis.
Data Summary: Expected Stability of c-THT
| Solvent Class | Example Solvents | Expected Stability | Key Considerations |
| Aprotic Polar | Acetonitrile, Acetone, THF, Anhydrous DMF | High | Recommended for most reactions. Must be anhydrous. |
| Aprotic Non-Polar | Toluene, Hexanes | High | Limited utility due to poor solubility of c-THT. |
| Protic (Neutral) | Methanol, Water (pH 7) | Moderate to Low | Slow degradation can occur, especially with heat/light. |
| Protic (Basic) | Water/Methanol + NaOH, KOH, amines | Very Low | Rapid degradation via retro-Dieckmann fragmentation.[2] |
| Protic (Acidic) | Water/Methanol + HCl | Moderate | Generally more stable than in basic media, but acid-catalyzed hydrolysis of the nitrile is possible. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 16563-14-7 [chemicalbook.com]
- 5. 16563-14-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. chemwhat.com [chemwhat.com]
Technical Support Center: Optimizing Retro-Dieckmann Fragmentation and Suppressing Byproduct Formation
Welcome to the technical support center for the retro-Dieckmann fragmentation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful carbon-carbon bond cleavage reaction. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize byproduct formation and maximize the yield of your desired fragmented product. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Introduction to Retro-Dieckmann Fragmentation
The retro-Dieckmann fragmentation is the reverse of the well-known Dieckmann condensation.[1][2][3] It is a base-mediated cleavage of a β-keto ester, typically a cyclic one, to yield a linear diester or a keto-ester. This reaction is particularly useful for accessing complex linear molecules from cyclic precursors and is often driven by the release of ring strain or the formation of a stabilized enolate. However, like many organic reactions, it is not without its potential pitfalls. The same reaction conditions that promote the desired fragmentation can also lead to a variety of unwanted side reactions. This guide will help you navigate these challenges.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My retro-Dieckmann fragmentation is sluggish or incomplete. How can I drive the reaction to completion?
Answer:
Incomplete fragmentation is a common issue and is often related to the reaction equilibrium. The retro-Dieckmann fragmentation is a reversible process, and its position of equilibrium is highly dependent on the stability of the starting material versus the product enolate.[4][5]
Mechanistic Insight: The reaction proceeds via nucleophilic attack of a base on the carbonyl group, followed by cleavage of the C-C bond to form an enolate intermediate. If the starting β-keto ester is highly stabilized or the resulting open-chain enolate is not sufficiently stable, the equilibrium may favor the starting material.
Troubleshooting Steps:
-
Choice of Base: The strength and steric bulk of the base are critical.
-
Alkoxides (e.g., NaOEt, KOtBu): While commonly used, they establish an equilibrium. Using a more hindered base like potassium tert-butoxide can sometimes favor the fragmentation by discouraging the forward Dieckmann condensation.
-
Hydroxides (e.g., NaOH, KOH): These are strong bases but introduce water, which can lead to competing hydrolysis (see FAQ 2). Use with caution and under strictly controlled conditions.
-
Non-nucleophilic bases (e.g., NaH, LDA): Sodium hydride (NaH) or Lithium Diisopropylamide (LDA) can be effective in irreversibly deprotonating the resulting β-keto ester, thus driving the reaction forward. However, their high reactivity requires careful handling and anhydrous conditions.
-
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the C-C bond cleavage. However, be mindful that higher temperatures can also promote side reactions. A systematic study of the temperature profile is recommended, starting from room temperature and gradually increasing.
-
Solvent: The choice of solvent can influence the stability of the intermediates.
-
Protic Solvents (e.g., EtOH, MeOH): These can solvate the ions and may be necessary when using alkoxide bases. Ensure the alcohol corresponds to the ester to prevent transesterification (see FAQ 4).
-
Aprotic Polar Solvents (e.g., THF, DMF): These are often preferred when using strong, non-nucleophilic bases like NaH or LDA. They can help to solubilize the reagents and intermediates without interfering with the reaction.
-
-
Substrate Structure: Substrates with significant ring strain are more prone to undergo retro-Dieckmann fragmentation. If you have flexibility in your synthetic design, consider introducing structural features that favor the ring-opened form.
FAQ 2: I am observing significant amounts of a carboxylic acid byproduct. What is causing this and how can I prevent it?
Answer:
The formation of a carboxylic acid byproduct is a strong indication that hydrolysis of the ester functionality is occurring.[6][7] This is a particularly common issue when using hydroxide bases or when there is residual water in the reaction mixture.
Mechanistic Insight: Esters can be hydrolyzed to carboxylic acids under both acidic and basic conditions. In the context of a retro-Dieckmann fragmentation, which is base-mediated, saponification (base-catalyzed hydrolysis) is the likely culprit. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to yield the carboxylate and an alcohol.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
Avoid Hydroxide Bases: If possible, avoid using hydroxide bases (NaOH, KOH). Opt for alkoxides or non-nucleophilic bases.
-
Purify Alkoxide Bases: Commercial alkoxides can contain traces of hydroxides from exposure to moisture. Consider using freshly prepared or sublimed potassium tert-butoxide for sensitive substrates.
-
Work-up Procedure: During the aqueous work-up, ensure the solution is sufficiently acidified to protonate the carboxylate, which may aid in its separation from the desired ester product during extraction.
FAQ 3: My desired product is undergoing decarboxylation. How can I mitigate this?
Answer:
Decarboxylation is the loss of carbon dioxide and is a common subsequent reaction for β-keto acids, which can be formed if your initial product undergoes hydrolysis.[8][9][10]
Mechanistic Insight: The product of a retro-Dieckmann fragmentation is a β-keto ester. If this ester is hydrolyzed to the corresponding β-keto acid (as discussed in FAQ 2), this intermediate can readily lose CO2 upon heating, often via a cyclic transition state, to yield a ketone.[10][11]
Troubleshooting Steps:
-
Prevent Hydrolysis: The primary strategy to prevent decarboxylation is to prevent the preceding hydrolysis step. Follow all the recommendations in FAQ 2 for maintaining anhydrous conditions and avoiding hydroxide bases.
-
Control Temperature: Decarboxylation is often promoted by heat.[9] If you must heat your reaction to drive the fragmentation, do so cautiously and for the minimum time necessary. Avoid excessive temperatures during both the reaction and the work-up, including rotary evaporation.
-
Mild Work-up Conditions: During the acidic work-up, use dilute acid and keep the temperature low (e.g., an ice bath) to minimize the risk of acid-catalyzed hydrolysis followed by decarboxylation.
FAQ 4: I am seeing a mixture of esters in my final product. What is causing this transesterification?
Answer:
The formation of a mixture of esters is a classic sign of transesterification.[12][13] This occurs when the alkoxy group of your ester is exchanged with the alkoxy group from the base or solvent.
Mechanistic Insight: Transesterification is the conversion of one ester to another by reaction with an alcohol.[14][15][16] In the context of a retro-Dieckmann fragmentation, if you use an alkoxide base (e.g., sodium ethoxide) with a methyl ester, the ethoxide can act as a nucleophile, leading to the formation of an ethyl ester. This process is reversible and can lead to a mixture of products.[13]
Troubleshooting Steps:
-
Match the Alkoxide to the Ester: This is the most crucial step. If your substrate is a methyl ester, use sodium methoxide as the base in methanol as the solvent. If it is an ethyl ester, use sodium ethoxide in ethanol.[17]
-
Use a Non-Alkoxide Base: To completely avoid the risk of transesterification, consider using a non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF.
Summary of Reaction Parameters and Their Influence
| Parameter | To Promote Fragmentation | To Prevent Byproducts | Rationale |
| Base | Strong, sterically hindered (e.g., KOtBu, NaH) | Match alkoxide to ester; use non-nucleophilic bases (NaH, LDA) | A strong base is needed to initiate the reaction. Matching the alkoxide prevents transesterification. Non-nucleophilic bases avoid addition to the carbonyl. |
| Solvent | Aprotic polar (THF, DMF) for non-nucleophilic bases | Anhydrous | Aprotic solvents are compatible with strong bases like NaH. Anhydrous conditions prevent hydrolysis. |
| Temperature | Moderate heating may be required | As low as possible | Heat can drive the fragmentation but also promotes side reactions like decarboxylation. |
| Substrate | Strained cyclic systems | N/A | Ring strain provides a thermodynamic driving force for fragmentation. |
Experimental Protocol: A General Procedure for Retro-Dieckmann Fragmentation
This protocol provides a general guideline. The specific base, solvent, temperature, and reaction time should be optimized for your particular substrate.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N2 or Ar), add the cyclic β-keto ester (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., THF, or an alcohol matching the ester) to dissolve the substrate.
-
Base Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Slowly add the base (1.1 - 1.5 eq). For solid bases like NaH, add it portion-wise. For liquid bases or solutions, add dropwise via a syringe.
-
Reaction Monitoring: Stir the reaction mixture at the optimized temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into a cold, dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify the crude product by flash column chromatography or another suitable method.
Visualizing the Pathways: Reaction Mechanisms
Desired Retro-Dieckmann Fragmentation Pathway
Caption: The desired retro-Dieckmann fragmentation pathway.
Competing Byproduct Formation Pathways
Caption: Common byproduct pathways in retro-Dieckmann fragmentation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. monash.edu [monash.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. aklectures.com [aklectures.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Transesterification - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. monash.edu [monash.edu]
- 16. Transesterification Reactions → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Workup Procedures for Palladium-Catalyzed Reactions of 4-Cyano-3-tetrahydrothiophenone
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the workup of palladium-catalyzed reactions involving 4-Cyano-3-tetrahydrothiophenone. The unique bifunctional nature of this substrate, containing both a sulfur-heterocycle and a nitrile group, presents specific challenges that require careful consideration during reaction workup and product purification.
Introduction: The Challenge of this compound in Palladium Catalysis
This compound is a valuable building block in medicinal chemistry. However, its structure presents a classic challenge for palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the sulfur atom in the tetrahydrothiophene ring can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation, a phenomenon known as catalyst poisoning.[1][2] Similarly, the nitrile group, while generally less problematic, can also interact with the metal center.[2] This guide will address the common issues encountered during the workup of such reactions and provide systematic, field-proven solutions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, their probable causes, and actionable solutions.
Issue 1: Low or No Product Yield with Concomitant Formation of Palladium Black
Symptoms:
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material.
-
A black precipitate (palladium black) is observed in the reaction mixture.
-
The reaction stalls before completion.
Root Cause Analysis:
The formation of palladium black is a strong indicator of catalyst decomposition. The primary culprit in the case of this compound is often the sulfur atom, which can irreversibly bind to the palladium catalyst, leading to the formation of inactive palladium sulfides or promoting the aggregation of palladium nanoparticles into palladium black.[1][3]
Solutions:
-
Ligand Selection: The choice of ligand is critical. Electron-rich, bulky phosphine ligands can sometimes protect the palladium center from coordination with the sulfur atom. Consider ligands like Xantphos or those from the Buchwald biarylphosphine family, which have shown robustness in challenging cross-coupling reactions.[4]
-
Catalyst Loading: While counterintuitive, in some cases of partial catalyst poisoning, a slightly higher catalyst loading (e.g., 2-5 mol%) might be necessary to ensure enough active catalyst is present to drive the reaction to completion. However, this should be a last resort due to cost and the increased burden of palladium removal.
-
Slow Addition of Substrate: If the reaction conditions permit, a slow addition of the this compound substrate to the reaction mixture can maintain a low instantaneous concentration, potentially reducing the rate of catalyst poisoning.
Issue 2: Difficulty in Removing Residual Palladium from the Final Product
Symptoms:
-
The isolated product has a greyish or black tint.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other analytical techniques indicate palladium levels above the acceptable limits for pharmaceutical intermediates (typically >10 ppm).[5]
Root Cause Analysis:
The polar nature of the cyano and ketone functionalities in the target molecule, combined with the affinity of the sulfur atom for palladium, can lead to strong coordination of the product with residual palladium species, making their removal by standard aqueous washes or silica gel chromatography challenging.[6]
Solutions:
-
Quenching and Precipitation of Palladium: Before aqueous workup, consider adding a scavenger to precipitate the residual palladium.
| Scavenger | Typical Loading (wt%) | Incubation Time & Temp. | Notes |
| Thiol-based Scavengers (e.g., Si-TMT) | 1-5 | 2-4 h at 40-60 °C | Highly effective for palladium. The resulting palladium sulfide is filtered off.[6] |
| Activated Carbon | 5-10 | 1-2 h at room temp. | Can be effective but may lead to product loss due to adsorption. |
-
Targeted Extraction:
-
Acidic Wash: A dilute, non-oxidizing acid wash (e.g., 1M HCl) can sometimes protonate the sulfur or other coordinating sites, disrupting the palladium-product complex and facilitating the removal of palladium into the aqueous layer. Caution: Test the stability of your product to acidic conditions on a small scale first.
-
Complexing Agents: Washing the organic layer with an aqueous solution of a complexing agent like thiourea or N-acetylcysteine can help to sequester the palladium into the aqueous phase.
-
-
Specialized Chromatography: If standard silica gel chromatography is ineffective, consider using functionalized silica gels designed for palladium scavenging. Thiol-functionalized silica is particularly effective.[6]
Issue 3: Product Decomposition or Side Reactions During Workup
Symptoms:
-
Appearance of unexpected spots on TLC or peaks in LC-MS after workup.
-
Lower than expected isolated yield despite good conversion in the crude reaction mixture.
Root Cause Analysis:
The tetrahydrothiophenone ring can be susceptible to ring-opening or other degradation pathways under harsh workup conditions (e.g., strong acids/bases, high temperatures). The cyano group can also be hydrolyzed to an amide or carboxylic acid under acidic or basic conditions.
Solutions:
-
Mild Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) instead of strong acids or bases.
-
Control of pH during Extraction: Maintain a pH range of 6-8 during aqueous extraction to minimize the risk of functional group hydrolysis.
-
Temperature Control: Perform all workup and purification steps at or below room temperature unless unavoidable.
Frequently Asked Questions (FAQs)
Q1: What is the best general workup procedure to start with for a palladium-catalyzed reaction with this compound?
A1: A good starting point is a mild, non-aggressive workup. After cooling the reaction to room temperature, dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Filter the mixture through a pad of Celite® to remove the bulk of the precipitated palladium catalyst. Then, proceed with a gentle aqueous wash (e.g., saturated NaHCO₃ solution followed by brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Subsequent purification by flash column chromatography is typically required.
Q2: Can I use an oxidizing agent to "deactivate" the phosphine ligands and break up the palladium complexes before workup?
A2: While oxidation of phosphine ligands (e.g., with dilute hydrogen peroxide) is a known technique, it should be approached with extreme caution with a sulfur-containing substrate like this compound. The sulfur atom can be readily oxidized to a sulfoxide or sulfone, which may be an undesired side reaction. It is generally safer to rely on scavenging and targeted extraction methods for palladium removal.
Q3: My product is highly polar and shows poor solubility in common extraction solvents. What should I do?
A3: If your product has low solubility in solvents like ethyl acetate, you may need to use more polar solvents like a mixture of dichloromethane and isopropanol or even perform a solid-phase extraction. Another strategy is to perform a solvent swap after the initial reaction. For example, if the reaction is in a high-boiling polar aprotic solvent like DMF or DMAc, you can dilute the reaction mixture with a large volume of water and extract with a suitable organic solvent. Be aware that this can sometimes lead to product precipitation.
Q4: How can I confirm that the sulfur atom in my starting material is indeed poisoning the catalyst?
A4: While direct observation of the catalyst-sulfur interaction is complex, you can infer poisoning through a few simple experiments:
-
Run a control reaction: Perform the same reaction with a similar substrate that lacks the sulfur atom. If this reaction proceeds smoothly, it strongly suggests the sulfur is the issue.
-
Ex-situ catalyst pre-treatment: Before adding your main substrates, stir the palladium catalyst and ligand with a small amount of a sacrificial thioether. If the subsequent reaction with this compound fails, it indicates the catalyst is susceptible to sulfur poisoning.
Visualizing the Workup Workflow
The following diagram illustrates a recommended general workup and purification workflow.
Caption: A generalized workflow for the workup and purification of palladium-catalyzed reactions of this compound.
References
- 1. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05532K [pubs.rsc.org]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
managing unreacted starting materials in 4-Cyano-3-tetrahydrothiophenone synthesis
Welcome to the technical support center for the synthesis of 4-Cyano-3-tetrahydrothiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on managing unreacted starting materials. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of this compound is a classic example of an intramolecular cyclization reaction known as the Dieckmann condensation.[1][2][3][4][5] In this procedure, the Michael adduct of methyl thioglycolate and acrylonitrile undergoes a base-catalyzed intramolecular condensation to yield the desired product.[6] While the reaction is robust, challenges related to incomplete conversion and the presence of unreacted starting materials are common. This guide provides a systematic approach to identifying and resolving these issues.
Reaction Pathway Overview
The synthesis proceeds in two key stages:
-
Michael Addition: Methyl thioglycolate adds to acrylonitrile in a Michael fashion to form the diester intermediate.
-
Dieckmann Condensation: In the presence of a strong base, the diester undergoes an intramolecular condensation to form the five-membered ring of this compound.
Caption: Overall reaction scheme for the synthesis of this compound.
Troubleshooting Guide: Unreacted Starting Materials
This section addresses the most common issue in the synthesis of this compound: the presence of unreacted starting materials in the final product.
Problem 1: Incomplete Reaction - Significant Amounts of Starting Materials Detected
Symptoms:
-
TLC analysis of the crude reaction mixture shows spots corresponding to both methyl thioglycolate and acrylonitrile.
-
¹H NMR of the crude product shows characteristic peaks of the starting materials.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Base | The Dieckmann condensation is base-catalyzed and requires at least a stoichiometric amount of a strong, non-nucleophilic base to drive the reaction to completion.[1][7][8] | Ensure the use of at least one equivalent of a strong base like sodium methoxide (NaOMe) or sodium hydride (NaH). For sluggish reactions, a slight excess (1.1-1.2 equivalents) may be beneficial. |
| Presence of Moisture | Water will quench the strong base, rendering it ineffective for the condensation. This can be a significant issue, especially when using hygroscopic bases like NaH. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. If using NaH, wash it with anhydrous hexane to remove any mineral oil and surface hydroxides. |
| Inadequate Reaction Time or Temperature | The Dieckmann condensation may require sufficient time and/or thermal energy to proceed to completion. | Monitor the reaction progress by TLC. If the reaction stalls, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C). |
| Poor Quality of Reagents | Old or improperly stored starting materials or base can lead to lower yields and incomplete reactions. | Use freshly opened or properly stored reagents. The purity of the base is particularly critical. |
Problem 2: Difficulty in Removing Unreacted Starting Materials During Workup
Symptoms:
-
Even after a standard aqueous workup, the isolated product is still contaminated with starting materials.
-
The product fails to crystallize or forms an oil.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Ineffective Aqueous Wash | A simple water wash may not be sufficient to remove the relatively nonpolar starting materials, especially acrylonitrile. | For Methyl Thioglycolate: Wash the organic layer with a dilute solution of sodium bicarbonate (NaHCO₃). The weakly acidic thiol proton of methyl thioglycolate will be deprotonated, forming a water-soluble salt. For Acrylonitrile: Acrylonitrile has some water solubility, but multiple washes with brine (saturated NaCl solution) can help partition it into the aqueous phase. |
| Co-distillation with Solvent | If the solvent is removed under reduced pressure, volatile starting materials may co-distill and re-contaminate the product. | After the initial solvent removal, re-dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash again as described above. This helps to ensure the complete removal of water-soluble impurities. |
| Formation of an Emulsion | The presence of both organic and aqueous-soluble components can lead to the formation of a stable emulsion during workup, trapping impurities. | If an emulsion forms, add more brine and allow the mixture to stand. Gentle swirling or filtration through a pad of Celite can also help to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of the reaction?
A1: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. Adjust the polarity as needed.
-
Visualization:
-
UV Light (254 nm): this compound is UV active due to the conjugated system. Starting materials may not be strongly UV active.
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing the starting materials. Methyl thioglycolate (a thiol) and acrylonitrile (an alkene) will react with KMnO₄ to give yellow spots on a purple background. The product will also be visualized.
-
Iodine Chamber: Both starting materials and the product can be visualized in an iodine chamber, appearing as brown spots.[9][10]
-
Q2: What are the characteristic NMR and IR peaks I should look for to confirm the presence of starting materials and the product?
A2:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Methyl Thioglycolate | ~3.7 (s, 3H, -OCH₃), ~3.3 (d, 2H, -SCH₂-), ~2.0 (t, 1H, -SH)[11][12] | ~170 (-C=O), ~52 (-OCH₃), ~26 (-SCH₂) | ~2570 (S-H stretch), ~1735 (C=O stretch)[12][13] |
| Acrylonitrile | ~6.0-6.3 (m, 1H, =CH), ~5.6-5.8 (m, 2H, =CH₂)[14][15][16] | ~118 (-C≡N), ~135 (=CH), ~110 (=CH₂)[14][17] | ~2230 (C≡N stretch), ~1610 (C=C stretch)[18][19][20][21] |
| This compound | ~3.8-4.0 (m, 1H, -CH(CN)-), ~3.0-3.5 (m, 4H, -SCH₂CH₂-) | ~200 (-C=O), ~115 (-C≡N), ~45 (-CH(CN)-), ~35-40 (-SCH₂CH₂-) | ~2250 (C≡N stretch), ~1715 (C=O stretch) |
Q3: My product has been isolated as an oil and won't crystallize. What should I do?
A3: This is often due to the presence of impurities, particularly unreacted starting materials, which can act as a crystallization inhibitor.
-
Confirm Purity: Analyze a small sample of the oil by ¹H NMR to determine the extent of contamination.
-
Re-purify: If starting materials are present, re-subject the oil to the workup procedure outlined in the troubleshooting guide.
-
Column Chromatography: If washing is ineffective, purification by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system is a reliable method to obtain the pure product.
-
Recrystallization: Once the product is pure, it can be recrystallized. A common solvent system for recrystallization is a mixture of ethyl acetate and hexane.[22][23] Dissolve the product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
Q4: Can the Dieckmann condensation be reversed?
A4: Yes, the reverse reaction is known as a retro-Dieckmann fragmentation.[24] This can occur under certain conditions, particularly in the presence of a nucleophile like hydroxide in an aqueous workup, especially with prolonged exposure or elevated temperatures. To avoid this, it is recommended to perform the aqueous workup promptly and at room temperature or below.
Experimental Protocols
General Procedure for the Synthesis of this compound
Caption: A typical workflow for the synthesis and purification of this compound.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. This compound | 16563-14-7 [chemicalbook.com]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. silicycle.com [silicycle.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Methyl thioglycolate(2365-48-2) 1H NMR [m.chemicalbook.com]
- 12. Methyl Thioglycolate | C3H6O2S | CID 16907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methyl thioglycolate(2365-48-2) IR Spectrum [chemicalbook.com]
- 14. Acrylonitrile(107-13-1) 13C NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
- 18. researchgate.net [researchgate.net]
- 19. Acrylonitrile(107-13-1) IR Spectrum [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mt.com [mt.com]
- 23. benchchem.com [benchchem.com]
- 24. thieme-connect.de [thieme-connect.de]
Validation & Comparative
4-Cyano-3-tetrahydrothiophenone: A Superior, Safe, and Stable Surrogate for Acrylonitrile in Michael Additions and Covalent Drug Discovery
An In-Depth Technical Guide for Researchers
In the landscape of synthetic chemistry and drug development, the Michael addition is a cornerstone for carbon-carbon bond formation. Acrylonitrile, a classic Michael acceptor, has been a workhorse reagent for introducing the crucial cyanoethyl moiety into molecules. This functional group is a key component in a variety of applications, from polymer chemistry to the design of targeted covalent inhibitors in medicinal chemistry.[1][2] However, the utility of acrylonitrile is severely hampered by its significant safety liabilities. It is a volatile, flammable, and highly toxic liquid, classified as a probable human carcinogen, demanding stringent handling protocols that can stifle discovery research.
This guide introduces 4-cyano-3-tetrahydrothiophenone (c-THT), a commercially available, solid, and bench-stable compound, as a transformative solution to the challenges posed by acrylonitrile.[3][4][5] We will provide an in-depth comparison, supported by experimental data and protocols, to demonstrate why c-THT is not just a safer alternative, but a more versatile and user-friendly reagent for the modern research laboratory.
The Challenge: The Inherent Risks of Acrylonitrile
The high reactivity that makes acrylonitrile a useful reagent also contributes to its toxicity. Its volatility ensures easy inhalation exposure, and its ability to act as a Michael acceptor allows it to react indiscriminately with biological nucleophiles, such as cysteine residues in proteins, leading to cellular damage.[6][7] This necessitates the use of specialized equipment like fume hoods, personal protective equipment, and rigorous waste disposal procedures.
Caption: Major hazards associated with acrylonitrile.
The Solution: this compound (c-THT)
This compound, also known as 4-Cyano-3-oxotetrahydrothiophene (c-THT), is a crystalline solid with a melting point of approximately 71°C, making it exceptionally easy and safe to handle compared to liquid acrylonitrile.[8][9] Its brilliance lies in its design as a synthetic equivalent of an acrylonitrile anion.[3]
Mechanism of Action: A Controlled Release
The key to c-THT's function is the β-cyanoketone moiety within its five-membered ring. This structure facilitates a retro-Dieckmann fragmentation under mild basic conditions.[3] The process typically occurs in two stages:
-
Nucleophilic Attack/Alkylation: The carbon between the ketone and the nitrile (C4) is acidic and can be readily deprotonated for alkylation or serve as a site for Michael addition.
-
Retro-Dieckmann Fragmentation: Treatment with a mild hydroxide base (e.g., 5% aq. NaOH) cleaves the C3-C4 bond.[3] This fragmentation cleanly releases the desired acrylonitrile-modified product and a water-soluble thioglycolate byproduct.
Caption: The two-step reaction sequence for using c-THT.
This controlled, two-step release mechanism avoids the need to handle free acrylonitrile at any stage of the reaction, fundamentally enhancing laboratory safety.
Comparative Analysis: c-THT vs. Acrylonitrile
The advantages of c-THT become evident in a direct comparison across key attributes for a research setting.
| Feature | This compound (c-THT) | Acrylonitrile |
| Physical State | White to light yellow crystalline solid.[10] | Colorless, volatile liquid. |
| Handling | Weighable on the bench, low volatility. | Requires a certified fume hood, specialized handling. |
| Toxicity | Irritating to eyes, skin, and respiratory system; harmful if swallowed.[8][10][11] | Highly toxic, flammable, probable human carcinogen. |
| Reaction Type | Acrylonitrile anion surrogate.[3][4] | Direct Michael acceptor. |
| Key Reaction Steps | 1. Alkylation/Addition. 2. Base-mediated fragmentation.[3] | 1. Direct Michael addition. |
| Byproducts | Thioglycolic acid (water-soluble).[3] | Typically none, but side reactions are possible. |
| Versatility | Compatible with metal-catalyzed transformations like Pd-catalyzed allylic alkylation.[5] | Can be prone to polymerization; conditions can be harsh.[12][13] |
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, we provide protocols for the synthesis of a generic γ-ketonitrile, a common synthetic intermediate.
Protocol 1: Synthesis of a γ-Ketonitrile using c-THT (The Safer Method)
This protocol is adapted from the alkylation/fragmentation sequence described by Baraldi and co-workers.[3]
Step 1: Alkylation of c-THT
-
To a round-bottom flask, add this compound (1.0 eq.), the desired alkyl halide (R-X, 1.0 eq.), and potassium carbonate (K₂CO₃, 1.5 eq.).
-
Add acetone as the solvent to achieve a suitable concentration (e.g., 0.2 M).
-
Heat the mixture to reflux and stir until TLC or LC-MS analysis indicates complete consumption of the starting c-THT.
-
Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude alkylated intermediate. This intermediate can often be used directly in the next step without further purification.
Step 2: Retro-Dieckmann Fragmentation
-
Dissolve the crude intermediate from Step 1 in a suitable biphasic solvent system, such as diethyl ether and water (1:1 v/v).
-
Add 5% aqueous sodium hydroxide (NaOH) solution (approx. 2.0 eq.) to the stirring mixture.
-
Stir vigorously at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the fragmentation is complete, separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the desired γ-ketonitrile.
Protocol 2: Synthesis of a γ-Ketonitrile using Acrylonitrile (The Traditional Method)
This is a general protocol for a base-catalyzed Michael addition.
CAUTION: This procedure must be performed in a certified chemical fume hood. Acrylonitrile is highly toxic and volatile. Wear appropriate PPE, including gloves and safety glasses.
-
To a flame-dried, inert-atmosphere-flushed round-bottom flask, add the starting ketone (1.0 eq.) and a suitable aprotic solvent (e.g., THF, dioxane).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a strong base (e.g., NaH, LDA, 1.1 eq.) to generate the enolate. Stir for 30-60 minutes at this temperature.
-
Carefully and slowly, add acrylonitrile (1.2 eq.) via syringe to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC or LC-MS until the starting ketone is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A comparative workflow highlighting the enhanced safety and milder conditions of the c-THT protocol.
Conclusion: Adopting a Safer Standard
This compound has emerged as an essential tool for the modern synthetic chemist.[3] It effectively eliminates the severe handling risks associated with acrylonitrile while providing a versatile and robust method for introducing the cyanoethyl group. Its identity as a stable, weighable solid, combined with a simple and effective two-step protocol, lowers the barrier to entry for this important transformation. For organizations focused on researcher safety, green chemistry, and efficient discovery, c-THT is the logical and superior choice, rendering the use of acrylonitrile obsolete in many common synthetic applications.
References
- 1. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. [PDF] 4-Cyano-3-oxotetrahydrothiophene (c-THT): An Ideal Acrylonitrile Anion Equivalent | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Reversible Michael Additions: Covalent Inhibitors and Prodrugs: Ingenta Connect [ingentaconnect.com]
- 7. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. chemwhat.com [chemwhat.com]
- 10. This compound | 16563-14-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Safer Approach to Acrylonitrile Synthesis: A Comparative Guide to 4-Cyano-3-tetrahydrothiophenone
For researchers, scientists, and professionals in drug development, the introduction of the nitrile functional group is a cornerstone of molecular design. However, the use of traditional cyanide reagents, such as potassium or sodium cyanide, is fraught with extreme toxicity and handling risks. This guide provides an in-depth comparison of 4-Cyano-3-tetrahydrothiophenone, a bench-stable solid, with traditional cyanide sources, focusing on its advantages as a safer and more practical alternative for the synthesis of α-substituted acrylonitriles.
The Challenge of Traditional Cyanation
Traditional cyanation methods often rely on alkali metal cyanides like potassium cyanide (KCN) and sodium cyanide (NaCN), or the highly volatile and toxic hydrogen cyanide (HCN). These reagents, while effective, pose significant safety hazards. The cyanide ion (CN⁻) is a potent inhibitor of cellular respiration, and exposure can be fatal within minutes[1]. The handling of these substances requires stringent safety protocols, including specialized ventilation and emergency response plans. Furthermore, the high reactivity of the cyanide ion can lead to undesired side reactions and difficulties in controlling selectivity.
This compound: A Paradigm Shift in Safety and Application
This compound emerges as a compelling alternative, not as a direct replacement for all cyanation reactions, but as a superior precursor for a specific and highly valuable class of compounds: α-substituted acrylonitriles. Its key advantage lies in its unique reactivity as a synthetic equivalent of an acrylonitrile anion, a transformation achieved through a retro-Dieckmann fragmentation[2][3]. This solid, crystalline compound is significantly less hazardous than traditional cyanide salts, offering a more practical and user-friendly approach in the laboratory.
Comparative Analysis: Safety and Handling
The most significant advantage of this compound is its enhanced safety profile. While not entirely benign, its toxicity is considerably lower than that of inorganic cyanides.
| Parameter | Traditional Cyanide Reagents (KCN, NaCN) | This compound |
| Physical State | White crystalline solids | White to light yellow crystalline powder |
| Toxicity | Highly toxic; fatal if swallowed, in contact with skin, or if inhaled[1][4] | Harmful if swallowed, in contact with skin, or if inhaled[5][6] |
| Oral LD50 (rat) | ~5-10 mg/kg (KCN)[1], ~6.4 mg/kg (NaCN)[7] | Data not available, but classified as moderately toxic[8] |
| Handling | Requires stringent safety protocols, specialized ventilation, and immediate access to cyanide antidotes. | Standard laboratory handling precautions for harmful chemicals are sufficient.[5][6] |
| Stability | Can release toxic HCN gas upon contact with acids or moisture.[1] | Bench-stable solid.[2] |
Mechanism of Action: A Tale of Two Pathways
The synthetic utility of this compound for generating α-substituted acrylonitriles stems from a two-step sequence involving alkylation followed by a retro-Dieckmann fragmentation. This contrasts with the direct nucleophilic substitution mechanism of traditional cyanide reagents.
This compound: The Retro-Dieckmann Approach
The process begins with the deprotonation of the α-carbon to the nitrile, followed by alkylation with a suitable electrophile. The subsequent treatment with a mild base induces a retro-Dieckmann fragmentation, yielding the desired α-substituted acrylonitrile.
References
- 1. Potassium cyanide - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. [PDF] 4-Cyano-3-oxotetrahydrothiophene (c-THT): An Ideal Acrylonitrile Anion Equivalent | Semantic Scholar [semanticscholar.org]
- 4. riccachemical.com [riccachemical.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sodium cyanide Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 8. HEALTH EFFECTS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Catalysis in 4-Cyano-3-tetrahydrothiophenone Reactions for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of 4-Cyano-3-tetrahydrothiophenone
This compound, hereafter referred to as c-THT, is a commercially available and bench-stable heterocyclic compound.[1] Its structure, featuring a β-ketonitrile moiety within a tetrahydrothiophene ring, makes it a valuable and versatile building block in organic synthesis.[1] While traditionally used for the preparation of various heterocycles like thiophenes and pyrazoles, its most compelling application lies in its role as a synthetic equivalent of an acrylonitrile anion.[1]
The presence of the electron-withdrawing cyano and keto groups weakens the C3-C4 bond. Upon treatment with a base, such as a hydroxide anion, c-THT can undergo a retro-Dieckmann fragmentation to release thioglycolate and acrylonitrile.[1] This reactivity allows for the introduction of a functionalized nitrile moiety into a target molecule under relatively safe conditions, avoiding the use of hazardous cyanide reagents. The primary catalytic reactions involving c-THT are focused on the functionalization at the C4 position, which is rendered acidic by the adjacent cyano and keto groups. This guide will compare the two principal catalytic strategies for this purpose: base-catalyzed alkylation and palladium-catalyzed allylic alkylation.
Section 1: Base-Catalyzed C-Alkylation of c-THT
The most direct approach to functionalizing c-THT is through the deprotonation of the C4 position followed by reaction with an electrophile, typically an alkyl halide. This C-alkylation is a cornerstone of its use as an acrylonitrile surrogate. The choice of base is critical and dictates the efficiency, selectivity, and substrate scope of the reaction.
Mechanistic Considerations: The Role of the Base
The reaction proceeds via the formation of a resonance-stabilized enolate. A suitable base must be strong enough to deprotonate the α-carbon to the nitrile and ketone, but not so strong as to promote undesired side reactions. The general mechanism is as follows:
-
Deprotonation: The base abstracts the acidic proton at C4, generating a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide in an SN2 reaction.
-
Product Formation: A new carbon-carbon bond is formed at the C4 position.
dot
Caption: Base-catalyzed C-alkylation of c-THT.
Comparative Analysis of Common Bases
| Catalyst/Base | Typical Conditions | Advantages | Disadvantages | Yield | Reference |
| Potassium Carbonate (K₂CO₃) | Acetone, reflux | Mild, inexpensive, readily available, easy to handle. | Slower reaction times compared to stronger bases. | Moderate to Good | [1] |
| Sodium Hydride (NaH) | Anhydrous THF or DMF, 0°C to rt | Strong base, drives reaction to completion, faster reaction times. | Flammable solid, requires anhydrous conditions, can be difficult to handle. | Good to Excellent | [2][3] |
| Potassium tert-Butoxide (KOtBu) | Toluene or THF, rt to 120°C | Very strong, non-nucleophilic base, effective for sterically hindered substrates. | Highly reactive, moisture-sensitive, requires inert atmosphere. | Good to Excellent | [4] |
Discussion:
-
Potassium Carbonate (K₂CO₃) is frequently cited as the base of choice for routine alkylations of c-THT.[1] Its mild nature makes it compatible with a wide range of functional groups on the alkyl halide. The use of acetone as a solvent simplifies the workup procedure. For many applications, the moderate to good yields are acceptable given the operational simplicity.
-
Sodium Hydride (NaH) offers a significant increase in reactivity. In the alkylation of similar phenolic systems, switching from K₂CO₃ in acetone to NaH in DMF can lead to higher yields and shorter reaction times.[2][3] However, this comes at the cost of increased handling precautions due to the pyrophoric nature of NaH and the need for strictly anhydrous conditions.
-
Potassium tert-Butoxide (KOtBu) is a powerful, non-nucleophilic base that can be highly effective for deprotonating less acidic β-ketonitriles or when using less reactive alkylating agents.[4] Its high reactivity necessitates careful control of reaction conditions and an inert atmosphere.
For most standard alkylations of c-THT, potassium carbonate represents the optimal balance of reactivity, cost, and safety, making it the recommended starting point for new synthetic routes. Stronger bases like NaH should be reserved for cases where K₂CO₃ proves ineffective.
Experimental Protocol: Alkylation of c-THT using Potassium Carbonate
This protocol is adapted from the work of Baraldi and co-workers as cited by Richard et al.[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and acetone to a suitable concentration (e.g., 0.1-0.5 M).
-
Addition of Electrophile: Add the desired alkyl halide (1.0-1.2 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be used directly in the subsequent fragmentation step or purified by column chromatography on silica gel.
Section 2: Palladium-Catalyzed Allylic Alkylation
For the introduction of more complex fragments, particularly allyl groups, palladium-catalyzed allylic alkylation (also known as the Tsuji-Trost reaction) is a powerful tool.[5][6] This reaction allows for the formation of a C-C bond between the C4 of c-THT and an allylic electrophile.
Mechanistic Insights: The Tsuji-Trost Catalytic Cycle
The reaction is initiated by the oxidative addition of a Pd(0) complex to an allylic substrate (e.g., an allyl acetate or carbonate), forming a π-allyl-Pd(II) complex. The enolate of c-THT, generated by a base, then acts as a nucleophile, attacking the π-allyl complex to form the desired product and regenerate the Pd(0) catalyst.
dot
Caption: Simplified mechanism of the Tsuji-Trost reaction.
The choice of the palladium precursor, and especially the ligand, is crucial for controlling the reactivity and selectivity of the reaction.
Comparative Analysis of Palladium Catalyst Systems
The ligand bound to the palladium center profoundly influences the catalyst's performance. Electron-donating ligands generally increase the rate of oxidative addition, while bulky ligands can influence regioselectivity. For asymmetric variants, chiral ligands are employed to induce enantioselectivity.
| Pd Source | Ligand | Key Characteristics | Performance Insights | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Standard, commercially available, robust. | A reliable choice for simple allylic alkylations. Reaction rates can be moderate. | [5] |
| [Pd(allyl)Cl]₂ | Electron-donating phosphines (e.g., PCy₃, P(tBu)₃) | More electron-rich than PPh₃. | Can significantly accelerate the reaction compared to PPh₃.[7] | [7] |
| Pd₂(dba)₃ | Chiral ligands (e.g., Trost ligand, (S)-BINAP) | Used for asymmetric synthesis. | Can achieve high levels of enantioselectivity (ee). The choice of ligand is substrate-dependent. |
Discussion:
-
Standard Phosphine Ligands: For non-asymmetric applications, catalyst systems generated from a palladium precursor like Pd₂(dba)₃ or [Pd(allyl)Cl]₂ with a standard phosphine ligand like triphenylphosphine (PPh₃) are common. The review by Richard et al. demonstrates the compatibility of c-THT with palladium-catalyzed transformations, implying the utility of such standard systems.[1]
-
Electron-Donating Ligands: Studies on allylic alkylations have shown that more electron-donating ligands, such as tricyclohexylphosphine (PCy₃), can enhance reaction rates.[7] This is attributed to the increased electron density on the palladium center, which facilitates the oxidative addition step. When faster conversions are required, switching from PPh₃ to a more electron-donating ligand can be a beneficial strategy.
-
Chiral Ligands for Asymmetric Catalysis: The development of asymmetric allylic alkylation has been a major focus in organic synthesis. Chiral ligands, such as the Trost ligand (a C₂-symmetric diaminocyclohexyl-based ligand), are designed to create a chiral environment around the palladium center, leading to the preferential formation of one enantiomer of the product. While specific examples of the asymmetric allylic alkylation of c-THT with high enantioselectivity are an area for further research, the principles established with other β-dicarbonyl compounds are directly applicable.
Experimental Protocol: Palladium-Catalyzed Allylic Alkylation of c-THT
This is a general protocol based on standard Tsuji-Trost conditions.
-
Catalyst Pre-formation (optional): In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the palladium source (e.g., [Pd(allyl)Cl]₂, 1-2.5 mol%) and the ligand (2.2-5.5 mol%) in an anhydrous solvent (e.g., THF, Dichloromethane). Stir for 15-30 minutes at room temperature.
-
Reaction Setup: In a separate flask, dissolve c-THT (1.2 eq.) and a base (e.g., NaH, 1.2 eq.) in anhydrous solvent and stir to form the enolate.
-
Addition of Reagents: Add the allylic substrate (1.0 eq.) to the catalyst mixture. Then, transfer the pre-formed enolate solution to the catalyst mixture via cannula.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a powerful synthetic tool, primarily leveraged through catalytic C-alkylation at its acidic C4 position. For straightforward alkylations, potassium carbonate in acetone provides a simple, efficient, and cost-effective catalytic system. For more complex transformations, such as allylic alkylations, palladium catalysis offers a broad scope and the potential for high levels of stereocontrol. The choice of phosphine ligand is critical in palladium-catalyzed reactions, with electron-donating ligands often accelerating the reaction and chiral ligands enabling asymmetric synthesis.
The field would benefit from direct, systematic comparative studies of various bases and palladium-ligand systems specifically for reactions of c-THT. Furthermore, the exploration of organocatalytic and biocatalytic approaches for the enantioselective functionalization of c-THT remains a promising and largely unexplored frontier that could lead to even more efficient and sustainable synthetic routes.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 6. Tsuji-Trost Reaction [organic-chemistry.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
A Comparative Guide to the Validation of 4-Cyano-3-tetrahydrothiophenone in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the reliability of each building block is paramount to the success of the overall synthetic campaign. 4-Cyano-3-tetrahydrothiophenone, a versatile heterocyclic ketone, has emerged as a valuable intermediate, particularly for its role as a stable and effective acrylonitrile anion equivalent.[1][2] This guide provides a comprehensive analysis of the validation of this compound, offering a comparative perspective against alternative synthetic strategies and detailing the requisite experimental protocols for its robust characterization. Our focus is to equip researchers with the technical insights necessary to ensure the quality and consistency of this crucial reagent in their synthetic endeavors.
The Synthetic Significance of this compound: An Acrylonitrile Anion Surrogate
The primary utility of this compound (c-THT) lies in its function as a synthetic equivalent of the acrylonitrile anion.[1][2] Direct use of acrylonitrile in Michael additions can be challenging due to its volatility, toxicity, and potential for polymerization.[3][4][5][6][7][8] c-THT circumvents these issues by providing a solid, stable, and easy-to-handle crystalline precursor.[1][2] Its synthesis is commonly achieved through the cyclization of the Michael adduct of methyl thioglycolate and acrylonitrile, yielding the target compound in moderate yields.[9]
The core reactivity of c-THT is unlocked under basic conditions, where it undergoes a retro-Dieckmann-type fragmentation to release the desired reactive species for subsequent conjugate additions. This controlled release mechanism makes it a superior choice in many synthetic contexts compared to the direct handling of acrylonitrile.
Comparative Analysis: this compound vs. Alternative Michael Acceptors
While this compound offers significant advantages, a comprehensive evaluation necessitates a comparison with other reagents and methodologies employed for introducing the β-cyanoethyl moiety.
| Reagent/Method | Key Advantages | Key Disadvantages | Typical Yields | Safety Considerations |
| This compound | Solid, stable, and easy to handle; Controlled release of the reactive species.[1][2] | Requires an additional activation step (base); Synthesis of the reagent adds a step to the overall sequence. | Good to excellent | Low volatility reduces inhalation risk compared to acrylonitrile. |
| Acrylonitrile | Readily available and inexpensive starting material.[10] | Highly volatile, toxic, and prone to polymerization; Reactions can be difficult to control.[3][4][5][7][8] | Variable, can be high but prone to side reactions. | High inhalation and contact hazard; Flammable.[3][4][5][7][8] |
| Nitroalkanes (e.g., Nitroethane) | Can serve as effective Michael donors in the presence of a base.[11] | The nitro group requires subsequent transformation to the desired nitrile, adding steps and potentially harsh reagents. | Good to excellent for the initial Michael addition.[11] | Nitroalkanes can be explosive under certain conditions. |
| Organocatalytic Michael Addition | Can offer high enantioselectivity for chiral targets.[12][13][14] | Catalyst development and optimization can be time-consuming; May not be as cost-effective for large-scale synthesis. | Good to excellent, with high stereocontrol.[12][13][14] | Generally safer than using highly toxic reagents directly. |
Key takeaway: this compound strikes a balance between reactivity, stability, and safety, making it a highly practical choice for many applications in multi-step synthesis, particularly when control and reproducibility are critical.
Validation Workflow for this compound
A rigorous validation of this compound is essential to ensure its purity and identity, thereby guaranteeing the integrity of subsequent synthetic steps. The following workflow outlines the key analytical techniques and their underlying principles.
Caption: A typical validation workflow for this compound.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
NMR spectroscopy is the cornerstone for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the tetrahydrothiophene ring and the methine proton adjacent to the nitrile group. The chemical shifts and coupling patterns provide definitive evidence of the molecule's connectivity.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the nitrile carbon, and the carbons of the tetrahydrothiophene ring at their expected chemical shifts.
2. Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
-
Expected Absorptions:
-
~2250 cm⁻¹: A sharp absorption band characteristic of the C≡N (nitrile) stretch.
-
~1720 cm⁻¹: A strong absorption band corresponding to the C=O (ketone) stretch.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Impurity Profiling
GC-MS is a powerful technique for assessing the purity of this compound and for identifying any volatile impurities.[15][16] Commercial suppliers often specify a purity of >98.0% (GC).[9][17][18][19]
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions (Illustrative):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: The retention time of the main peak corresponding to this compound should be consistent. The mass spectrum should show the expected molecular ion peak (m/z 127) and characteristic fragmentation pattern. Integration of the peak areas will provide a quantitative measure of purity.
Caption: A streamlined workflow for GC-MS validation.
4. High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assay
HPLC is the gold standard for determining the purity of non-volatile or thermally labile compounds. A well-developed HPLC method provides accurate and precise quantification.
Step-by-Step HPLC Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.5 mg/mL).
-
HPLC Conditions (Illustrative):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm).
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
The validation of this compound through a multi-faceted analytical approach is not merely a procedural formality but a critical step in ensuring the success of complex synthetic routes. By employing a combination of NMR, IR, GC-MS, and HPLC, researchers can confidently ascertain the identity, purity, and quality of this valuable synthetic intermediate. While direct alternatives for the introduction of the acrylonitrile moiety exist, this compound offers a compelling combination of stability, ease of handling, and reactivity, making it an indispensable tool in the modern synthetic chemist's arsenal. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively validate and utilize this important building block in their pursuit of novel molecular architectures.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. qatransport.com [qatransport.com]
- 4. chemos.de [chemos.de]
- 5. petrochemistry.eu [petrochemistry.eu]
- 6. mdpi.com [mdpi.com]
- 7. nj.gov [nj.gov]
- 8. ineos.com [ineos.com]
- 9. This compound | 16563-14-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. sctunisie.org [sctunisie.org]
- 12. Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scirp.org [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. 4-シアノ-3-テトラヒドロチオフェノン | this compound | 16563-14-7 | 東京化成工業株式会社 [tcichemicals.com]
- 18. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Green Chemistry Approaches for β-Ketonitrile Synthesis
Introduction
β-Ketonitriles are highly valuable intermediates in organic synthesis, serving as crucial building blocks for a wide range of pharmaceuticals and heterocyclic compounds.[1][2][3] Traditional synthetic methods for β-ketonitriles often rely on stoichiometric strong bases, hazardous reagents, and volatile organic solvents, leading to significant environmental concerns and safety risks.[1] The principles of green chemistry encourage the development of more sustainable and efficient synthetic routes. This guide provides a comprehensive comparative analysis of modern, greener approaches to β-ketonitrile synthesis, focusing on methodologies that enhance safety, minimize waste, and improve overall efficiency.
Base-Promoted Acylation in Green Solvents
The acylation of nitriles with esters is a classical and direct method for constructing the β-ketonitrile framework.[1][4] Green advancements in this area focus on replacing hazardous strong bases and conventional solvents with more environmentally benign alternatives.
Potassium tert-Butoxide (KOt-Bu) as a Greener Base
Traditionally, strong and hazardous bases like sodium amide have been employed for the deprotonation of acetonitrile.[1] A greener alternative is the use of potassium tert-butoxide (KOt-Bu), an inexpensive and readily available base.[1][5] This method allows the reaction to proceed under milder, ambient conditions.[4] The addition of a catalytic amount of isopropanol or 18-crown-6 has been shown to facilitate the reaction and reduce the formation of side products.[1][5]
The reaction involves the deprotonation of acetonitrile by KOt-Bu to form a nitrile-stabilized carbanion.[1] This carbanion then acts as a nucleophile, attacking the carbonyl group of the ester. Subsequent elimination of an alkoxide leads to the formation of the β-ketonitrile.
Table 1: Performance of KOt-Bu Promoted Acylation of Esters[6]
| Ester Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl Acetate | 3-Oxobutanenitrile | THF, IPA (cat.) | 24 | 45 |
| Methyl Propionate | 3-Oxopentanenitrile | THF, IPA (cat.) | 24 | 52 |
| Ethyl Benzoate | Benzoylacetonitrile | THF, IPA (cat.) | 24 | 65 |
| Ethyl Cinnamate | Cinnamoylacetonitrile | THF, IPA (cat.) | 24 | 64 |
| Methyl 2-Thiophenecarboxylate | 3-Oxo-3-(thiophen-2-yl)propanenitrile | 2-MeTHF, 18-crown-6 (cat.) | 24 | 58 |
Experimental Protocol: Base-Promoted Acylation using KOt-Bu[6]
-
To an oven-dried flask under an inert atmosphere, add potassium tert-butoxide (KOt-Bu).
-
Add anhydrous THF to the flask and stir the suspension.
-
Add acetonitrile dropwise to the suspension at room temperature.
-
After stirring for 10-15 minutes, add the ester substrate to the reaction mixture.
-
Add a catalytic amount of isopropanol (IPA) or 18-crown-6.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Heterocyclic Carbene (NHC)-Catalyzed Radical Coupling
A novel and metal-free approach to β-ketonitriles involves the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes and azobis(isobutyronitrile) (AIBN).[6][7][8] This method is particularly effective for synthesizing β-ketonitriles with a quaternary carbon center.[6][8]
The proposed mechanism involves the formation of a Breslow intermediate from the NHC and the aldehyde.[7] This intermediate then engages in a single-electron transfer (SET) process with radicals generated from AIBN, leading to the formation of the β-ketonitrile.[7] This method offers a broad substrate scope and good functional group tolerance under mild conditions.[7][8]
Table 2: NHC-Catalyzed Radical Coupling of Aldehydes with AIBN[6]
| Aldehyde Substrate | Product | NHC Precatalyst | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile | IPr·HCl | 12 | 95 |
| 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanenitrile | IMes·HCl | 12 | 92 |
| 2-Naphthaldehyde | 2,2-Dimethyl-3-oxo-3-(naphthalen-2-yl)propanenitrile | IPr·HCl | 20 | 85 |
| Cinnamaldehyde | (E)-2,2-Dimethyl-5-phenyl-3-oxopent-4-enenitrile | IPr·HCl | 20 | 78 |
| Cyclohexanecarbaldehyde | 3-Cyclohexyl-2,2-dimethyl-3-oxopropanenitrile | IMes·HCl | 12 | 88 |
Experimental Protocol: NHC-Catalyzed Radical Coupling[6]
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aldehyde, AIBN, NHC precatalyst, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed anhydrous toluene via syringe.
-
Stir the reaction mixture at 80 °C for 2-20 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent under vacuum.
-
Purify the residue by flash column chromatography on silica gel.
Alternative Energy Sources: Microwave and Ultrasound Assistance
The use of alternative energy sources like microwave irradiation and ultrasound can significantly accelerate reaction rates, improve yields, and often allow for solvent-free conditions, aligning well with the principles of green chemistry.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat the reaction mixture.[9] This technique has been successfully applied to the synthesis of β-ketonitriles, often leading to shorter reaction times and improved yields compared to conventional heating.[2] For instance, the condensation of esters and nitriles in the presence of KOt-Bu can be completed in minutes under microwave irradiation, as opposed to hours with conventional heating.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation.[10][11][12] While specific protocols for the ultrasound-assisted synthesis of β-ketonitriles are less common, the principles have been applied to related reactions like the Knoevenagel condensation and Strecker synthesis, suggesting its potential in this area.[11][13] Ultrasound can promote reactions under mild conditions and sometimes even in the absence of a solvent.[11][13]
Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis[6]
| Reaction | Conditions | Reaction Time | Yield (%) |
| Ethyl benzoate + Acetonitrile | Conventional Heating (Reflux) | 24 h | 65 |
| Ethyl benzoate + Acetonitrile | Microwave Irradiation (100 °C) | 10 min | 72 |
Experimental Protocol: Microwave-Assisted Synthesis[11]
-
In a 10 mL microwave vial, dissolve the ester in anhydrous tetrahydrofuran.
-
Add the nitrile and potassium tert-butoxide.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 10-30 minutes at a set temperature (e.g., 100-120 °C).
-
After irradiation, cool the vial to room temperature.
-
Quench the reaction with a dilute aqueous solution of hydrochloric acid.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Biocatalysis
Enzyme-catalyzed reactions offer a highly selective and environmentally friendly approach to chemical synthesis.[14] While the direct enzymatic synthesis of β-ketonitriles is still an emerging area, biocatalysis plays a significant role in the synthesis of chiral β-hydroxy nitriles, which are valuable derivatives of β-ketonitriles.[15]
Carbonyl reductases can be used for the asymmetric reduction of β-ketonitriles to afford enantiomerically pure (R)- or (S)-β-hydroxy nitriles.[15] This enzymatic step can be combined with a subsequent nitrilase-catalyzed hydrolysis in a "two-step-one-pot" fashion to produce chiral β-hydroxy carboxylic acids, minimizing waste and simplifying purification.[15]
Transition-Metal Catalysis
While many traditional methods for β-ketonitrile synthesis involve transition metals, greener approaches aim to use catalytic amounts of less toxic and more efficient metals.[1] Palladium-catalyzed carbonylative coupling reactions and the addition of organoboron reagents to dinitriles are examples of modern transition-metal-catalyzed routes to β-ketonitriles.[16][17] These methods often exhibit high selectivity and functional group tolerance under milder conditions than older transition-metal-catalyzed reactions.[17]
Comparative Overview and Green Metrics
To provide a holistic comparison, it is essential to consider various green chemistry metrics.
Table 4: Green Chemistry Metrics for Representative β-Ketonitrile Synthesis Methods[6][20][21]
| Synthesis Method | Atom Economy (%) | E-Factor | Solvent | Catalyst |
| KOt-Bu Promoted Acylation | ~60-80% | High (due to workup) | THF, IPA | Stoichiometric Base |
| NHC-Catalyzed Radical Coupling | ~70-90% | Moderate | Toluene | Organocatalyst |
| Microwave-Assisted Synthesis | ~60-80% | Moderate | THF | Stoichiometric Base |
| Biocatalytic Reduction (of β-ketonitrile) | High | Low | Water (often) | Enzyme |
| Pd-Catalyzed Carbopalladation | ~50-70% | High | Toluene/Water | Metal Catalyst |
Note: Atom economy and E-factor are estimations and can vary significantly based on specific substrates and reaction conditions.
Conclusion
The synthesis of β-ketonitriles has seen significant advancements driven by the principles of green chemistry. The move away from hazardous reagents and harsh conditions towards milder, more efficient, and catalytic methods is evident across various approaches. The use of inexpensive and safer bases like KOt-Bu, the development of innovative metal-free catalytic systems such as NHC-catalyzed radical coupling, and the application of alternative energy sources like microwaves offer significant advantages in terms of sustainability and efficiency. While biocatalysis and advanced transition-metal catalysis are still evolving in this specific area, they hold immense promise for future developments. The choice of the most appropriate green method will depend on the specific target molecule, desired scale, and available resources. By considering the comparative data and protocols presented in this guide, researchers can make more informed and environmentally conscious decisions in their synthetic endeavors.
Visualizations
Caption: Comparison of traditional and green approaches to β-ketonitrile synthesis.
Caption: Simplified workflow of NHC-catalyzed radical coupling for β-ketonitrile synthesis.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 8. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid, efficient and solvent free microwave mediated synthesis of aldo- and ketonitrones - Arabian Journal of Chemistry [arabjchem.org]
- 10. ripublication.com [ripublication.com]
- 11. BJOC - Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives [beilstein-journals.org]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. benchchem.com [benchchem.com]
- 14. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]
A Toxicological Comparison of 1-Cyano-3,4-epithiobutane and n-Valeronitrile: A Guide for Researchers
This guide provides an in-depth toxicological comparison between the naturally occurring nitrile, 1-cyano-3,4-epithiobutane (CEB), and the synthetic aliphatic nitrile, n-valeronitrile (VN). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary to explore the underlying mechanisms of toxicity, metabolic pathways, and key experimental considerations. By understanding the distinct toxicological profiles of these two compounds, researchers can make more informed decisions in their experimental designs and safety assessments.
Introduction: Two Nitriles, Divergent Paths of Toxicity
Nitrile compounds (R-C≡N) are a diverse class of organic chemicals with applications ranging from industrial solvents to pharmaceuticals. Their toxicological profiles, however, are far from uniform and are heavily influenced by their chemical structure. This guide focuses on two structurally related C5 nitriles:
-
1-Cyano-3,4-epithiobutane (CEB): A naturally occurring nitrile found in cruciferous vegetables. Its structure is characterized by a reactive epithio (thiirane) group.
-
n-Valeronitrile (VN): A synthetic, saturated aliphatic nitrile, also known as pentanenitrile.
While both are nitriles, the presence of the epithio group in CEB dictates a toxicological pathway fundamentally different from that of the saturated VN. This guide will elucidate these differences through a comparative analysis of their acute toxicity, metabolic fate, and target organ specificity, supported by experimental data and protocols.
Comparative Toxicological Profile
A pivotal study comparing the effects of sublethal oral doses of CEB (125 mg/kg) and VN (175 mg/kg) in rats revealed starkly different toxicological outcomes.[1][2][3]
| Parameter | 1-Cyano-3,4-epithiobutane (CEB) | n-Valeronitrile (VN) |
| Primary Target Organs | Kidney (renal proximal tubules), Forestomach | Central Nervous System |
| Observed In Vivo Effects | Degeneration and necrosis of renal proximal tubules, ulceration and necrosis of the forestomach.[1][3] | Delayed clinical signs of cyanide toxicity (e.g., tremors, convulsions, abnormal breathing).[3] |
| Acute Toxicity (Oral LD50, Rat) | Data not available.[4] | 332 mg/kg[4] |
| Primary Mechanism of Toxicity | Nephrotoxicity mediated by glutathione conjugation and bioactivation of the epithio group.[5] | Release of cyanide (CN⁻) through cytochrome P450-mediated metabolism.[1][6] |
| Metabolic Indicators | Mild (4.5-fold) increase in urinary thiocyanate (SCN⁻) excretion; significant (1.5- to 2.4-fold) increase in hepatic and pancreatic non-protein thiols (e.g., glutathione).[1][3] | Pronounced (95- to 170-fold) increase in urinary thiocyanate (SCN⁻) excretion.[2][3] |
Unraveling the Mechanisms: Metabolism and Bioactivation
The distinct toxicities of CEB and VN are a direct consequence of their different metabolic pathways.
1-Cyano-3,4-epithiobutane (CEB): A Tale of Glutathione-Dependent Nephrotoxicity
The toxicity of CEB is not primarily driven by the release of cyanide. Instead, its reactive epithio group is the key player. The proposed metabolic pathway involves an initial conjugation with glutathione (GSH), a critical step in the bioactivation process that leads to nephrotoxicity.[5] This is supported by the observation that CEB administration leads to an increase in tissue non-protein thiols, indicating an induction of GSH synthesis in response to its consumption.[1][3] The GSH conjugate is then further metabolized through the mercapturic acid pathway, leading to the formation of a reactive thiol that is ultimately responsible for the damage to the renal proximal tubules.[5] The low levels of thiocyanate excretion in CEB-treated animals further support that cyanide release is a minor metabolic route.[1][2]
Logical Relationship: CEB Metabolism and Toxicity
Caption: Metabolic bioactivation of CEB leading to nephrotoxicity.
n-Valeronitrile (VN): A Classic Case of Cyanide-Mediated Toxicity
In contrast to CEB, the toxicity of n-valeronitrile is primarily attributed to the metabolic release of the cyanide ion (CN⁻).[1][6] This process is catalyzed by the cytochrome P450 enzyme system in the liver. The liberated cyanide then exerts its toxic effect by inhibiting cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby halting cellular respiration. The high levels of urinary thiocyanate, the detoxified metabolite of cyanide, observed in VN-treated animals are a clear indicator of this metabolic pathway.[1][2]
Experimental Workflow: VN Metabolism and Cyanide Release
Caption: Metabolic pathway of n-valeronitrile leading to cyanide toxicity.
Experimental Protocols for Toxicological Assessment
To empirically assess the toxicological properties of nitriles like CEB and VN, a tiered approach involving in vitro and in vivo assays is recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. It is a valuable initial screening tool to determine the concentrations of the test compounds that are cytotoxic to cultured cells.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Exposure: Prepare serial dilutions of CEB and VN in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test compounds. Include untreated and solvent-treated cells as negative controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Genotoxicity Assessment
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Principle: The assay uses several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (his-). The test compound is assessed for its ability to cause a reverse mutation, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium.
Step-by-Step Protocol:
-
Strain Preparation: Grow the selected S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) overnight in a nutrient broth.
-
Metabolic Activation (S9 Mix): To mimic mammalian metabolism, the test can be performed with and without the addition of a liver homogenate fraction (S9 mix), which contains cytochrome P450 enzymes.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
The Comet assay is a sensitive technique for detecting DNA damage at the level of the individual cell.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, will migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Step-by-Step Protocol:
-
Cell Preparation: Treat the cells in suspension or directly on a culture plate with various concentrations of CEB and VN for a defined period.
-
Slide Preparation: Mix the treated cells with low-melting-point agarose and layer them onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution to break down the cell and nuclear membranes, leaving the DNA as "nucleoids."
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Then, apply an electric field to allow the fragmented DNA to migrate.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
Conclusion: A Structurally-Driven Dichotomy in Toxicity
The toxicological comparison of 1-cyano-3,4-epithiobutane and n-valeronitrile provides a compelling example of how a subtle structural difference—the presence of an epithio group—can fundamentally alter the mechanism of toxicity.
-
n-Valeronitrile exhibits a toxic profile consistent with many simple aliphatic nitriles, where the primary hazard is the metabolic release of cyanide. Its risk assessment should, therefore, focus on the potential for cyanide poisoning.
-
1-Cyano-3,4-epithiobutane , on the other hand, presents a more complex toxicological picture. Its toxicity is not primarily due to cyanide but is instead a result of bioactivation via glutathione conjugation, leading to target organ toxicity in the kidneys. This highlights the importance of considering the reactivity of functional groups beyond the nitrile moiety itself.
For researchers in drug development and chemical safety, this comparison underscores the necessity of a nuanced, structure-activity-based approach to toxicological evaluation. Simply classifying a compound as a "nitrile" is insufficient to predict its toxic potential. A thorough understanding of its metabolic fate and the reactivity of its specific functional groups is paramount for accurate risk assessment.
References
- 1. Comparative toxicities of the naturally occurring nitrile 1-cyano-3,4-epithiobutane and the synthetic nitrile n-valeronitrile in rats: differences in target organs, metabolism and toxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Cyano-3,4-epithiobutane [webbook.nist.gov]
- 5. 1-cyano-3,4-epithiobutane | Semantic Scholar [semanticscholar.org]
- 6. Acute and sub-chronic toxicity studies of methanol extract of Trema orientalis (Linn) blume in albino wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficiency of 4-Cyano-3-tetrahydrothiophenone in Library Synthesis: A Comparative Guide
In the landscape of modern drug discovery and chemical biology, the efficient construction of diverse small molecule libraries is paramount. The choice of chemical building blocks and synthetic methodologies directly impacts the structural novelty, complexity, and ultimately, the biological relevance of these libraries. This guide provides an in-depth evaluation of 4-Cyano-3-tetrahydrothiophenone (c-THT) , a versatile heterocyclic building block, and objectively compares its performance in library synthesis against established multicomponent reactions: the Gewald Thiophene Synthesis , the Hantzsch Thiazole Synthesis , and the Biginelli Dihydropyrimidinone Synthesis . Our analysis is grounded in experimental data, focusing on reaction efficiency, achievable molecular diversity, and practical applicability for researchers in drug development.
Introduction to this compound: A Multifaceted Building Block
This compound (c-THT) is a commercially available, bench-stable solid that has gained significant traction in medicinal chemistry.[1][2] Its utility stems from two key reactive facets: its role as a scaffold for various heterocycles and its unique ability to function as an acrylonitrile anion surrogate.[1][3] The presence of a β-cyanoketone moiety within the tetrahydrothiophene ring facilitates a retro-Dieckmann fragmentation under basic conditions, offering a safe and convenient method to introduce the acrylonitrile motif, a valuable pharmacophore.[1] This dual reactivity makes c-THT an attractive starting point for diversity-oriented synthesis (DOS).
Comparative Analysis: c-THT vs. Established Multicomponent Reactions
To objectively evaluate the efficiency of c-THT in library synthesis, we compare it against three widely employed multicomponent reactions (MCRs) known for their ability to rapidly generate heterocyclic scaffolds. MCRs are highly valued in library synthesis for their convergence, atom economy, and the ability to generate complexity in a single step.[4][5][6]
The Contenders: An Overview
-
This compound (c-THT): A versatile building block for sequential and diversity-oriented synthesis.
-
Gewald Thiophene Synthesis: A one-pot reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur.[7][8]
-
Hantzsch Thiazole Synthesis: A classic condensation reaction between an α-haloketone and a thioamide to produce thiazole derivatives.[9][10]
-
Biginelli Dihydropyrimidinone Synthesis: A three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones.[11][12]
Experimental Design and Workflow
To provide a robust comparison, we will consider a hypothetical library synthesis workflow for each methodology. The goal is to generate a library of 100-200 distinct compounds. The efficiency of each approach will be evaluated based on the diversity of commercially available starting materials, reaction conditions, purification strategies, and overall yields.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. This compound | 16563-14-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 5. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. jk-sci.com [jk-sci.com]
- 8. d-nb.info [d-nb.info]
- 9. synarchive.com [synarchive.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 12. Biginelli Reaction [organic-chemistry.org]
A Comparative Guide to Spectroscopic Analysis for the Confirmation of Reaction Intermediates of 4-Cyano-3-tetrahydrothiophenone
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic molecules, the elucidation of reaction mechanisms is paramount for optimization and control. 4-Cyano-3-tetrahydrothiophenone is a versatile building block, and understanding its reaction pathways through the identification of transient intermediates is crucial for developing novel therapeutics and functional materials.[1] This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the real-time monitoring and structural confirmation of reaction intermediates of this compound.
The Synthetic Landscape: Key Intermediates in this compound Reactions
The synthesis of this compound itself involves a Michael addition followed by a Dieckmann condensation.[2] Its subsequent reactions often involve nucleophilic attack at the carbonyl group or reactions at the α-carbon, leading to a variety of intermediates. The confirmation of these transient species is essential for mechanistic understanding and reaction optimization.
A Comparative Overview of Spectroscopic Techniques
No single spectroscopic technique is a panacea for the identification of reaction intermediates. Each method offers unique advantages in terms of the information it provides, its sensitivity, and its applicability to in-situ monitoring.[3][4] A multi-pronged approach, leveraging the strengths of each technique, is often the most effective strategy.
| Spectroscopic Technique | Information Provided | Strengths | Limitations | Typical Timescale |
| Nuclear Magnetic Resonance (NMR) | Detailed structural connectivity (¹H, ¹³C), stereochemistry, quantification of species.[5][6] | Unambiguous structure elucidation, quantitative analysis without calibration.[7] | Lower sensitivity, longer acquisition times, requires deuterated solvents for optimal performance.[5] | Seconds to hours |
| Infrared (IR) Spectroscopy | Presence and changes of functional groups (e.g., C=O, C≡N).[6] | Fast, non-destructive, suitable for in-situ monitoring in various reaction media. | Provides functional group information, not full structural connectivity. | Milliseconds to seconds |
| Mass Spectrometry (MS) | Molecular weight of intermediates, elemental composition, fragmentation patterns for structural clues.[4] | High sensitivity for detecting low-concentration species, can be coupled with chromatography for separation. | Provides mass-to-charge ratio, not direct structural information; ionization can sometimes generate irrelevant ions.[4] | Milliseconds to minutes |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is unparalleled in its ability to provide a detailed structural map of molecules in solution.[5] For the analysis of this compound reaction intermediates, both ¹H and ¹³C NMR are invaluable.
-
In-situ Monitoring: To capture transient intermediates, in-situ or "on-line" NMR monitoring is the preferred method.[1][8][9] This involves running the reaction directly within the NMR tube, allowing for the acquisition of spectra at regular time intervals.[10]
-
Choice of Nuclei: ¹H NMR is the primary choice for initial monitoring due to its high sensitivity and rapid acquisition times. The appearance and disappearance of specific proton signals can track the progress of the reaction. ¹³C NMR, while less sensitive, provides crucial information about the carbon skeleton and the electronic environment of key functional groups like carbonyls and nitriles.
-
2D NMR Techniques: For complex reaction mixtures where signals overlap, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to definitively assign proton and carbon signals to specific intermediates.
Consider the nucleophilic addition of a generic nucleophile (Nu⁻) to the carbonyl group of this compound.
| Proton | This compound (Starting Material) - Predicted δ (ppm) | Hypothetical Intermediate - Predicted δ (ppm) | Rationale for Shift |
| H2 | 3.5 - 3.8 | 3.2 - 3.5 | Shielding effect due to the loss of the C=O bond and formation of a C-O bond. |
| H4 | 4.0 - 4.3 | 3.8 - 4.1 | Minor shielding effect from the change at the C3 position. |
| H5 | 3.0 - 3.3 | 2.8 - 3.1 | Minimal change, distant from the reaction center. |
Experimental Protocol: In-situ ¹H NMR Monitoring
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction conditions.
-
Prepare a separate solution of the reactant in the same deuterated solvent.
-
-
Instrument Setup:
-
Acquire a baseline ¹H NMR spectrum of the starting material.
-
Set up a series of 1D ¹H NMR experiments to be acquired automatically at predetermined time intervals (e.g., every 5 minutes).
-
-
Reaction Initiation:
-
Inject the reactant solution into the NMR tube containing the this compound solution.
-
Quickly place the NMR tube back into the spectrometer and start the automated acquisition.
-
-
Data Analysis:
-
Process the series of spectra to observe the decrease in intensity of starting material peaks and the appearance and potential subsequent decrease of new peaks corresponding to intermediates.
-
Integrate the signals to quantify the relative concentrations of reactants, intermediates, and products over time.
-
Infrared (IR) Spectroscopy: A Real-Time Window into Functional Group Transformations
FTIR spectroscopy is a powerful tool for monitoring the progress of a reaction by observing changes in the vibrational frequencies of functional groups.[6] For reactions involving this compound, the characteristic stretching frequencies of the carbonyl (C=O) and nitrile (C≡N) groups are excellent probes.
-
Attenuated Total Reflectance (ATR): For in-situ monitoring, an ATR-FTIR probe can be directly inserted into the reaction vessel. This allows for continuous data acquisition without the need for sampling.
-
Characteristic Frequencies: The disappearance of the ketone C=O stretch and the potential shift in the C≡N stretch can signal the formation of an intermediate.[2][7][11][12]
| Functional Group | Starting Material (this compound) | Hypothetical Intermediate (e.g., cyanohydrin) |
| C=O Stretch | ~1720 cm⁻¹ (strong) | Absent |
| C≡N Stretch | ~2250 cm⁻¹ (medium) | ~2245 cm⁻¹ (medium) |
| O-H Stretch | Absent | ~3400 cm⁻¹ (broad) |
Experimental Protocol: Online FTIR Monitoring
-
Instrument Setup:
-
Insert an ATR-FTIR probe into the reaction vessel.
-
Record a background spectrum of the solvent at the reaction temperature.
-
-
Reaction Monitoring:
-
Add the this compound to the solvent and record the initial spectrum.
-
Initiate the reaction by adding the second reactant.
-
Continuously collect spectra at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Create a 3D plot of absorbance vs. wavenumber vs. time to visualize the reaction progress.
-
Track the intensity of the characteristic absorption bands of the starting material, intermediates, and products over time.
-
Mass Spectrometry (MS): Unmasking Intermediates by Mass
Mass spectrometry provides the molecular weight of ions in a sample, making it highly effective for detecting the presence of reaction intermediates, even at very low concentrations.[4] Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing reaction mixtures directly.
-
Direct Infusion ESI-MS: A small aliquot of the reaction mixture can be continuously infused into the mass spectrometer to monitor the appearance and disappearance of ions corresponding to intermediates.
-
Tandem MS (MS/MS): To gain structural information, tandem mass spectrometry can be employed. The ion corresponding to a suspected intermediate is isolated and fragmented, and the resulting fragmentation pattern can provide clues about its structure.[13]
| Species | Molecular Formula | Expected m/z [M+H]⁺ |
| This compound | C₅H₅NOS | 128.01 |
| Intermediate (e.g., after addition of CH₃MgBr) | C₆H₉NOS | 144.04 |
| Intermediate (e.g., after reduction with NaBH₄) | C₅H₇NOS | 130.03 |
Experimental Protocol: Online ESI-MS Monitoring
-
Setup:
-
The reaction is set up in a vessel with a sampling line leading to the ESI source of the mass spectrometer.
-
A syringe pump is used to continuously draw a small amount of the reaction mixture.
-
-
Data Acquisition:
-
Acquire mass spectra over the expected mass range of the reactants, intermediates, and products.
-
Monitor the ion chromatograms for the specific m/z values of interest over time.
-
-
MS/MS Analysis:
Visualizing the Workflow and Logic
Workflow for Spectroscopic Analysis of Reaction Intermediates
Caption: A general workflow for the spectroscopic analysis of reaction intermediates.
Logic for Selecting a Spectroscopic Technique
Caption: A decision-making diagram for selecting the appropriate spectroscopic technique.
Conclusion
The successful identification of reaction intermediates of this compound requires a synergistic application of modern spectroscopic techniques. While NMR provides the most definitive structural information for stable or longer-lived intermediates, FTIR offers an excellent method for real-time monitoring of functional group transformations. Mass spectrometry excels in detecting transient species at low concentrations. By understanding the strengths and limitations of each technique and applying them strategically, researchers can gain a comprehensive understanding of complex reaction mechanisms, paving the way for the rational design of novel synthetic routes and the development of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. Fragmentation mass spectra dataset of linear cyanopeptides - microginins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. elearning.uniroma1.it [elearning.uniroma1.it]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Cyano-3-tetrahydrothiophenone
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Cyano-3-tetrahydrothiophenone (CAS RN: 16563-14-7), a versatile heterocyclic compound frequently used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Given its chemical structure, which incorporates both a nitrile group and a sulfur-containing ring, this compound presents a dual hazard profile that necessitates rigorous disposal procedures to ensure laboratory safety and environmental compliance. Adherence to these protocols is critical for protecting researchers and fulfilling regulatory obligations.
Understanding the Hazard Profile: Why Caution is Critical
This compound is classified as a hazardous substance. Its toxicity stems from two key structural features: the cyano (nitrile) group and the tetrahydrothiophene ring.
-
Acute Toxicity (Nitrile Group): The compound is harmful if swallowed, inhaled, or in contact with skin.[3][4] Like other organic nitriles, it has the potential to metabolize into cyanide, a potent inhibitor of cellular respiration. Exposure can lead to symptoms ranging from skin and eye irritation to more severe systemic effects.[4][5]
-
Acid Incompatibility: A critical and non-negotiable safety consideration is the strict segregation of this compound and its waste from acids. In the presence of acid, this compound can hydrolyze, potentially releasing highly toxic hydrogen cyanide (HCN) gas.[6]
-
Combustion Byproducts (Sulfur Moiety): The sulfur atom in the tetrahydrothiophene ring means that upon improper incineration, it can produce toxic sulfur oxides (SOx), which are environmental pollutants and respiratory irritants.
These intrinsic hazards demand a disposal strategy that neutralizes all potential routes of exposure and environmental contamination.
Table 1: Hazard Summary for this compound
| Hazard Category | GHS Pictogram | Hazard Statement | Key Precaution |
| Acute Toxicity |
| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4] | Wear appropriate Personal Protective Equipment (PPE) at all times.[4] |
| Skin Irritation |
| H315: Causes skin irritation.[4] | Avoid direct contact. Use chemically resistant gloves.[4] |
| Eye Irritation |
| H319: Causes serious eye irritation.[4] | Wear safety glasses or goggles.[4] |
| Chemical Reactivity | N/A | Risk of generating hydrogen cyanide gas upon contact with acids. | Store and dispose of separately from all acidic materials.[6] |
The Core Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposing of this compound is containment and transfer to a licensed professional waste management service. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash. [3][7]
Step 1: Personal Protective Equipment (PPE) and Handling
Before handling the compound or its waste, ensure a complete PPE ensemble is worn. This is your primary defense against exposure.
-
Gloves: Use chemically resistant nitrile gloves. For prolonged tasks or when handling concentrated waste, consider double-gloving.[6] Remember that thin disposable gloves offer splash protection only and should be changed immediately upon contamination.[8]
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a full-face shield in addition to goggles.[4]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Ventilation: All handling of the solid compound and preparation of waste containers must be performed inside a certified chemical fume hood to prevent inhalation of dust or potential vapors.[6]
Step 2: Waste Segregation and Collection
Proper segregation is the most critical step in preventing dangerous chemical reactions.
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, sealable lid.
-
Labeling: The label must clearly state "Hazardous Waste," list the full chemical name "this compound," and include the associated hazard warnings (e.g., "Toxic," "Irritant").
-
Segregation from Acids: This cannot be overstated. The designated waste container for this compound must be stored in a secondary containment bin that does not house any acidic waste. This physical separation prevents accidental mixing and the catastrophic release of HCN gas.[6]
Step 3: Classifying and Collecting Waste Streams
Different types of waste require slightly different collection methods.
-
Unused or Expired Solid Compound: Carefully transfer the solid chemical into the designated hazardous waste container inside a fume hood.
-
Contaminated Labware and Debris: Items such as pipette tips, weighing boats, and contaminated gloves should be collected in the same designated solid waste container. Do not attempt to rinse gross contamination off disposable items; dispose of them directly.
-
Aqueous and Organic Solutions: If the compound is in a solution, it should be collected in a designated liquid hazardous waste container. Never mix this waste stream with other incompatible chemical wastes.
Step 4: Storage and Final Disposal
-
Temporary Storage: The sealed and labeled waste container should be stored in your lab's designated Satellite Accumulation Area (SAA). This area must be secure and away from general laboratory traffic.
-
Professional Disposal: The only acceptable final disposal method is through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[3][9] These companies are equipped to handle and destroy the chemical via high-temperature incineration, which ensures the complete destruction of both the cyanide and sulfur components in an environmentally sound manner.
Disposal Decision Workflow
The following diagram outlines the logical steps from waste generation to final disposal, emphasizing key safety checkpoints.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 16563-14-7 [chemicalbook.com]
- 3. This compound | 16563-14-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. fishersci.com [fishersci.com]
- 8. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Cyano-3-tetrahydrothiophenone
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and efficacy. This guide moves beyond mere compliance, offering a detailed framework for the safe handling of 4-Cyano-3-tetrahydrothiophenone. Our approach is grounded in a deep understanding of the compound's inherent risks and is designed to be a self-validating system of protocols that you can trust.
This compound is a versatile building block in pharmaceutical and agrochemical synthesis.[1] However, its utility is matched by its potential hazards. Safety Data Sheets (SDS) consistently classify this compound as a hazardous substance.[2][3] This guide provides the essential, immediate safety and logistical information necessary for its handling, from initial risk assessment to the final disposal of waste.
At-a-Glance Hazard Summary
Before handling this compound, it is crucial to understand its primary hazards. This compound is a white to light yellow crystalline powder that poses risks through multiple exposure routes.[3]
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | H312 |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | H332 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
Source: Consolidated data from multiple supplier Safety Data Sheets.[2][3]
Risk Assessment and PPE Selection Workflow
The selection of appropriate Personal Protective Equipment (PPE) is not a one-size-fits-all decision. It is a dynamic process based on a thorough risk assessment of the specific procedure you are about to perform. The following workflow is designed to guide you through this critical decision-making process, ensuring that your level of protection matches the level of risk. This aligns with the OSHA requirement for employers to assess workplace hazards to determine the necessary PPE.[4][5]
Caption: PPE selection workflow for handling this compound.
Core PPE Requirements: A Head-to-Toe Approach
Based on the hazard profile, the following PPE is mandatory as a baseline for any work with this compound.
Respiratory Protection
Causality: The primary inhalation hazard stems from the compound's form as a crystalline powder. Any activity that can generate dust, such as weighing, transferring, or cleaning up spills, poses a significant risk of respiratory exposure. The SDS explicitly warns to "Avoid breathing dust".[6]
-
For Low-Dust Activities (e.g., handling sealed containers): No respiratory protection is typically required if there is no risk of dust generation.
-
For Small-Scale Operations (milligram to <1 gram) with potential for dust: A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement. This will protect against powdered particulates.
-
For Large-Scale Operations (>1 gram) or tasks with high aerosolization potential (e.g., scraping, vigorous mixing): A half-mask elastomeric respirator with P100 (HEPA) particulate filters should be used. This provides a better facial seal and higher filtration efficiency. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing, as required by OSHA.[7]
Hand Protection
Causality: The compound is harmful in contact with skin and causes skin irritation.[2] Therefore, preventing dermal contact is paramount. The SDS mandates the use of "protective gloves".
-
Glove Type: Nitrile gloves are the standard choice for laboratory settings, offering good chemical resistance and dexterity.[8] Given the hazards, double-gloving is recommended, especially for tasks with a higher risk of splashes or contamination.
-
Glove Thickness: Use gloves with a minimum thickness of 4-6 mil for incidental contact. For extended operations, consider thicker nitrile gloves (e.g., 8 mil).
-
Integrity and Disposal: Always inspect gloves for tears or punctures before use. Disposable nitrile gloves are for single use only and must be removed and discarded immediately after contamination.[9] Remove gloves using the proper doffing technique to avoid skin contact with the contaminated exterior. Wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection
Causality: this compound causes serious eye irritation.[2][3] The crystalline nature of the solid also presents a risk of mechanical injury from flying particles.
-
Minimum Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the compound.[10] Standard safety glasses do not provide an adequate seal against dust and splashes.
-
Enhanced Protection: For procedures with a high risk of splashing or dust generation (e.g., dissolving large quantities, cleaning up spills), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from contact.[8][10]
Body Protection
Causality: Protecting skin and personal clothing from contamination is essential to prevent dermal exposure and the spread of the chemical outside the laboratory.
-
Standard Protocol: A long-sleeved laboratory coat is the minimum requirement. It should be fully buttoned to provide maximum coverage.
-
Additional Protection: For large-scale work or situations with a high splash potential, a chemically resistant apron worn over the lab coat is recommended.
-
Personal Clothing: Long pants and closed-toe shoes are required for all laboratory work and provide a final barrier against exposure.[10]
Operational and Disposal Plans
Step-by-Step Guidance for Safe Handling
The key to safety is minimizing the generation of dust and aerosols.
1. Weighing the Solid Compound:
-
Step 1: Prepare the Workspace. Perform all weighing operations within a chemical fume hood or a powder containment balance enclosure. Cover the work surface with disposable bench paper.[11]
-
Step 2: Don PPE. At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves. If weighing more than a few milligrams, an N95 respirator is required.
-
Step 3: Handle with Care. Use a spatula to gently transfer the powder. Avoid dropping or tapping the container, which can generate dust.
-
Step 4: Clean Up. After weighing, gently wipe down the spatula and any contaminated surfaces with a damp cloth or towel to capture any residual powder. Dispose of the cloth and bench paper as hazardous waste.
2. Preparing Solutions:
-
Step 1: Set Up in a Fume Hood. All solution preparations should be conducted in a certified chemical fume hood.
-
Step 2: Add Solvent Slowly. Add the solvent to the vessel containing the pre-weighed solid. Do not add the solid to a large volume of stirred solvent, as this can cause powder to become airborne.
-
Step 3: Control Additions. If adding the solid in portions, do so carefully to minimize dust.
-
Step 4: Capping and Mixing. Securely cap the container before mixing, shaking, or sonicating.
Decontamination and Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
1. Contaminated PPE Disposal:
-
Gloves: Dispose of nitrile gloves in the designated solid hazardous waste container immediately after use or contamination. Never reuse disposable gloves.[9]
-
Lab Coats: If a lab coat becomes contaminated, remove it immediately and place it in a sealed, labeled bag for professional laundering or disposal according to your institution's policy. Do not take contaminated lab coats home.
-
Other Disposables: All disposable items that have come into contact with the chemical (e.g., bench paper, weigh boats, pipette tips, paper towels) must be placed in a clearly labeled hazardous waste container.
2. Chemical Waste Disposal:
-
Solid Waste: Unused or waste this compound and grossly contaminated materials should be collected in a sealed, clearly labeled container for hazardous solid waste.
-
Liquid Waste: Solutions containing the compound should be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container.
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. The SDS specifies disposal to an approved waste disposal plant.[2]
By adhering to this comprehensive guide, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and your research.
References
- 1. This compound | 16563-14-7 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. clarionsafety.com [clarionsafety.com]
- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 16563-14-7 | TCI EUROPE N.V. [tcichemicals.com]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. hrinsider.ca [hrinsider.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
